Abrucomstat
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypropyl nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4/c5-2-1-3-8-4(6)7/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMLFFXFTRSBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10760800 | |
| Record name | 3-Nitroxypropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100502-66-7 | |
| Record name | 3-Nitroxypropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100502-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Abrucomstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100502667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitroxypropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10760800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 1-nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABRUCOMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/582N19CWP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Abrucomstat on Methyl-Coenzyme M Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abrucomstat, also known as 3-nitrooxypropanol (3-NOP), is a potent and specific inhibitor of methyl-coenzyme M reductase (MCR), the key enzyme in the final step of methanogenesis. This document provides a detailed technical overview of the mechanism by which this compound exerts its inhibitory effect on MCR. It consolidates findings from in silico, in vitro, and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of the molecular interactions and experimental workflows. The primary mechanism of action involves the targeted inactivation of MCR through the oxidation of the nickel cofactor F430, effectively halting the production of methane. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of methanogenesis and the development of methane mitigation strategies.
Introduction
Methane is a potent greenhouse gas, and a significant portion of anthropogenic emissions originates from ruminant livestock. Methyl-coenzyme M reductase (MCR) is the central enzyme in methanogenic archaea, catalyzing the final and rate-limiting step in the biosynthesis of methane.[1][2][3] MCR facilitates the reduction of methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (CoB-SH) to methane (CH₄) and a heterodisulfide of CoM and CoB (CoM-S-S-CoB).[4] The active site of MCR contains a unique nickel-containing tetrapyrrole cofactor, F430, which must be in the Ni(I) oxidation state for the enzyme to be catalytically active.[4]
This compound (3-nitrooxypropanol) has emerged as a promising inhibitor of methanogenesis. Its structural similarity to the native substrate, methyl-coenzyme M, allows it to specifically target the active site of MCR. This document elucidates the precise molecular mechanism of this inhibition.
Mechanism of Action of this compound on Methyl-Coenzyme M Reductase
The inhibitory action of this compound on MCR is a highly specific process that occurs at the enzyme's active site. The core mechanism involves the oxidative inactivation of the catalytically essential Ni(I) cofactor F430.
Binding of this compound to the MCR Active Site
Molecular docking studies have shown that this compound, being an analog of methyl-coenzyme M, fits favorably into the active site of MCR. The inhibitor is positioned in a way that places its reducible nitrate group in close proximity to the Ni(I) of the F430 cofactor, allowing for an efficient electron transfer. The hydroxyl group of this compound is proposed to interact with Arg120 in the active site via a water molecule.
Oxidative Inactivation of the Ni(I) Cofactor
Once bound, this compound acts as an oxidant. The Ni(I) in the F430 cofactor donates an electron to the nitrate group of this compound. This results in the oxidation of the nickel ion from the active Ni(I) state to the inactive Ni(II) state. Concurrently, the nitrate ester of this compound is reduced to nitrite (NO₂⁻).
Secondary Inhibition by Nitrite
The nitrite formed from the reduction of this compound also functions as an inhibitor of MCR. Nitrite is capable of inactivating the enzyme at micromolar concentrations, also through the oxidation of the Ni(I) cofactor. This creates a dual-inhibition effect, further ensuring the inactivation of the enzyme.
The overall inhibitory reaction can be summarized as follows:
MCR-Ni(I) (active) + 3-NOP → MCR-Ni(II) (inactive) + Nitrite + Propanediol
MCR-Ni(I) (active) + Nitrite → MCR-Ni(II) (inactive)
Quantitative Data
The following table summarizes the available quantitative data regarding the inhibitory activity of this compound and its metabolite, nitrite, on methyl-coenzyme M reductase.
| Inhibitor | Parameter | Value | Enzyme Source | Reference |
| This compound (3-NOP) | Concentration for 50% quench of MCRred1 EPR signal | < 20 µM | Purified MCR isoenzyme I from Methanothermobacter marburgensis | |
| Nitrite | Inactivation Concentration | Micromolar (µM) concentrations | Purified MCR from Methanothermobacter marburgensis |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the mechanism of action of this compound on MCR.
In Vitro MCR Activity Assay
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Objective: To determine the effect of this compound on the catalytic activity of purified MCR.
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Enzyme: Purified MCR isoenzyme I from Methanothermobacter marburgensis.
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Assay Components: The assay mixture (0.3 mL) contains approximately 1 mM coenzyme M (used for stabilization during purification and storage). The reaction is initiated by the addition of substrates, methyl-coenzyme M and coenzyme B.
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Incubation: The reaction is carried out under anaerobic conditions.
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Detection of Methane: The rate of methane formation is monitored over time.
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Inhibition Study: Varying concentrations of this compound are added to the assay mixture to determine its effect on the rate of methane production.
Electron Paramagnetic Resonance (EPR) Spectroscopy
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Objective: To monitor the oxidation state of the nickel ion in the F430 cofactor of MCR upon addition of this compound.
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Sample Preparation: Purified active MCR (MCRred1), exhibiting a characteristic Ni(I) EPR signal, is used. The enzyme solution contains approximately 78 µM MCRred1 and 4 µM of the inactive MCRox1 form.
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Titration: The MCR sample is titrated with increasing concentrations of this compound.
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EPR Measurement: EPR spectra are recorded after each addition of the inhibitor to observe the change in the intensity of the MCRred1 signal.
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Analysis: A decrease in the MCRred1 signal intensity indicates the oxidation of Ni(I) to the EPR-silent Ni(II) state.
Molecular Docking
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Objective: To predict the binding mode of this compound within the active site of MCR.
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Protein Structure: The crystal structure of the inactive isoenzyme I of MCR from Methanothermobacter marburgensis is used as the receptor.
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Ligand Preparation: The 3D structure of this compound is generated and optimized.
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Docking Software: Standard molecular docking software is used to perform the docking calculations.
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Analysis: The resulting docking poses are analyzed to identify the most favorable binding orientation of this compound in the MCR active site and to identify key interactions with active site residues.
Visualizations
Signaling Pathway of this compound Inhibition
References
The Discovery and Synthesis of 3-Nitrooxypropanol: A Technical Guide
An in-depth exploration of the discovery, chemical synthesis, and analytical methodologies for 3-Nitrooxypropanol (3-NOP), a potent methane-mitigating compound.
Introduction
3-Nitrooxypropanol (3-NOP) is a synthetic organic compound that has garnered significant attention in the fields of animal science and environmental research.[1] Its primary application lies in its ability to reduce enteric methane emissions from ruminant livestock, a major contributor to anthropogenic greenhouse gases.[1][2] This technical guide provides a comprehensive overview of the discovery of 3-NOP, its chemical synthesis pathways, and the experimental protocols used to evaluate its efficacy, tailored for researchers, scientists, and drug development professionals.
Discovery and Development
The journey of 3-Nitrooxypropanol from a laboratory curiosity to a commercially viable feed additive is a testament to targeted research and development aimed at addressing a pressing environmental challenge.
Early Synthesis and Initial Identification
The first documented chemical synthesis of 3-Nitrooxypropanol was by Pattison and Brown in 1956. However, its potential as a methane mitigant was not realized until much later. The development of 3-NOP for its current application began in earnest as part of the "Clean Cow" project initiated by DSM-Firmenich, with research commencing in 2008.[3] This project, led by Maik Kindermann, was focused on understanding the molecular mechanisms of methanogenesis in ruminants to identify inhibitory compounds.[3] The first successful trials demonstrating the efficacy of 3-NOP were conducted in 2010. In 2012, a patent for the use of 3-NOP as a methane mitigant was granted to DSM Nutritional Products.
Mechanism of Action
3-NOP is the mononitrate ester of 1,3-propanediol and acts as a specific inhibitor of the enzyme methyl-coenzyme M reductase (MCR). MCR catalyzes the final step in the biochemical pathway of methanogenesis in archaea, the microorganisms responsible for methane production in the rumen of cattle and other ruminants. By targeting MCR, 3-NOP effectively blocks the formation of methane.
Chemical Synthesis of 3-Nitrooxypropanol
The synthesis of 3-NOP can be achieved through several chemical pathways. The two most common starting materials are 1,3-propanediol and 3-halopropan-1-ols.
Synthesis from 1,3-Propanediol
A prevalent and scalable method for 3-NOP synthesis involves the direct nitration of 1,3-propanediol.
This protocol is adapted from patented industrial-scale production methods.
Materials and Equipment:
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Double-jacketed reactor
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Dropping funnel
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Stirrer
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1,3-propanediol
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Nitric acid (65%)
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Urea
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Cold water (10-15°C)
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Extraction and purification apparatus
Procedure:
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Load nitric acid (4 equivalents based on 1,3-propanediol) into the double-jacketed reactor and stir for 15 minutes at 20°C.
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Add urea (0.3 molar equivalents) to the reactor and continue stirring for 30 minutes. Urea acts as a nitrous acid scavenger.
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Set the reactor jacket temperature to 70°C.
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Using a dropping funnel, dose 1,3-propanediol (1 molar equivalent) into the acid over 15 minutes.
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Stir the reaction mixture for 60 minutes.
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Quench the reaction by pouring it onto cold water (10-15°C) to dilute the nitric acid.
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The crude 3-NOP can then be extracted and purified.
Purification: For high-purity 3-NOP suitable for research purposes, flash column chromatography is the recommended purification method.
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Prepare a silica gel column.
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Dissolve the crude 3-NOP oil in a minimal amount of a suitable solvent.
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Load the dissolved sample onto the column.
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Elute the column with a solvent system of Petroleum Ether/Ethyl Acetate (7:3).
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Collect fractions and monitor by Thin Layer Chromatography (TLC) (Rf = 0.20 in Pet. Ether/EtOAc 7:3).
Synthesis from 3-Halopropan-1-ols
An alternative laboratory-scale synthesis involves the nucleophilic substitution of a halide with a nitrate group using silver nitrate.
Materials and Equipment:
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Reaction flask
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Stirrer
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Syringe
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Silver nitrate (AgNO₃)
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Acetonitrile (CH₃CN)
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3-Iodo-propan-1-ol
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Celite
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Apparatus for filtration and concentration under reduced pressure
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Flash chromatography equipment
Procedure:
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To a solution of silver nitrate (5.34 g, 31.11 mmol) in acetonitrile (100 ml), add 3-iodo-propan-1-ol (2.6 ml, 4.90 g, 26.33 mmol) via syringe.
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Stir the reaction mixture at room temperature for 48 hours, protected from light.
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Filter the reaction mixture over Celite to remove the precipitated silver salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the residual oil by flash chromatography (Petroleum Ether/EtOAc 7:3) to yield 3-nitrooxypropanol as a brown oil.
Diagram of Synthesis Pathways
Caption: Chemical synthesis pathways for 3-Nitrooxypropanol.
Efficacy and Quantitative Data
Numerous in vivo studies have demonstrated the efficacy of 3-NOP in reducing enteric methane emissions in ruminants. The level of reduction is influenced by factors such as dosage, diet composition, and the type of ruminant.
Methane Reduction in Dairy Cattle
Meta-analyses of multiple studies have shown that 3-NOP supplementation consistently reduces methane emissions in dairy cows by an average of 30%. The reduction can range from 22% to over 40% depending on the specific conditions of the study.
| Dosage (mg/kg of feed DM) | Methane Reduction (%) | Reference |
| 40 | 22 | Melgar et al., 2020 |
| 60 | 25-30 | Hristov et al., 2015; Melgar et al., 2020 |
| 80 | 30 | Melgar et al., 2020 |
| 100 | 35-40 | Melgar et al., 2020 |
| 150 | 40 | Melgar et al., 2020 |
| 200 | 40 | Melgar et al., 2020 |
Methane Reduction in Beef Cattle
In beef cattle, 3-NOP has shown even higher efficacy in some cases, particularly in feedlot cattle fed high-grain diets, with reductions of up to 80% reported.
| Diet Type | Dosage (mg/kg DM) | Methane Reduction (%) | Reference |
| High-Forage | 150-200 | 17-26 | Demonstration Project |
| High-Grain (Finishing) | 125 | 31-80 | Demonstration Project |
| Barley-based Finishing | 125 | ~70 | Demonstration Project |
Experimental Protocols for Efficacy Evaluation
The evaluation of 3-NOP's efficacy in reducing methane emissions requires rigorous and standardized experimental protocols.
In Vivo Trial Design in Dairy Cattle
A typical in vivo efficacy study in dairy cattle follows a randomized complete block design.
Protocol Outline:
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Animal Selection: A cohort of lactating dairy cows is selected and blocked based on factors such as days in milk, milk yield, and baseline enteric methane emissions.
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Adaptation Period: The animals are adapted to a common basal diet for a period of 2 to 3 weeks.
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Covariate Period: Baseline measurements of methane emissions, dry matter intake (DMI), and milk production are collected for all animals.
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Treatment Period: Cows are randomly assigned to either a control group (receiving a placebo) or a treatment group (receiving the basal diet supplemented with 3-NOP at a specified dosage). This period typically lasts for several weeks to months.
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Data Collection: Methane emissions are measured using specialized equipment. DMI, milk yield, and milk composition are recorded daily. Rumen fluid samples may also be collected to analyze fermentation parameters.
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Statistical Analysis: Data are analyzed using mixed models to determine the effect of the 3-NOP treatment, accounting for the blocking and repeated measures over time.
Methane Measurement Techniques
Accurate measurement of enteric methane emissions is critical for evaluating the efficacy of 3-NOP.
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Respiration Chambers: Considered the "gold standard," these enclosed chambers allow for the precise measurement of total gas exchange. However, they are expensive and can alter animal behavior.
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GreenFeed System (C-Lock Inc.): This is a non-intrusive system that measures methane and carbon dioxide fluxes from individual animals in a feed station. It is widely used in research due to its practicality and good correlation with respiration chamber measurements.
Diagram of Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy trial of 3-NOP.
Conclusion
3-Nitrooxypropanol represents a significant advancement in the mitigation of enteric methane emissions from livestock. Its well-defined mechanism of action, coupled with multiple scalable synthesis routes and proven efficacy, makes it a valuable tool for sustainable agriculture. This technical guide provides a foundational understanding of the key scientific and technical aspects of 3-NOP, from its discovery and synthesis to its evaluation in ruminants. Continued research and development in this area will be crucial for optimizing its application and contributing to a more environmentally friendly livestock industry.
References
In Vitro Effects of Abrucomstat on Pure Methanogen Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrucomstat, also known as 3-nitrooxypropanol (3-NOP), is a potent inhibitor of methanogenesis, the biological production of methane. This technical guide provides an in-depth overview of the in vitro effects of this compound on pure cultures of methanogenic archaea. Understanding these effects at a fundamental level is crucial for the development of strategies to mitigate methane emissions from various sources, including agriculture and industry. This compound specifically targets the final step in the methanogenesis pathway, offering a targeted approach to reducing methane formation.[1][2][3][4] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways.
Mechanism of Action
This compound's primary mode of action is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1] MCR catalyzes the final and rate-limiting step in methanogenesis, the reduction of methyl-coenzyme M to methane. The inhibition occurs through the oxidative inactivation of the MCR's nickel-containing cofactor F430. This compound, a structural analog of methyl-coenzyme M, is thought to bind to the active site of MCR. Within the active site, the nitrooxy group of this compound oxidizes the essential Ni(I) ion of the F430 cofactor to an inactive Ni(II) state, thereby halting the catalytic cycle and methane production.
Data Presentation: Inhibitory Effects of this compound on Pure Methanogen Cultures
The following table summarizes the available quantitative data on the inhibitory effects of this compound (3-NOP) on the growth and methane production of various pure methanogen cultures. It is important to note that much of the existing research has focused on mixed ruminal cultures and in vivo studies. Data from pure culture studies are less abundant but provide critical insights into the direct effects of the compound on methanogens.
| Methanogen Species | Culture Type | This compound (3-NOP) Concentration | Observed Effect | Reference |
| Methanothermobacter marburgensis | Purified MCR enzyme | < 20 µM | 50% quench of the 78 µM MCRred1 EPR signal | Duin et al., 2016 |
| Methanobrevibacter ruminantium | Pure culture | Not specified (micromolar concentrations) | Inhibition of growth | Duin et al., 2016 |
| Methanobrevibacter species | (Inferred from mixed culture studies) | Not specified | More inhibitory than on Methanosphaera | Pitta et al., 2022 |
| Methanogenic Archaea (general) | Pure cultures | Micromolar concentrations | Inhibition of growth | Duin et al., 2016 |
Note: The data on pure cultures is limited. Many studies reference the work of Duin et al. (2016) which demonstrated the principle of inhibition in pure cultures at micromolar concentrations but did not provide extensive dose-response curves for multiple species.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments related to the in vitro effects of this compound on pure methanogen cultures.
Cultivation of Pure Methanogen Cultures
Objective: To grow pure cultures of methanogenic archaea under strictly anaerobic conditions for subsequent inhibition assays.
Materials:
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Anaerobic chamber or gassing station with an oxygen-free gas mixture (e.g., 80% N₂, 20% CO₂ or 80% H₂, 20% CO₂)
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Hungate tubes or serum vials with butyl rubber stoppers and aluminum crimp seals
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Sterile syringes and needles
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Autoclave
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Appropriate growth medium (e.g., DSMZ medium 119 for Methanobrevibacter ruminantium)
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Reducing agent (e.g., sodium sulfide or cysteine-HCl)
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Resazurin (as a redox indicator)
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Substrates for methanogenesis (e.g., H₂/CO₂, formate, acetate, methanol, depending on the species)
Protocol:
-
Medium Preparation: Prepare the desired growth medium without the reducing agent and substrates.
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Anaerobization: Dispense the medium into Hungate tubes or serum vials. While gassing with the anaerobic gas mixture, boil the medium to remove dissolved oxygen.
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Sealing: Seal the tubes or vials with butyl rubber stoppers and aluminum crimps.
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Autoclaving: Autoclave the sealed media to ensure sterility.
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Addition of Reducing Agents and Substrates: Prior to inoculation, aseptically and anaerobically add sterile, anoxic solutions of the reducing agent and the specific substrates for the methanogen species being cultivated. The medium should be colorless, indicating a sufficiently low redox potential.
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Inoculation: Inoculate the prepared medium with a pure culture of the desired methanogen using a sterile, anoxic syringe.
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Incubation: Incubate the cultures at the optimal temperature for the specific methanogen species.
In Vitro Inhibition Assay with this compound
Objective: To determine the effect of different concentrations of this compound on the growth and methane production of a pure methanogen culture.
Materials:
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Actively growing pure culture of a methanogen species
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Sterile, anaerobic stock solution of this compound (3-NOP) in a suitable solvent (e.g., DMSO or water)
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Anaerobic growth medium
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Hungate tubes or serum vials
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Gas chromatograph (GC) equipped with a flame ionization detector (FID) for methane analysis
-
Spectrophotometer for measuring optical density (OD) as an indicator of growth
Protocol:
-
Preparation of Test Cultures: In an anaerobic chamber, dispense the anaerobic growth medium into a series of Hungate tubes or serum vials.
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Addition of this compound: Add varying concentrations of the this compound stock solution to the tubes to achieve the desired final concentrations. Include a control group with no this compound.
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Inoculation: Inoculate all tubes (including controls) with a standardized amount of the actively growing methanogen culture.
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Incubation: Incubate all cultures under optimal growth conditions for a defined period.
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Methane Measurement: At regular intervals or at the end of the incubation period, withdraw a headspace gas sample using a gas-tight syringe. Inject the sample into a GC-FID to quantify the methane concentration.
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Growth Measurement: At the same time points, measure the optical density (e.g., at 600 nm) of the cultures to assess microbial growth.
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Data Analysis: Plot the methane production and cell growth against the concentration of this compound to determine the dose-response relationship and calculate parameters such as the IC50 (half-maximal inhibitory concentration).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Inhibition of Methyl-Coenzyme M Reductase by this compound.
Caption: Workflow for In Vitro Inhibition Assay of this compound.
Conclusion
This compound demonstrates significant inhibitory effects on pure methanogen cultures in vitro by targeting the essential enzyme methyl-coenzyme M reductase. While the precise quantitative effects across a wide range of methanogen species require further investigation, the existing data clearly indicate that this compound is a highly specific and potent inhibitor of methanogenesis at the cellular level. The experimental protocols and pathways detailed in this guide provide a framework for future research aimed at further elucidating the efficacy of this compound and developing novel methane mitigation technologies.
References
A Technical Guide to the Rumen Microbial Community's Initial Response to 3-Nitrooxypropanol (3-NOP) Exposure
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial effects of 3-Nitrooxypropanol (3-NOP), a potent methane inhibitor, on the rumen microbial community. The document details the compound's mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and outlines the experimental protocols used to generate this data.
Introduction
Enteric methane produced by ruminants is a significant contributor to greenhouse gas emissions and represents a loss of dietary energy for the animal.[1] 3-Nitrooxypropanol (3-NOP) is a chemically synthesized compound that has been extensively researched for its ability to mitigate enteric methane emissions.[2] It acts as a specific inhibitor of methanogenesis in the rumen, with minimal direct impact on other microbial populations.[1][2] This guide focuses on the immediate and short-term responses of the rumen microbiome to 3-NOP exposure.
Mechanism of Action
3-NOP is a structural analogue of methyl-coenzyme M, a key molecule in the final step of methanogenesis.[2] The primary mode of action of 3-NOP is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR). MCR contains a nickel-containing cofactor (F430) that must be in the reduced Ni(I) oxidation state for the enzyme to be active. 3-NOP binds to the active site of MCR and oxidizes the nickel ion to the inactive Ni(II) state, thereby blocking the reduction of methyl-coenzyme M to methane. This targeted inhibition specifically affects methanogenic archaea without directly harming the broader bacterial community responsible for feed digestion.
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References
Abrucomstat (3-Nitrooxypropanol): An In-Depth Technical Guide on its Impact on Rumen Fermentation Patterns and Volatile Fatty Acid (VFA) Profiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abrucomstat, known chemically as 3-Nitrooxypropanol (3-NOP), is a potent and specific inhibitor of enteric methane synthesis in ruminants. By targeting the final enzymatic step in the methanogenesis pathway within rumen archaea, this compound effectively reduces methane emissions, a significant contributor to greenhouse gases and a source of energy loss in livestock.[1][2] This inhibition triggers a significant shift in the rumen's metabolic hydrogen flow, leading to predictable and advantageous alterations in the volatile fatty acid (VFA) profile.[3] Specifically, the redirection of hydrogen away from methane production favors the synthesis of propionate, a key glucogenic precursor for the host animal. This guide provides a detailed overview of this compound's mechanism of action, summarizes its quantitative effects on rumen fermentation parameters through representative data, outlines a standard experimental protocol for its evaluation, and visualizes key pathways and workflows.
Mechanism of Action
The primary mode of action of this compound is the targeted inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1] MCR is a nickel-containing enzyme unique to methanogenic archaea and is responsible for catalyzing the terminal, methane-forming step of their energy metabolism.[2]
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Specificity: this compound acts as a structural analogue of methyl-coenzyme M, the natural substrate for MCR.
-
Inhibition: Molecular docking studies suggest that this compound binds to the active site of MCR. Its reducible nitrate group interacts with the nickel ion (Ni(I)), leading to the oxidation of the ion and the inactivation of the enzyme.
-
Metabolic Consequence: The inhibition of MCR blocks the primary pathway for metabolic hydrogen (H₂) utilization by methanogens. This leads to an accumulation of dissolved H₂ within the rumen environment.
-
Thermodynamic Shift: The rise in partial pressure of H₂ thermodynamically inhibits metabolic pathways that produce hydrogen, such as the formation of acetate and butyrate. Conversely, it favors alternative hydrogen-utilizing pathways, primarily the reduction of pyruvate to propionate. This results in a significant shift in the molar proportions of VFAs, specifically decreasing the acetate-to-propionate ratio.
Experimental Protocols: In Vitro Rumen Fermentation Assay
The following protocol describes a standard in vitro batch culture fermentation method used to assess the dose-response effect of this compound on rumen fermentation patterns.
3.1 Objective: To quantify the effects of increasing concentrations of this compound on total gas production, methane (CH₄) concentration, and VFA profiles in a simulated rumen environment.
3.2 Experimental Design:
-
Treatments: Four concentrations of this compound are tested against a negative control.
-
CON: Control (0 mg/L)
-
LOW: Low Dose (e.g., 2.5 mg/L)
-
MID: Medium Dose (e.g., 5.0 mg/L)
-
HIGH: High Dose (e.g., 10.0 mg/L)
-
-
Replication: Each treatment is run in triplicate or quadruplicate for statistical validity.
-
Incubation: The experiment is conducted over a 24-hour incubation period.
3.3 Methodology:
-
Rumen Fluid Collection: Rumen fluid is collected from two or more ruminally cannulated donor animals (e.g., Holstein cows) fed a consistent diet (e.g., 50:50 forage-to-concentrate). The fluid is strained through multiple layers of cheesecloth into pre-warmed, insulated containers.
-
Inoculum Preparation: The collected fluid is transported to the laboratory, pooled, and blended under a continuous stream of CO₂ to maintain anaerobic conditions.
-
Substrate: A standard ruminant feed, ground to pass through a 1-mm screen, is used as the fermentation substrate (e.g., 0.5 g per bottle).
-
Incubation Procedure:
-
The substrate is weighed into 125 mL serum bottles.
-
An anaerobic buffered medium is added to each bottle, followed by the prepared rumen fluid inoculum (e.g., in a 2:1 medium-to-inoculum ratio).
-
This compound is added from stock solutions to achieve the final target concentrations.
-
Bottles are sealed with butyl rubber stoppers, crimped, and placed in a shaking incubator at 39°C.
-
-
Sampling and Analysis:
-
Gas Production: Total gas pressure is measured at 2, 4, 8, 12, and 24 hours using a pressure transducer. Headspace gas samples are collected at the 24-hour mark for CH₄ analysis.
-
Gas Analysis: Methane concentration is determined using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
-
VFA Analysis: At 24 hours, the fermentation is stopped by acidification. The liquid fraction is centrifuged, and the supernatant is analyzed for VFA concentrations (acetate, propionate, butyrate, etc.) via GC with a flame ionization detector (FID).
-
Quantitative Data Presentation
The following tables summarize representative data derived from in vitro studies, illustrating the dose-dependent impact of this compound on key rumen fermentation parameters after a 24-hour incubation period.
Table 1: Effect of this compound on Gas Production and VFA Concentration
| Parameter | Control (0 mg/L) | Low Dose (2.5 mg/L) | Mid Dose (5.0 mg/L) | High Dose (10.0 mg/L) |
| Total Gas (mL/g DM) | 245 | 230 | 215 | 200 |
| Methane (% of total gas) | 15.0 | 9.5 | 5.0 | 2.1 |
| Hydrogen (% of total gas) | 0.1 | 2.5 | 6.0 | 11.5 |
| Total VFA (mM) | 75.2 | 74.8 | 75.5 | 74.9 |
Table 2: Effect of this compound on VFA Molar Proportions and Ratios
| Parameter | Control (0 mg/L) | Low Dose (2.5 mg/L) | Mid Dose (5.0 mg/L) | High Dose (10.0 mg/L) |
| Acetate (mol/100 mol) | 64.1 | 61.5 | 58.2 | 55.3 |
| Propionate (mol/100 mol) | 21.5 | 24.8 | 28.9 | 32.1 |
| Butyrate (mol/100 mol) | 10.2 | 9.8 | 9.1 | 8.8 |
| Acetate:Propionate Ratio | 2.98 | 2.48 | 2.01 | 1.72 |
Discussion and Conclusion
The data clearly demonstrate that this compound is a highly effective inhibitor of ruminal methanogenesis. Its application leads to a profound and dose-dependent reduction in methane production, accompanied by a corresponding increase in hydrogen gas. This primary effect does not significantly alter the total production of VFAs, indicating that the overall fermentative capacity of the rumen microbiome remains intact.
The most significant metabolic consequence for the host animal is the alteration of the VFA profile. The marked decrease in the acetate-to-propionate ratio is a direct result of the redirection of metabolic hydrogen. Increased propionate serves as the primary glucogenic substrate in ruminants and is utilized more efficiently for energy metabolism compared to acetate. This shift can contribute to improved feed efficiency and animal performance.
References
- 1. medkoo.com [medkoo.com]
- 2. Mode of action uncovered for the specific reduction of methane emissions from ruminants by the small molecule 3-nitrooxypropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibited Methanogenesis in the Rumen of Cattle: Microbial Metabolism in Response to Supplemental 3-Nitrooxypropanol and Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on 3-Nitrooxypropanol for Enteric Methane Mitigation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrooxypropanol (3-NOP) has emerged as a promising small molecule inhibitor of enteric methane formation in ruminants. This technical guide provides a comprehensive overview of the foundational, early-stage research that established the efficacy and mechanism of action of 3-NOP. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development for veterinary applications and greenhouse gas mitigation. This document details the core mechanism of 3-NOP, summarizes key quantitative data from seminal in vitro and in vivo studies, and provides detailed experimental protocols for the foundational research. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the scientific basis for 3-NOP's activity.
Introduction
Enteric methane produced by ruminant livestock is a significant contributor to anthropogenic greenhouse gas emissions and represents a loss of dietary energy for the animal.[1] The development of strategies to mitigate enteric methane production is a critical area of research in animal science and environmental sustainability. 3-Nitrooxypropanol (3-NOP) is a chemically synthesized compound that has been extensively studied for its potent and specific inhibition of methanogenesis in the rumen.[1][2] Early research was pivotal in demonstrating its efficacy, safety, and mode of action, paving the way for its commercial development. This guide focuses on the seminal early-stage research that formed the basis of our understanding of 3-NOP.
Core Mechanism of Action: Inhibition of Methyl-Coenzyme M Reductase
The primary mode of action of 3-NOP is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR).[3][4] MCR is a nickel-containing enzyme found exclusively in methanogenic archaea and catalyzes the final step in the formation of methane.
3-NOP is a structural analog of methyl-coenzyme M, one of the substrates for MCR. Molecular docking studies have shown that 3-NOP binds to the active site of MCR. The nitrate group of 3-NOP is positioned near the nickel ion (Ni(I)) within the enzyme's active site. This positioning allows for the oxidation of the active Ni(I) to an inactive Ni(II) state, thereby inactivating the enzyme. Concurrently, 3-NOP is reduced to nitrite, which can also contribute to the inactivation of MCR. This targeted inhibition of MCR leads to a significant reduction in methane formation.
Quantitative Data from Early In Vitro and In Vivo Studies
The following tables summarize the quantitative data from key early-stage research on 3-NOP, providing a comparative overview of its effects on methane emissions and animal production parameters.
Table 1: In Vitro Methane Reduction with 3-NOP
| Study Reference (if available) | System | Substrate | 3-NOP Dose | Methane Reduction (%) | Key Findings |
| Duin et al., 2016 | Pure cultures of methanogens | Not specified | Micromolar concentrations | Growth inhibition | Demonstrated specific inhibition of methanogenic archaea. |
| In vitro study | Rumen fluid incubation | Not specified | Dose-dependent | 29% to 96% | Methane production was reduced in a dose-dependent manner. |
| In vitro study | Rumen fluid incubation | Not specified | 0.025, 0.05, 0.1 mg/g DM | Up to ~97% | Linear dose-dependent reduction in methane production. |
Table 2: In Vivo Methane Reduction and Performance in Dairy Cattle
| Study Reference | Duration | 3-NOP Dose (mg/kg feed DM) | Methane Reduction (%) | Effect on Dry Matter Intake (DMI) | Effect on Milk Yield |
| Hristov et al., 2015 | 12 weeks | 40, 60, 80 | ~30% (average) | No effect | No effect |
| Study in lactating cows | 10 weeks | 1.6 g/cow/day | 23-28% | Not specified | Not specified |
| Meta-analysis | Multiple studies | Average 70.5 | 32.7% (production), 30.9% (yield) | Not specified | Not specified |
Table 3: In Vivo Methane Reduction and Performance in Beef Cattle
| Study Reference | Duration | 3-NOP Dose (mg/kg feed DM) | Methane Reduction (%) | Effect on Dry Matter Intake (DMI) | Effect on Average Daily Gain (ADG) |
| Meta-analysis | Multiple studies | 32 to 338 | 36.2% (production), 33.2% (yield) | Variable | Not specified |
Detailed Experimental Protocols from Foundational Research
This section provides detailed methodologies for key experiments cited in the early-stage research of 3-NOP.
Synthesis of 3-Nitrooxypropanol
The synthesis of 3-NOP in early laboratory studies was typically achieved through the nitration of 1,3-propanediol or by nucleophilic substitution of a propanol derivative.
-
Method 1: Nitration of 1,3-propanediol
-
Dissolve 1,3-propanediol in a suitable solvent such as ethyl acetate.
-
Cool the solution to 0°C.
-
Slowly add a nitrating mixture, typically consisting of nitric acid and acetic anhydride in glacial acetic acid.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 20 hours).
-
Quench the reaction with cold water.
-
Extract the product with an organic solvent.
-
Purify the crude product using flash column chromatography.
-
-
Method 2: Nucleophilic Substitution from 3-halopropanol
-
Dissolve a 3-halopropanol (e.g., 3-bromopropanol) in acetonitrile.
-
Add a solution of silver nitrate in acetonitrile.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours).
-
Filter the mixture to remove the silver halide precipitate.
-
Concentrate the filtrate to obtain the crude product.
-
Purify using flash column chromatography.
-
In Vitro Rumen Fermentation Studies
Early in vitro studies were crucial for the initial screening and dose-response characterization of 3-NOP.
-
Rumen Fluid Collection:
-
Collect rumen fluid from cannulated donor animals.
-
Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated container.
-
Maintain anaerobic conditions throughout the collection and processing steps.
-
-
Incubation Procedure (Batch Culture):
-
Prepare incubation vessels with a buffered medium and a defined substrate (e.g., a standard feed mixture).
-
Add the strained rumen fluid to the vessels.
-
Introduce 3-NOP at various concentrations to the treatment vessels.
-
Incubate the vessels at 39°C for a specified period (e.g., 24 hours).
-
At the end of the incubation, measure total gas production and collect gas samples for methane analysis.
-
Collect liquid samples for analysis of volatile fatty acids (VFAs) and other fermentation parameters.
-
In Vivo Animal Trials
Seminal in vivo trials in dairy and beef cattle provided the first evidence of 3-NOP's efficacy in a production setting.
-
Experimental Design:
-
Typically, a randomized complete block design is used.
-
Animals are blocked based on factors like parity, days in milk, and baseline methane emissions.
-
Treatments consist of a control (placebo) and several dose levels of 3-NOP.
-
-
Animal Management and Feeding:
-
Animals are housed in individual tie-stalls or free-stalls.
-
A total mixed ration (TMR) is fed, with 3-NOP incorporated into the ration.
-
Feed intake is recorded daily.
-
-
Methane Measurement:
-
GreenFeed System: This automated head-chamber system measures short-term gas emissions (methane and carbon dioxide) when an animal voluntarily visits the feeding station.
-
Respiration Chambers: Animals are housed in sealed chambers for a set period (e.g., 24 hours) to allow for the precise measurement of total gas exchange.
-
-
Sample Collection and Analysis:
-
Milk samples are collected for composition analysis.
-
Rumen fluid samples are collected via cannula for VFA and microbial analysis.
-
Blood samples are collected to monitor animal health and metabolic status.
-
Analytical Methods
-
Volatile Fatty Acid (VFA) Analysis:
-
Centrifuge rumen fluid samples to remove feed particles and microbes.
-
Acidify the supernatant with metaphosphoric acid.
-
Analyze the VFA concentrations using gas chromatography (GC) with a flame ionization detector (FID).
-
-
Rumen Microbiome Analysis:
-
Extract total DNA from rumen fluid or solids.
-
Amplify the 16S rRNA gene using polymerase chain reaction (PCR).
-
Sequence the amplicons using a high-throughput sequencing platform.
-
Analyze the sequencing data to determine the composition and diversity of the microbial community.
-
-
Methyl-Coenzyme M Reductase (MCR) Activity Assay:
-
Purify MCR from a methanogenic archaeon.
-
Prepare an anaerobic assay mixture containing the purified enzyme, substrates (methyl-coenzyme M and coenzyme B), and a reducing agent.
-
Add 3-NOP at various concentrations.
-
Incubate the mixture at the optimal temperature for the enzyme.
-
Measure the rate of methane production over time using gas chromatography.
-
Conclusion
The early-stage research on 3-Nitrooxypropanol has provided a robust foundation for its development as an effective enteric methane mitigation strategy. The targeted mechanism of action, involving the specific inhibition of methyl-coenzyme M reductase, has been clearly elucidated. Consistent and significant reductions in methane emissions have been demonstrated in both in vitro and in vivo studies, with minimal negative impacts on animal productivity. The detailed experimental protocols outlined in this guide provide a blueprint for continued research and development in this critical area. Further research should continue to explore the long-term effects of 3-NOP, its application in various production systems, and its potential synergies with other mitigation strategies.
References
An In-depth Technical Guide to the Foundational Science of Abrucomstat and its Potential Application in Ruminants
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abrucomstat is a novel pan-histone deacetylase (HDAC) inhibitor that has been primarily investigated for its therapeutic potential in human oncology. To date, there is no published research on the administration or effects of this compound specifically in ruminant species. This technical guide, therefore, provides a foundational overview of the core science of HDAC inhibition and extrapolates these principles to a hypothetical framework for the investigation of this compound in ruminants. We will explore the fundamental mechanism of action of HDAC inhibitors, their established role in epigenetic regulation, and potential applications in modulating ruminant physiology, particularly in areas of immunity and metabolism. This document also outlines detailed experimental protocols for preclinical evaluation and presents hypothetical data to serve as a template for future studies.
Introduction to Histone Deacetylase (HDAC) Inhibition
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] One of the most critical epigenetic mechanisms is the post-translational modification of histone proteins. Histones are core proteins that package DNA into a compact structure called chromatin. The acetylation and deacetylation of lysine residues on the N-terminal tails of histones are key regulators of chromatin structure and, consequently, gene transcription.
-
Histone Acetyltransferases (HATs) catalyze the transfer of an acetyl group to lysine residues, neutralizing their positive charge. This leads to a more relaxed chromatin structure (euchromatin), allowing transcription factors to access the DNA and promoting gene expression.
-
Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge on lysine residues. This results in a more condensed chromatin structure (heterochromatin), which represses gene transcription.[3]
HDACs are a family of enzymes that are often overexpressed in various diseases, leading to aberrant gene silencing of critical regulators like tumor suppressor genes.[4] HDAC inhibitors, such as this compound, are a class of therapeutic agents designed to block the activity of these enzymes. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, thereby reactivating the expression of silenced genes.[3] It is also important to note that HDACs can deacetylate non-histone proteins, including transcription factors and cytoplasmic proteins, further broadening their regulatory influence.
The Core Mechanism of Action of this compound
This compound, like other hydroxamic acid-based HDAC inhibitors, exerts its effect by chelating the zinc ion within the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histone and non-histone proteins. The resulting hyperacetylation of these protein targets leads to downstream effects on cell cycle, apoptosis, and differentiation.
Potential Relevance of HDAC Inhibition in Ruminants
While direct studies are absent, the foundational science of epigenetics is highly relevant to ruminant health and productivity. Research in dairy cattle has shown that epigenetic mechanisms, including histone modifications, play a crucial role in regulating genes involved in immunity and metabolic health. Furthermore, short-chain fatty acids (SCFAs) like butyrate, which are natural products of rumen fermentation, are known to have HDAC-inhibiting properties and can modulate inflammatory gene expression in bovine cells.
Potential areas for the application of a potent HDAC inhibitor like this compound in ruminants could include:
-
Modulation of Inflammatory Responses: HDAC inhibitors have shown anti-inflammatory effects in various models. This could be beneficial in managing inflammatory conditions in ruminants, such as mastitis or enteritis.
-
Metabolic Regulation: Epigenetic regulation is involved in bovine adipocyte differentiation and other metabolic processes. HDAC inhibition could potentially be explored to modulate fat deposition or improve feed efficiency.
-
Enhancement of Immune Function: Epigenetics influences the expression of immune-related genes in cattle. Therapeutic modulation of histone acetylation could be a novel approach to enhance immune responses to pathogens.
Proposed Experimental Protocols for Investigating this compound in Ruminants
A preclinical investigation of this compound in a ruminant model (e.g., sheep or goats, due to their smaller size and easier handling compared to cattle) would be essential to determine its pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles.
Experimental Workflow
Detailed Methodologies
4.2.1. Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a ruminant model.
-
Animals: Healthy, mature sheep (or goats) of a specific breed, weighing between 40-50 kg. Animals should be cannulated in the jugular vein for stress-free blood collection.
-
Study Design: A crossover design with a single intravenous (IV) and a single oral (PO) dose.
-
IV Administration: A sterile solution of this compound (e.g., 1 mg/kg) is administered as a bolus injection via the jugular catheter.
-
Oral Administration: An oral formulation of this compound (e.g., 5 mg/kg) is administered via a gavage tube.
-
A washout period of at least 21 days should separate the two administrations.
-
-
Sample Collection: Blood samples (approx. 3 mL) are collected into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis software.
4.2.2. Pharmacodynamic (PD) Study
-
Objective: To measure the biological effect of this compound by quantifying the level of histone acetylation.
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples collected during the PK study. Alternatively, tissue biopsies (e.g., skin or muscle) could be taken at specific time points.
-
Methodology:
-
Histone Extraction: Histones are extracted from the isolated PBMCs or tissue homogenates using a commercially available kit.
-
Western Blot Analysis: Extracted histone proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).
-
Quantification: The intensity of the Ac-H3 band relative to the total H3 band is quantified using densitometry to determine the fold-change in acetylation over time.
-
Hypothetical Data Presentation
The following tables represent hypothetical data from the proposed studies to serve as an example for data presentation and comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sheep (n=6)
| Parameter | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 85 ± 18 |
| Tmax (h) | 0.25 | 4.0 ± 1.5 |
| AUC₀-inf (ng·h/mL) | 350 ± 60 | 650 ± 110 |
| Half-life (t½) (h) | 6.5 ± 1.2 | 8.0 ± 1.8 |
| Clearance (L/h/kg) | 2.8 ± 0.5 | - |
| Volume of Distribution (L/kg) | 25 ± 4 | - |
| Oral Bioavailability (%) | - | 37% |
| Data are presented as mean ± standard deviation. |
Table 2: Hypothetical Pharmacodynamic Response (Fold-Change in Histone H3 Acetylation in PBMCs)
| Time Post-Dose (h) | IV Administration (1 mg/kg) | Oral Administration (5 mg/kg) |
| 0 (Pre-dose) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 2 | 5.2 ± 1.1 | 1.5 ± 0.4 |
| 6 | 3.8 ± 0.9 | 4.8 ± 1.3 |
| 12 | 2.1 ± 0.5 | 3.5 ± 0.8 |
| 24 | 1.2 ± 0.3 | 1.8 ± 0.5 |
| Data are presented as mean fold-change ± standard deviation relative to pre-dose levels. |
Conclusion and Future Directions
While this compound has not been studied in ruminants, the foundational science of HDAC inhibition presents a compelling rationale for its investigation in these species. The well-established role of epigenetics in ruminant health and metabolism suggests that targeted modulation with an HDAC inhibitor could offer novel therapeutic avenues. The experimental framework provided in this guide offers a robust starting point for preclinical studies to elucidate the pharmacokinetic and pharmacodynamic properties of this compound in a ruminant model. Such studies are a critical first step in determining the potential safety, dosing, and efficacy of this compound for future applications in livestock health and production.
References
- 1. dellait.com [dellait.com]
- 2. Epigenetics and immunity, health, and longevity in dairy cows | Dellait [dellait.com]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Abrucomstat (3-Nitrooxypropanol) on Rumen Hydrogen Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abrucomstat, also known as 3-Nitrooxypropanol (3-NOP), is a potent inhibitor of enteric methane synthesis in ruminants. By specifically targeting the final enzymatic step in methanogenesis, this compound offers a promising avenue for mitigating greenhouse gas emissions from livestock and enhancing feed energy utilization. This technical guide provides a comprehensive analysis of the core mechanism of this compound, its quantitative effects on hydrogen and volatile fatty acid metabolism in the rumen, and detailed experimental protocols for its in vitro evaluation.
Introduction
Ruminant animals harbor a complex microbial ecosystem in their rumen capable of digesting fibrous plant material. A byproduct of this anaerobic fermentation is the production of metabolic hydrogen (H₂). Methanogenic archaea utilize this H₂ to reduce carbon dioxide (CO₂) to methane (CH₄), which represents a significant energy loss for the animal and a potent greenhouse gas. This compound (3-NOP) has emerged as a targeted intervention to disrupt this process. This guide delves into the technical details of its action and the resulting metabolic shifts within the rumen environment.
Mechanism of Action
This compound's primary mode of action is the specific and potent inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1][2][3][4] MCR, a nickel-containing enzyme found exclusively in methanogenic archaea, catalyzes the final step in all known methanogenesis pathways: the reduction of methyl-coenzyme M to methane.[1]
Molecular docking studies have shown that this compound, a structural analogue of methyl-coenzyme M, binds to the active site of MCR. This binding leads to the oxidation of the nickel ion (Ni(I)) within the enzyme's cofactor F430, rendering the enzyme inactive. The inhibition of MCR effectively blocks the primary sink for hydrogen in the rumen, leading to an accumulation of dissolved H₂.
Quantitative Effects on Rumen Metabolism
The inhibition of methanogenesis by this compound instigates a significant shift in the metabolic landscape of the rumen, most notably affecting hydrogen concentration and the profile of volatile fatty acids (VFAs).
Hydrogen Production
The most direct consequence of MCR inhibition is the accumulation of dissolved hydrogen gas (H₂) in the rumen. Under normal conditions, methanogens maintain a low partial pressure of H₂, which is thermodynamically favorable for the fermentation of carbohydrates into VFAs. When methanogenesis is inhibited, this primary hydrogen sink is blocked, leading to a dose-dependent increase in H₂ levels.
| Treatment Group | Methane (CH₄) Reduction | Hydrogen (H₂) Emission | Reference |
| Dairy Cows (60 mg/kg DM 3-NOP) | 31% decrease | Increased from undetectable to 1.33 g/day | |
| In vitro (RUSITEC) - Increasing Dose | Up to 97% decrease | Corresponding increase with dose | |
| In vitro (Lambs) - Increasing Dose | Up to 97% decrease | Dose-dependent increase |
Volatile Fatty Acid Profiles
The accumulation of hydrogen influences the pathways of VFA production. The shift in the redox potential of the rumen favors the formation of more reduced VFAs, such as propionate and butyrate, at the expense of acetate. Propionate formation, in particular, serves as an alternative hydrogen sink.
| Study Type | Animal/System | 3-NOP Dose | Acetate (mol%) | Propionate (mol%) | Butyrate (mol%) | Acetate:Propionate Ratio | Reference |
| In vivo | Dairy Cows | 60 mg/kg DM | Tended to be lower | Increased | Increased | Lower | |
| Meta-analysis | Dairy Cows | Varied | Decreased | Increased | Numerically Increased | Decreased | |
| In vitro | Lambs | 0.025-0.1 mg/g DM | Decreased | Increased | Increased | Decreased | |
| In vitro | RUSITEC | 73-1200 mg/kg DM | Decreased | Inconsistent | - | Decreased |
Rumen Microbial Community
The primary target of this compound is the methanogenic archaea. Studies have shown a reduction in the abundance of certain methanogen populations, such as Methanobrevibacter. The impact on the broader bacterial community is more complex and can be diet-dependent. Some studies report an increase in the relative abundance of bacteria from the Bacteroidetes phylum and genera like Prevotella, which are involved in propionate production.
| Animal/System | 3-NOP Dose | Effect on Methanogens | Effect on Bacteria | Reference |
| Dairy Cows | 60 mg/kg DM | Methanobrevibacter abundance tended to decrease | Ruminococcus and Clostridium spp. decreased; Butyrivibrio spp. increased | |
| Beef Cattle | High-forage diet | Methanobrevibacter abundance decreased | Bacteroidetes abundance increased | |
| In vitro (Lambs) | 0.05-0.1 mg/g DM | Methanosarcina, Methanosaeta decreased | Prevotella abundance increased |
Experimental Protocols
Standardized in vitro fermentation systems are crucial for the initial screening and dose-response evaluation of compounds like this compound. The Rumen Simulation Technique (RUSITEC) and batch culture fermentations are commonly employed methods.
In Vitro Rumen Fermentation (Batch Culture)
This protocol outlines a typical batch culture experiment to assess the effect of this compound on rumen fermentation.
1. Rumen Fluid Collection:
-
Rumen fluid is collected from at least two cannulated donor animals (e.g., cows or sheep) before their morning feeding to ensure a standardized microbial population.
-
The collected fluid is immediately strained through four layers of cheesecloth into a pre-warmed, insulated flask with a CO₂ headspace to maintain anaerobic conditions.
2. Inoculum Preparation:
-
In the laboratory, the strained rumen fluid is kept at 39°C in a water bath with continuous CO₂ flushing.
-
The fluid is often mixed with a pre-warmed buffer solution (e.g., McDougall's buffer) to maintain a stable pH.
3. Fermentation Vessels:
-
Serum bottles (e.g., 125 mL) are used as individual fermentation vessels.
-
A defined amount of a standard substrate (e.g., 1 g of a total mixed ration, ground to pass a 1-mm screen) is weighed into each bottle.
4. This compound Addition:
-
This compound (3-NOP) is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution.
-
Different volumes of the stock solution are added to the substrate in the serum bottles to achieve the desired final concentrations (e.g., 0, 73, 160, 1200 mg/kg of feed DM). A control group receives only the solvent.
5. Incubation:
-
The buffered rumen fluid (inoculum) is dispensed into each serum bottle under a stream of CO₂.
-
The bottles are sealed with butyl rubber stoppers and aluminum crimp seals.
-
Incubation is carried out in a shaking incubator at 39°C for a specified period (e.g., 24 or 48 hours).
6. Sample Analysis:
-
Gas Production: Total gas production is measured at various time points using a pressure transducer. Gas samples are collected for analysis of methane and hydrogen concentrations by gas chromatography (GC).
-
VFA Analysis: At the end of the incubation, the fermentation is stopped (e.g., by placing the bottles on ice). The liquid fraction is sampled, centrifuged, and the supernatant is analyzed for VFA concentrations (acetate, propionate, butyrate) by GC.
-
pH: The pH of the fermentation fluid is measured immediately after opening the bottles.
Logical Relationships and Metabolic Consequences
The inhibition of methanogenesis by this compound sets off a cascade of events within the rumen, altering the flow of metabolic hydrogen and consequently the fermentation end-products.
Conclusion
This compound (3-Nitrooxypropanol) presents a highly specific and effective mechanism for reducing enteric methane production in ruminants. Its targeted inhibition of methyl-coenzyme M reductase leads to a predictable accumulation of hydrogen in the rumen and a corresponding shift in volatile fatty acid production towards more energetically favorable propionate. The quantitative data from numerous in vitro and in vivo studies consistently support these findings. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuances of this compound's action and to explore its potential for integration into sustainable livestock production systems. Further research is warranted to fully elucidate the long-term effects on the rumen microbiome and overall animal productivity under various dietary conditions.
References
- 1. Mode of action uncovered for the specific reduction of methane emissions from ruminants by the 3-nitrooxypropanol [mpi-marburg.mpg.de]
- 2. pnas.org [pnas.org]
- 3. [PDF] Mode of action uncovered for the specific reduction of methane emissions from ruminants by the small molecule 3-nitrooxypropanol | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of 3-Nitrooxypropanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of 3-Nitrooxypropanol (3-NOP). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. The guide summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows.
Introduction
3-Nitrooxypropanol (3-NOP) is a potent inhibitor of methanogenesis, the biological process of methane production. It has garnered significant attention for its potential to reduce methane emissions from ruminant livestock, a major contributor to greenhouse gases. This document outlines the core bioactivity of 3-NOP, focusing on its mechanism of action, efficacy, and effects on rumen microbial fermentation.
Mechanism of Action
The primary mode of action of 3-NOP is the specific inhibition of the enzyme methyl-coenzyme M reductase (MCR).[1][2] MCR is a nickel-containing enzyme unique to methanogenic archaea that catalyzes the final step in the production of methane.[1][2] 3-NOP, a structural analog of methyl-coenzyme M, competitively binds to the active site of MCR.[3] This binding leads to the oxidation of the nickel ion (Ni(I) to Ni(II)) within the enzyme's cofactor F430, rendering the enzyme inactive. This targeted inhibition specifically reduces methane formation without significantly affecting other rumen microorganisms.
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various preliminary studies on 3-Nitrooxypropanol.
Table 1: In Vitro Dose-Response of 3-Nitrooxypropanol on Methane Reduction
| 3-NOP Dose (mg/kg of feed DM) | Methane Reduction (%) | Experimental System | Reference |
| 500 | 76.0 | Rumen Simulation Technique (RUSITEC) | |
| 1000 | 84.5 | Rumen Simulation Technique (RUSITEC) | |
| 2000 | 85.6 | Rumen Simulation Technique (RUSITEC) | |
| 5 (mg/10g diet) | up to 86.2 | Rumen Simulation Technique (RUSITEC) | |
| 73 | 10 - 97 (dose-dependent) | Rumen Simulation Technique (RUSITEC) | |
| 160 | 10 - 97 (dose-dependent) | Rumen Simulation Technique (RUSITEC) | |
| 1200 | 10 - 97 (dose-dependent) | Rumen Simulation Technique (RUSITEC) |
Table 2: In Vivo Dose-Response of 3-Nitrooxypropanol on Methane Reduction in Beef Cattle
| 3-NOP Dose (mg/kg of feed DM) | Methane Reduction (%) | Diet Type | Reference |
| 100 | 26 | High-grain | |
| 150 | 33 | High-grain | |
| 200 | 45 | High-grain | |
| 100 | 16 | High-forage | |
| 150 | 21 | High-forage | |
| 200 | 23 | High-forage | |
| 134.4 (average) | 37.6 (production), 35.0 (yield) | Various |
Table 3: Effect of 3-Nitrooxypropanol on Rumen Volatile Fatty Acid (VFA) Molar Proportions (in vitro)
| Treatment | Acetate (mol/100mol) | Propionate (mol/100mol) | Butyrate (mol/100mol) | Acetate:Propionate Ratio | Reference |
| Control | 65.1 | 18.9 | 10.9 | 3.44 | |
| 5mg 3-NOP | 61.2 | 20.8 | 12.3 | 2.94 | |
| 10mg 3-NOP | 58.7 | 21.9 | 13.1 | 2.68 | |
| 20mg 3-NOP | 55.4 | 23.4 | 14.2 | 2.37 |
Table 4: Toxicological Data for 3-Nitrooxypropanol
| Parameter | Value | Species | Study Type | Reference |
| NOAEL | 100 mg/kg bw/day | Rat | Chronic toxicity/carcinogenicity | |
| ADI | 1 mg/kg bw/day | Human | Derived from rat NOAEL | |
| ADI | 0.3 mg/kg bw/day | Human | Revised based on reproductive toxicity |
Experimental Protocols
This protocol describes the general steps for assessing the inhibitory effect of 3-NOP on purified MCR.
-
Purification of MCR:
-
MCR is purified from methanogenic archaea, such as Methanothermobacter marburgensis, under strictly anaerobic conditions.
-
The purification process typically involves cell lysis, ultracentrifugation to separate cell fractions, and multiple chromatography steps (e.g., ion exchange, hydrophobic interaction, and size exclusion chromatography).
-
The purity and concentration of the enzyme are determined by SDS-PAGE and protein assays.
-
-
Activation of MCR:
-
The purified MCR is often in an inactive Ni(II) state and requires activation to the Ni(I) state.
-
Activation can be achieved in vitro by incubating the enzyme with reducing agents like Ti(III) citrate under anaerobic conditions.
-
-
Inhibition Assay:
-
The assay is performed in an anaerobic environment.
-
A reaction mixture is prepared containing a buffer (e.g., MOPS), the substrates methyl-coenzyme M and coenzyme B, and a reducing system.
-
Varying concentrations of 3-NOP are added to the reaction mixtures.
-
The reaction is initiated by the addition of activated MCR.
-
The mixture is incubated at the optimal temperature for the enzyme (e.g., 60-65°C for MCR from thermophiles).
-
The reaction is stopped at specific time points.
-
-
Quantification of Methane:
-
Methane production is quantified using gas chromatography (GC) with a flame ionization detector (FID).
-
Headspace samples are injected into the GC to measure the amount of methane produced.
-
The inhibitory effect of 3-NOP is determined by comparing the methane production in the presence of the inhibitor to a control without the inhibitor. An IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated. A study found that less than 20 µM of 3-NOP was needed for a 50% quench of a 78 µM MCR signal.
-
The RUSITEC system is a semi-continuous culture system used to simulate rumen fermentation.
References
- 1. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndsu.edu [ndsu.edu]
- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibitory Kinetics of Mobilized Colistin Resistance (MCR-1) Enzyme
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound "Abrucomstat" (also known as 3-nitrooxypropanol) is an inhibitor of Methyl-Coenzyme M Reductase (MCR), an enzyme involved in methanogenesis in archaea. This guide, however, focuses on the Mobilized Colistin Resistance (MCR-1) enzyme , a critical driver of antibiotic resistance to colistin in Gram-negative bacteria. No scientific literature linking this compound to the inhibition of the colistin-resistance MCR-1 enzyme was identified. This document will, therefore, explore the inhibitory kinetics of compounds that have been studied in the context of MCR-1.
Introduction to MCR-1 and its Mechanism of Action
The emergence of the plasmid-mediated mcr-1 gene presents a significant threat to global health, as it confers resistance to colistin, a last-resort antibiotic for treating multidrug-resistant Gram-negative bacterial infections. The mcr-1 gene encodes a phosphoethanolamine (PEA) transferase enzyme, MCR-1, which is a transmembrane protein with a catalytic domain located in the periplasm.
The mechanism of resistance involves the modification of the lipid A moiety of lipopolysaccharide (LPS) on the outer membrane of the bacteria. MCR-1 catalyzes the transfer of a phosphoethanolamine group to the lipid A, which reduces the net negative charge of the LPS. This alteration in charge weakens the electrostatic interaction between the positively charged colistin and the bacterial outer membrane, leading to resistance.
Inhibitors of MCR-1
Several compounds have been investigated for their potential to inhibit MCR-1 and restore the efficacy of colistin. These include natural products and synthetic molecules. While direct enzyme kinetic data such as IC50 and Kᵢ values are not extensively reported in the literature, the inhibitory potential of these compounds is often demonstrated through cellular assays that measure the reduction in the Minimum Inhibitory Concentration (MIC) of colistin against MCR-1-producing bacteria.
Data on MCR-1 Inhibitory Activity
The following table summarizes the inhibitory activity of selected compounds against MCR-1, primarily presented as the Fractional Inhibitory Concentration (FIC) index from checkerboard assays, which indicates synergistic effects with colistin. An FIC index of ≤ 0.5 is generally considered synergistic.
| Compound | Organism(s) | Method | Key Findings | Reference(s) |
| Honokiol | Klebsiella pneumoniae, Escherichia coli | Checkerboard MIC assay, Time-kill assay | Restores sensitivity to polymyxins; FIC index: 0.09 ± 0.00 to 0.27 ± 0.06. In combination with polymyxins, killed all tested bacteria within 1 hour. | [1] |
| Cajanin Stilbene Acid (CSA) | Escherichia coli | Checkerboard MIC assay, Time-killing curves | Significantly restores susceptibility of MCR-1 positive E. coli to polymyxin B. | [2][3] |
| Pterostilbene | Escherichia coli | Checkerboard MIC assay, Time-kill assay | Synergistic effect with polymyxin B; FIC index: 0.156 or 0.188. The combination eliminated an mcr-1-positive E. coli strain within 1 hour. | [4] |
Experimental Protocols
MCR-1 Enzymatic Activity Assay
A direct, quantitative assay for MCR-1 enzymatic activity is crucial for determining the kinetic parameters of inhibitors. Based on published methodologies, a representative protocol is outlined below. This assay can be adapted to screen for inhibitors and determine their IC50 values.
Principle: The assay measures the transfer of phosphoethanolamine (PEA) to lipid A or the hydrolysis of a surrogate substrate by the purified catalytic domain of MCR-1. The product formation can be detected using mass spectrometry or a fluorescently labeled substrate.
Materials:
-
Purified recombinant catalytic domain of MCR-1.
-
Lipid A from E. coli.
-
Phosphatidylethanolamine (PE) as the PEA donor.
-
Alternatively, a fluorescently labeled substrate such as NBD-glycerol-3'-phosphoethanolamine.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing a detergent like DDM for enzyme stability).
-
Inhibitor compound of interest.
-
Mass spectrometer or a fluorescence plate reader.
Procedure:
-
Enzyme Preparation: The soluble catalytic domain of MCR-1 is expressed and purified from a suitable expression system (e.g., E. coli).
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a defined concentration of lipid A and PE (or the fluorescent substrate).
-
Add the inhibitor compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a short period.
-
-
Initiation of Reaction: Add the purified MCR-1 enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Detection of Product:
-
Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to detect the formation of PEA-modified lipid A.
-
Fluorescence Detection: If using a fluorescent substrate, measure the fluorescence of the product using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Cellular Assays for MCR-1 Inhibition
a) Checkerboard MIC Assay:
Principle: This assay determines the synergistic effect of an inhibitor and an antibiotic against a bacterial strain.
Procedure:
-
Prepare a 96-well microtiter plate.
-
Create a two-dimensional serial dilution of the inhibitor and colistin.
-
Inoculate each well with a standardized suspension of the MCR-1-producing bacterial strain.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of colistin in the presence of different concentrations of the inhibitor.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy.
b) Time-Kill Assay:
Principle: This assay evaluates the bactericidal activity of an antibiotic and an inhibitor over time.
Procedure:
-
Inoculate a bacterial culture with a standardized inoculum.
-
Add the inhibitor and/or colistin at specific concentrations.
-
At various time points, collect aliquots from the culture.
-
Perform serial dilutions and plate on agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log(CFU/mL) against time to visualize the killing kinetics.
Visualizations
MCR-1 Mechanism of Action and Inhibition
Caption: Mechanism of MCR-1 mediated colistin resistance and its inhibition.
Experimental Workflow for MCR-1 Inhibitor Screening and Characterization
Caption: Workflow for the discovery and development of MCR-1 inhibitors.
References
- 1. Honokiol Restores Polymyxin Susceptibility to MCR-1-Positive Pathogens both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cajanin stilbene acid: A direct inhibitor of colistin resistance protein MCR-1 that restores the efficacy of polymyxin B against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pterostilbene, a Potential MCR-1 Inhibitor That Enhances the Efficacy of Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Abrucomstat (3-Nitrooxypropanol) in Cattle
Introduction
Abrucomstat, also known as 3-Nitrooxypropanol (3-NOP), is an experimental compound investigated for its potent inhibitory effect on enteric methane production in ruminants. Marketed under the name Bovaer®, it acts as a structural analogue to methyl-coenzyme M, targeting the methyl-coenzyme M reductase (MCR) enzyme. This enzyme catalyzes the final step of methanogenesis in the rumen, and its inhibition by this compound leads to a significant reduction in methane emissions from cattle.[1][2][3] This document provides a detailed overview of the experimental protocol for in vivo trials of this compound in cattle, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound specifically targets the MCR enzyme within methanogenic archaea in the rumen. By binding to the active site of MCR, it blocks the reduction of methyl-coenzyme M to methane, the terminal step in the methanogenesis pathway. This targeted inhibition has been shown to be highly effective, with studies reporting an average reduction in enteric methane production of around 30% in dairy and beef cattle, and in some cases, reductions as high as 82%.[1] A notable consequence of this inhibition is an increase in hydrogen gas (H2) emissions, as the hydrogen that would have been used for methane synthesis is released.[4]
Experimental Protocols
Animal Selection and Housing
-
Species and Breed: Trials have been successfully conducted in various breeds of beef (e.g., Nellore, Angus) and dairy (e.g., Holstein) cattle.
-
Health Status: Animals should be in good health, free from disease, and acclimatized to the experimental conditions before the trial commences.
-
Housing: Cattle can be housed in individual pens or group pens. For studies requiring precise feed intake monitoring and gas emission measurements from individual animals, housing in individual stalls with automated feeding and emission monitoring systems is recommended.
Diet and Administration of this compound
-
Basal Diet: The composition of the basal diet, particularly the neutral detergent fiber (NDF) content, can influence the efficacy of this compound. Diets high in fiber may reduce its effectiveness. The diet should be formulated to meet the nutritional requirements of the specific type and age of cattle being studied.
-
Dosage: The effective dosage of this compound varies between beef and dairy cattle.
-
Dairy Cattle: Typical dosages range from 60 to 80 mg/kg of dry matter intake (DMI). A meta-analysis showed significant methane reduction at an average dose of 70.5 mg/kg DM.
-
Beef Cattle: Dosages can be higher, ranging from 100 to 150 mg/kg DMI. Some studies have explored doses up to 200 mg/kg DM.
-
-
Administration: this compound is typically administered orally, mixed into the feed.
-
Total Mixed Ration (TMR): The most common method is to incorporate this compound into a TMR to ensure consistent daily intake.
-
Concentrate or Mineral Mix: Alternatively, it can be included in a mineral or concentrate feed, especially in grazing systems where TMR is not used. Supplementation at milking times (twice daily) has been investigated in grazing dairy cows.
-
Experimental Design and Duration
-
Adaptation Period: An adaptation period of at least 14 to 21 days is recommended to allow the rumen microbiome to adjust to the treatment diet before measurements begin. Some protocols involve a gradual increase in the this compound dose during the adaptation phase.
-
Study Duration: The duration of in vivo trials can vary. Short-term studies may last for a few weeks, while longer-term studies can extend over several months to assess the persistence of the effect and any long-term impacts on animal health and performance.
-
Experimental Design: A randomized complete block design is often employed, with animals blocked based on factors like initial body weight, milk yield, or baseline methane emissions.
Data Collection and Monitoring
-
Enteric Gas Emissions: Methane (CH4), carbon dioxide (CO2), and hydrogen (H2) emissions are the primary endpoints. These are typically measured using:
-
GreenFeed System: This automated system measures gas emissions from individual animals when they visit the feeding station.
-
Sulphur Hexafluoride (SF6) Tracer Gas Technique: This method involves a tracer gas released from a permeation tube in the rumen and subsequent air sample collection and analysis.
-
-
Dry Matter Intake (DMI): Accurate measurement of DMI is crucial for calculating methane yield (g/kg DMI) and ensuring accurate dosing.
-
Animal Performance: Body weight, average daily gain (ADG), and feed efficiency should be monitored in beef cattle. In dairy cattle, milk yield and composition (fat, protein) are important metrics.
-
Rumen Fermentation Parameters: In studies with ruminally cannulated animals, rumen fluid can be collected to analyze volatile fatty acid (VFA) profiles and microbial populations.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo cattle trials with this compound (3-NOP).
Table 1: Effect of this compound on Methane Emissions in Dairy Cattle
| Dosage (mg/kg DM) | Methane Reduction (%) | Methane Yield Reduction (g/kg DMI) | Study Reference |
| 40 | 22 | 16 | |
| 60 | 25-30 | 20-25 | |
| 80 | 30-35 | 25-30 | |
| 100 | 35-40 | 30-36 | |
| 150 | 40 | 36 | |
| 200 | 40 | 36 |
Table 2: Effect of this compound on Methane Emissions in Beef Cattle
| Dosage (mg/kg DM) | Methane Reduction (%) | Methane Yield Reduction (g/kg DMI) | Study Reference |
| 75 | 33.7 | Significant reduction | |
| 100 | 42.7 | 76% reduction in one study | |
| 125 | - | - | |
| 150 | - | - | |
| 121 (growing calves) | 29.8 | 19.4 |
Table 3: Effect of this compound on Other Parameters
| Parameter | Observation | Animal Type | Study Reference |
| Hydrogen (H2) Emissions | 6 to 10-fold increase | Dairy Cattle | |
| Hydrogen (H2) Emissions | 4.9-fold increase | Beef Cattle | |
| Dry Matter Intake (DMI) | No significant effect or slight decrease | Dairy and Beef Cattle | |
| Milk Yield | No significant effect | Dairy Cattle | |
| Milk Fat | Increased | Dairy Cattle | |
| Body Weight Gain | Increased in one study, decreased in another | Dairy and Growing Calves | |
| Feed Efficiency | Unaffected or improved | Beef Cattle | |
| Acetate:Propionate Ratio | Decreased | Dairy and Beef Cattle |
Conclusion
This compound (3-Nitrooxypropanol) has consistently demonstrated its efficacy in reducing enteric methane emissions in both beef and dairy cattle in vivo. The provided protocols and data offer a comprehensive guide for researchers planning to conduct trials with this compound. Careful consideration of dosage, diet composition, and appropriate monitoring techniques is essential for successful and accurate evaluation of this compound's effects.
References
- 1. A meta-analysis of effects of 3-nitrooxypropanol on methane production, yield, and intensity in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 3-nitrooxypropanol on enteric methane emissions of feedlot cattle fed with a tempered barley-based diet with canola oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of dietary supplementation with 3-nitrooxypropanol on enteric methane emissions, rumen fermentation, and production performance in ruminants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of twice daily 3-nitroxypropanol supplementation on enteric methane emissions in grazing dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 3-Nitrooxypropanol (3-NOP) using the Rumen Simulation Technique (Rusitec)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Rumen Simulation Technique (Rusitec) to evaluate the efficacy of 3-Nitrooxypropanol (3-NOP) as a methane-mitigating feed additive.
Introduction to 3-NOP and the Rusitec System
3-Nitrooxypropanol (3-NOP) is a promising molecule designed to reduce enteric methane emissions from ruminants. It acts as a structural analogue of methyl-coenzyme M, specifically targeting and inhibiting the nickel-containing enzyme methyl-coenzyme M reductase (MCR).[1][2][3] This enzyme catalyzes the final step in the methanogenesis pathway in rumen archaea.[1][2] By blocking this enzyme, 3-NOP effectively curtails methane formation.
The Rumen Simulation Technique (Rusitec) is a well-established and reliable in vitro semi-continuous culture system that mimics the physiological conditions of the rumen. It allows for long-term studies (days to weeks) of rumen fermentation, making it an invaluable tool for the initial screening, dose-response evaluation, and investigation of the mode of action of feed additives like 3-NOP before advancing to more complex and costly in vivo trials.
Mechanism of Action of 3-NOP
3-NOP's primary mode of action is the targeted inhibition of the MCR enzyme in methanogenic archaea. The molecule binds to the active site of MCR, leading to the oxidation of its active site Ni(I). This inactivation of MCR disrupts the final step of methanogenesis, leading to a reduction in methane production. Consequently, hydrogen gas, which is normally used by methanogens, may accumulate or be redirected towards other metabolic pathways, such as the production of volatile fatty acids (VFAs) like propionate.
Experimental Protocols
Rusitec Apparatus Setup and Operation
A typical Rusitec system consists of multiple fermentation vessels maintained under anaerobic conditions at 39°C. Each vessel receives a continuous infusion of artificial saliva and a daily supply of the experimental diet. Effluent is continuously removed, simulating the passage of digesta from the rumen.
General Protocol:
-
Preparation: Thoroughly clean and sterilize all components of the Rusitec apparatus.
-
Inoculation: On day 0, inoculate each fermenter with strained rumen fluid and artificial saliva. Place two nylon bags in each fermenter: one containing the experimental diet and the other containing solid rumen digesta to serve as a microbial inoculum.
-
Adaptation Period: Allow the system to stabilize for an adaptation period of 7-8 days without the addition of 3-NOP. This allows the microbial community to adapt to the in vitro conditions.
-
Treatment Period: Following the adaptation period, introduce 3-NOP at the desired concentrations daily with the feed for a treatment period of 6-7 days or longer.
-
Sampling: Collect daily samples of gas, liquid effluent, and solid digesta for analysis.
Data Collection and Analysis
-
Gas Production and Composition: Measure total daily gas production and analyze the composition (CH₄, H₂, CO₂) using gas chromatography.
-
Volatile Fatty Acids (VFAs): Analyze the concentration of VFAs (acetate, propionate, butyrate, etc.) in the liquid effluent using gas chromatography.
-
pH: Monitor the pH of the fermenter fluid daily.
-
Dry Matter and Organic Matter Disappearance: Determine the digestibility of the feed by measuring the disappearance of dry matter and organic matter from the nylon bags.
-
Microbial Populations: Quantify the populations of total bacteria and methanogens in both the liquid and solid phases using quantitative PCR (qPCR) of the 16S rRNA gene.
Quantitative Data Summary
The following tables summarize the quantitative effects of 3-NOP on key rumen fermentation parameters as observed in various Rusitec studies.
Table 1: Effect of 3-NOP on Methane Production and Hydrogen Accumulation
| 3-NOP Dose (mg/day) | Methane (CH₄) Reduction (%) | Hydrogen (H₂) Production | Reference |
| 5 | Significant Reduction | Increased | |
| 10 | Significant Reduction | Increased | |
| 20 | Up to 86.2% | Increased | |
| 200 µg/g DM | Significant Reduction | Increased by 131.3% |
Table 2: Effect of 3-NOP on Volatile Fatty Acid (VFA) Molar Proportions
| 3-NOP Dose | Acetate | Propionate | Butyrate | Acetate:Propionate Ratio | Reference |
| 5, 10, 20 mg/day | Decreased | Increased | Increased | Decreased | |
| 200 µg/g DM | Decreased by 8.3% | No significant change | - | Lowered |
Table 3: Effect of 3-NOP on Rumen Microbial Populations (qPCR)
| 3-NOP Dose | Methanogens (Solid Phase) | Methanogens (Liquid Phase) | Total Bacteria (Solid & Liquid) | Reference |
| 5, 10, 20 mg/day | Reduced | Not significantly affected | Not significantly affected | |
| 200 µg/g DM | Lowered | Lowered | - |
Table 4: Effect of 3-NOP on Digestibility and other Fermentation Parameters
| 3-NOP Dose | Dry Matter Disappearance | Organic Matter Disappearance | Total VFA Concentration | pH | Ammonia-N | Reference |
| 5, 10, 20 mg/day | Not affected | Not affected | Not affected | - | - | |
| 200 µg/g DM | Not affected | - | Not affected | Not affected | Not affected |
Conclusion
The Rusitec system is a powerful and reliable tool for the preclinical evaluation of methane inhibitors like 3-NOP. The provided protocols and data offer a solid foundation for researchers and drug development professionals to design and execute experiments to assess the efficacy and mode of action of such compounds. The consistent findings across multiple studies demonstrate that 3-NOP effectively reduces methane production in a dose-dependent manner, primarily by inhibiting methanogens, while generally not adversely affecting overall feed digestibility and VFA production.
References
Application Note: Quantification of Abrucomstat in Animal Feed using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note describes a sensitive and selective method for the determination of Abrucomstat (3-Nitrooxypropanol) in animal feed. The protocol employs a solid-phase extraction (SPE) cleanup followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method is intended for research and drug development purposes to monitor the concentration of this compound in medicated feed, ensuring proper dosage and studying its stability.
Introduction
This compound, also known as 3-Nitrooxypropanol (3-NOP), is a compound under investigation for its potential to reduce methane emissions in ruminants. As this compound is administered to animals via their feed, it is crucial to have a reliable analytical method to quantify its concentration in the feed matrix. This ensures accurate dosing and allows for studies on the stability and distribution of the compound in the feed. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in animal feed samples.
Principle
The method involves the extraction of this compound from the animal feed matrix using an acidified organic solvent. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The final determination and quantification are performed by UHPLC-MS/MS, which offers high sensitivity and selectivity for the target analyte.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of the analytical method, particularly for selecting appropriate extraction solvents and chromatographic conditions.
| Property | Value | Reference |
| Chemical Structure | O=N(=O)OCCC | [1] |
| Molecular Formula | C₃H₇NO₄ | [1] |
| Molecular Weight | 121.09 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in water and DMSO | [1] |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), 98% or higher
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB)
-
Syringe filters, 0.22 µm
Sample Preparation
A representative workflow for sample preparation is illustrated in the diagram below.
References
Application Notes and Protocols for Screening Abrucomstat Efficacy in Cancer Cell Lines
Introduction
Abrucomstat, also known as 3-Nitroxypropanol (3-NOP), is a potent and specific inhibitor of methyl coenzyme M reductase (MCR). The MCR enzyme is critical in the final step of methanogenesis, a metabolic process utilized by certain archaea. While extensively studied for its ability to reduce methane emissions in ruminants, recent evidence has demonstrated that this compound also exerts cytotoxic effects on human cancer cell lines. This has opened a new avenue of investigation into the potential of MCR inhibition as a novel anti-cancer strategy.
The metabolic landscape of cancer cells is often characterized by the Warburg effect, where cells exhibit increased glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming supports rapid cell proliferation. While human cells do not possess the MCR enzyme for methanogenesis, the impact of this compound on cancer cell viability suggests a potential off-target effect or a previously uncharacterized role of related metabolic pathways in cancer cell survival. These application notes provide detailed protocols for establishing in vitro assays to screen the efficacy of this compound against various cancer cell lines, focusing on cell viability and apoptosis as key indicators of its anti-tumor potential.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound in human cancer cell lines. This data serves as a baseline for researchers designing their own screening experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 24 | 110.98 |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 24 | > 200 |
Data compiled from publicly available sources.
Signaling Pathways and Experimental Workflow
The precise molecular mechanism by which this compound induces cytotoxicity in cancer cells is still under investigation. A plausible hypothesis involves the disruption of cancer cell metabolism, potentially creating cellular stress that leads to apoptosis. The following diagrams illustrate a generalized workflow for evaluating the in vitro efficacy of this compound and a hypothetical signaling pathway that could be affected.
Caption: A streamlined workflow for assessing the anti-cancer effects of this compound in vitro.
Caption: A proposed mechanism for this compound-induced apoptosis in cancer cells.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V Staining
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the predetermined IC50 value and a vehicle control. Incubate for a specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach the cells using trypsin-EDTA. Collect both the detached cells and the cells from the supernatant (which may include apoptotic cells that have detached). Centrifuge the cell suspension.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion
The provided protocols offer a robust framework for the initial in vitro screening of this compound's efficacy in cancer cell lines. By quantifying its effects on cell viability and apoptosis, researchers can gain valuable insights into its potential as an anti-cancer agent. Further investigation into the specific molecular pathways affected by this compound in mammalian cells is warranted to fully elucidate its mechanism of action and to guide future drug development efforts.
Application Notes and Protocols: Assessing Abrucomstat's Impact on Milk and Meat Quality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrucomstat is a novel histone deacetylase (HDAC) inhibitor under investigation for its potential to modulate gene expression in livestock. HDACs play a crucial role in regulating chromatin structure and gene transcription. By inhibiting HDACs, this compound may influence various physiological processes, including lipid and protein metabolism, which are fundamental to milk and meat quality.[1][2] These application notes provide a detailed protocol for a comprehensive assessment of this compound's effects on the quality and composition of milk and meat products from treated livestock. The following protocols are designed to be adaptable for use in various research and development settings.
Experimental Design and Animal Treatment
A robust experimental design is critical for obtaining reliable and interpretable data. The following is a recommended study design, which can be adapted based on the specific research questions and available resources.
Animal Selection and Acclimation
-
Species: Select the target livestock species (e.g., dairy cows, beef cattle, goats, sheep).
-
Animals: Use a statistically appropriate number of healthy, age-matched, and genetically similar animals.
-
Acclimation: Allow a minimum of a two-week acclimation period for the animals to adapt to the housing, diet, and environmental conditions before the start of the treatment period.
Treatment Groups
-
Control Group: Receives a placebo (vehicle without this compound).
-
Treatment Group(s): Receive this compound at one or more dosage levels. The dosages should be determined based on preliminary pharmacokinetic and toxicological studies.
-
Administration: this compound should be administered according to a predefined schedule (e.g., daily oral gavage, mixed in feed).
Diet and Housing
-
All animals should be fed a standardized diet that meets their nutritional requirements.
-
Animals should be housed in conditions that ensure their welfare and minimize stress.
Protocol for Milk Quality Assessment
This protocol outlines the procedures for collecting and analyzing milk samples to determine the impact of this compound on milk quality.
Milk Sample Collection and Handling
-
Frequency: Collect milk samples at regular intervals throughout the study period (e.g., weekly).
-
Procedure: Collect composite milk samples from all functional teats during the morning milking.
-
Aliquoting and Storage: Immediately after collection, divide the milk sample into aliquots for different analyses and store them under appropriate conditions (e.g., refrigeration at 4°C for short-term storage, freezing at -20°C or -80°C for long-term storage).
Milk Composition Analysis
The following parameters are essential for evaluating the nutritional quality of the milk.
| Parameter | Method | Principle |
| Fat Content | Infrared Spectroscopy or Gerber Method | Infrared spectroscopy measures the absorption of infrared light by fat molecules. The Gerber method is a volumetric method that separates fat using sulfuric acid and centrifugation.[3] |
| Protein Content | Infrared Spectroscopy or Kjeldahl Method | Infrared spectroscopy measures the absorption of infrared light by protein molecules. The Kjeldahl method determines the total nitrogen content, which is then converted to protein content. |
| Lactose Content | Infrared Spectroscopy or High-Performance Liquid Chromatography (HPLC) | Infrared spectroscopy measures the absorption of infrared light by lactose molecules. HPLC separates and quantifies lactose based on its interaction with a stationary phase.[3] |
| Total Solids | Gravimetric Method | The sample is heated to evaporate all the water, and the remaining solid residue is weighed. |
| Solids-Not-Fat (SNF) | Calculation | SNF is calculated by subtracting the fat content from the total solids content.[4] |
Physical and Chemical Properties
These tests provide insights into the processing characteristics and stability of the milk.
| Parameter | Method | Principle |
| Somatic Cell Count (SCC) | Flow Cytometry or Direct Microscopic Count | Flow cytometry uses laser-based technology to count individual cells. Direct microscopic count involves staining and counting cells under a microscope. High SCC can be an indicator of udder inflammation. |
| pH | pH meter | Measures the acidity or alkalinity of the milk. |
| Titratable Acidity | Titration with a standard alkaline solution | Measures the total acidity of the milk, which can indicate microbial activity. |
| Freezing Point | Cryoscopy | Determines the freezing point of milk to detect the addition of water. |
Microbiological Analysis
Microbiological quality is crucial for the safety and shelf-life of milk.
| Parameter | Method | Principle |
| Standard Plate Count (SPC) | Pour Plate or Spread Plate Method | Enumerates the total number of viable aerobic bacteria in a milk sample. |
| Coliform Count | Violet Red Bile Agar (VRBA) | Selectively grows and enumerates coliform bacteria, which are indicators of fecal contamination. |
| Psychrotrophic Bacteria Count | Incubation at low temperature (e.g., 7°C) | Enumerates bacteria that can grow at refrigeration temperatures and cause spoilage. |
Sensory Evaluation
Sensory analysis provides information on the consumer acceptability of the milk.
| Attribute | Method |
| Appearance, Odor, and Flavor | Trained Sensory Panel |
Protocol for Meat Quality Assessment
This protocol details the procedures for collecting and analyzing meat samples to evaluate the impact of this compound on meat quality.
Meat Sample Collection and Handling
-
Slaughter and Sampling: At the end of the study period, animals are humanely slaughtered according to standard procedures. Collect meat samples from a specific muscle (e.g., Longissimus dorsi).
-
Aging: Age the meat samples under controlled conditions (e.g., 4°C for 7-14 days) to allow for natural tenderization.
-
Aliquoting and Storage: Cut the aged meat into steaks or chops of uniform thickness. Vacuum-pack and store the samples at -20°C or -80°C until analysis.
Physical Meat Quality Attributes
These parameters are important for the visual appeal and eating quality of the meat.
| Parameter | Method | Principle |
| Color (L, a, b) | Colorimeter | Measures the lightness (L), redness (a), and yellowness (b) of the meat surface. |
| pH | pH meter with a probe | Measures the ultimate pH of the meat, which affects color, water-holding capacity, and tenderness. |
| Water-Holding Capacity (WHC) | Drip Loss or Cooking Loss | Drip loss measures the amount of fluid lost from the meat during storage. Cooking loss measures the weight loss during cooking. |
| Tenderness (Warner-Bratzler Shear Force) | Warner-Bratzler Shear Device | Measures the force required to shear a core of cooked meat, providing an objective measure of tenderness. |
Chemical Composition of Meat
This analysis determines the nutritional value of the meat.
| Parameter | Method | Principle |
| Moisture Content | Oven Drying | The sample is dried in an oven until a constant weight is achieved. The weight loss represents the moisture content. |
| Crude Protein Content | Kjeldahl Method or Dumas (Combustion) Method | The Kjeldahl method determines total nitrogen, which is converted to protein. The Dumas method involves combusting the sample and measuring the released nitrogen gas. |
| Intramuscular Fat (Marbling) | Soxhlet Extraction or Near-Infrared (NIR) Spectroscopy | Soxhlet extraction uses a solvent to extract the fat from the meat. NIR spectroscopy measures the absorption of near-infrared light by fat molecules. |
| Fatty Acid Profile | Gas Chromatography (GC) | Separates and quantifies the different fatty acids present in the intramuscular fat. |
Sensory Evaluation
Sensory analysis is the ultimate measure of meat quality from a consumer's perspective.
| Attribute | Method |
| Tenderness, Juiciness, Flavor, and Overall Acceptability | Trained Sensory Panel |
Potential Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway of this compound's Action
The following diagram illustrates a hypothetical signaling pathway through which this compound, as an HDAC inhibitor, might influence lipid and protein metabolism in livestock. By inhibiting HDACs, this compound could lead to hyperacetylation of histones, altering the expression of genes involved in these metabolic pathways.
Caption: Hypothetical mechanism of this compound action.
Experimental Workflow for Milk Quality Assessment
The following diagram outlines the logical flow of experiments for assessing the impact of this compound on milk quality.
Caption: Workflow for milk quality assessment.
Experimental Workflow for Meat Quality Assessment
The following diagram illustrates the workflow for assessing the impact of this compound on meat quality.
Caption: Workflow for meat quality assessment.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between the control and treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences. The results should be interpreted in the context of the known biological functions of HDACs and their potential role in regulating lipid and protein metabolism.
Example Data Tables
Table 1: Effect of this compound on Milk Composition
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| Fat (%) | |||
| Protein (%) | |||
| Lactose (%) | |||
| Total Solids (%) | |||
| SCC (cells/mL) |
Table 2: Effect of this compound on Meat Quality
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value |
| pH | |||
| L* value | |||
| a* value | |||
| b* value | |||
| Shear Force (kg) | |||
| Moisture (%) | |||
| Protein (%) | |||
| Intramuscular Fat (%) |
Conclusion
This comprehensive protocol provides a framework for the systematic evaluation of this compound's impact on milk and meat quality. By following these detailed methodologies, researchers can generate robust and reliable data to support the development and regulatory approval of this novel HDAC inhibitor for use in livestock production. The findings from these studies will be crucial in determining the potential benefits of this compound for enhancing the quality and value of animal-derived food products.
References
Application Notes and Protocols for Long-Term Administration of Abrucomstat (3-Nitrooxypropanol) in Livestock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrucomstat, scientifically known as 3-Nitrooxypropanol (3-NOP), is a potent inhibitor of enteric methane production in ruminant livestock. Contrary to some initial classifications, this compound is not a histone deacetylase (HDAC) inhibitor. Its primary mechanism of action is the targeted inhibition of the enzyme methyl-coenzyme M reductase (MCR), which is essential for the final step of methanogenesis in the rumen.[1][2] This document provides detailed application notes and experimental protocols for the long-term administration of this compound in livestock, with a focus on its application as a feed additive to mitigate methane emissions and its effects on animal productivity.
Application Notes
Mechanism of Action
This compound specifically targets the nickel-containing active site of the MCR enzyme within methanogenic archaea in the rumen.[1] By binding to this site, it blocks the reduction of methyl-coenzyme M to methane, the final step in the methanogenesis pathway. This targeted action effectively reduces the amount of methane produced and eructated by the animal. The hydrogen that would have been used for methane synthesis is partially redirected towards other rumen metabolic pathways, such as the production of propionate, a key energy source for the animal.
Efficacy in Methane Reduction
Numerous studies have demonstrated the efficacy of this compound in significantly reducing enteric methane emissions in both dairy and beef cattle. Long-term studies have shown persistent effects with no signs of adaptation by the rumen microbiome. The reduction in methane emissions typically ranges from 20% to over 80%, depending on the dose, diet composition, and type of livestock.
Effects on Livestock Productivity
Dairy Cattle: Long-term administration of this compound has been shown to have no negative effects on dry matter intake (DMI), milk yield, or body weight. In some studies, an increase in milk fat concentration and yield has been observed. Feed efficiency can also be improved.
Beef Cattle: In feedlot cattle, this compound has been shown to reduce methane emissions without negatively impacting animal performance. Some studies have reported a tendency for improved feed conversion efficiency. There have been no significant adverse effects on carcass characteristics or meat quality.
Safety and Regulatory Status
This compound has been extensively studied for its safety in target animals and for consumers of milk and meat products. Regulatory bodies in various regions have reviewed its safety and efficacy. For instance, an acceptable daily intake (ADI) has been established, and levels of this compound and its primary metabolite in milk and edible tissues have been deemed not to be of concern for consumers.
Quantitative Data Summary
The following tables summarize the quantitative effects of long-term this compound (3-NOP) administration in dairy and beef cattle from various studies.
Table 1: Effects of Long-Term this compound (3-NOP) Administration on Dairy Cattle
| Study Duration | Dosage (mg/kg DM) | Methane Reduction (%) | Effect on DMI | Effect on Milk Yield | Effect on Milk Fat | Reference |
| 15 weeks | 60 | 26% (daily emission) | No effect | No effect | Increased concentration and yield | |
| 12 weeks | 40-200 | 22-40% | No effect | No effect | Increased concentration and yield | |
| Full year | ~69.8 | 21% (production) | No effect | 6.5% increase in ECM | Increased | |
| 12 weeks | 100 | ~32% | No effect | No effect | Slight increase |
DMI: Dry Matter Intake; ECM: Energy-Corrected Milk
Table 2: Effects of Long-Term this compound (3-NOP) Administration on Beef Cattle
| Study Duration | Dosage (mg/kg DM) | Methane Reduction (%) | Effect on DMI | Effect on ADG | Effect on Feed Efficiency (G:F) | Reference |
| 96 days | 100-150 | ~49.3% (g/d) | No effect | No effect | No effect | |
| 87 days | 75-100 | 33.7-42.7% (g/d) | No effect | Increased with 75 mg/kg | Improved with 75 mg/kg | |
| 84 days | 150-200 | 17-26% (yield) | Decreased by 6.3% | Not specified | Not specified | |
| 112 days | 50-125 | Up to 99% (during adaptation) | Not specified | Not specified | Not specified |
DMI: Dry Matter Intake; ADG: Average Daily Gain; G:F: Gain to Feed ratio
Experimental Protocols
Protocol 1: Long-Term Administration of this compound via Total Mixed Ration (TMR)
Objective: To evaluate the long-term effects of this compound on methane emissions, animal health, and productivity in livestock.
Materials:
-
This compound (3-NOP) preparation (e.g., Bovaer® 10, a formulation containing 10% 3-NOP).
-
Basal Total Mixed Ration (TMR) ingredients.
-
Feed mixer.
-
Individually monitored feeding system (e.g., Calan Broadbent Feeding System).
-
Methane measurement system (e.g., GreenFeed system).
-
Equipment for rumen fluid sampling (for cannulated animals).
-
Laboratory equipment for VFA and milk composition analysis.
Procedure:
-
Animal Selection and Acclimation:
-
Select a cohort of animals (e.g., lactating dairy cows or feedlot beef cattle) and block them based on relevant parameters such as parity, days in milk, milk yield, or initial body weight.
-
Acclimate all animals to the basal TMR and the experimental housing and measurement systems for a covariate period of 1 to 3 weeks.
-
-
Treatment Groups:
-
Randomly assign animals within each block to either a control group (receiving the basal TMR) or a treatment group (receiving the TMR supplemented with this compound).
-
-
Diet Preparation and Administration:
-
Formulate the basal TMR according to the nutritional requirements of the animals.
-
For the treatment group, calculate the required amount of this compound preparation to achieve the target dose (e.g., 60-80 mg/kg of feed dry matter for dairy cattle, 100-150 mg/kg for beef cattle).
-
Thoroughly mix the this compound preparation into the TMR for the treatment group. For consistent intake, it is crucial to ensure even distribution. This compound can be incorporated into a mineral-vitamin premix before being added to the TMR.
-
Prepare fresh TMR daily.
-
Feed the animals ad libitum or at a controlled rate, once or twice daily.
-
Record daily feed offered and refused for each animal to determine individual DMI.
-
-
Data Collection:
-
Methane Emissions: Measure enteric methane, carbon dioxide, and hydrogen emissions at regular intervals using a system like GreenFeed.
-
Productivity:
-
Dairy: Record milk yield at each milking and collect composite milk samples for analysis of fat, protein, and lactose.
-
Beef: Measure body weight at the beginning and end of the trial, and at regular intervals, to calculate average daily gain (ADG).
-
-
Health Monitoring: Monitor animal health daily.
-
Rumen Fermentation (for cannulated animals): Collect rumen fluid samples at specified time points relative to feeding for VFA analysis.
-
-
Trial Duration:
-
For long-term studies, the treatment period should extend for a significant duration, such as 15 weeks, or even a full lactation cycle for dairy cows.
-
Protocol 2: Measurement of Enteric Methane Emissions using the GreenFeed System
Objective: To quantify enteric gas emissions from individual animals receiving this compound.
Procedure:
-
System Calibration and Setup: Calibrate the GreenFeed system's non-dispersive infrared (NDIR) sensors for methane and carbon dioxide according to the manufacturer's protocol.
-
Animal Training: Train the animals to voluntarily visit the GreenFeed unit by providing a palatable bait (pellets). Ensure visits are distributed throughout a 24-hour period to capture diurnal variations in emissions.
-
Data Collection: The system automatically records gas concentrations (methane, carbon dioxide) and airflow when an animal's head is in the chamber for a short duration (typically 3-7 minutes). The system uses these spot measurements to calculate the gas flux and estimate the total daily emissions for each animal.
-
Data Processing: The GreenFeed software processes the data, accounting for background gas concentrations. Data from very short visits (e.g., less than 2 minutes) may be automatically excluded.
Protocol 3: Rumen Fluid Sampling and Volatile Fatty Acid (VFA) Analysis
Objective: To assess the effect of this compound on rumen fermentation patterns.
Procedure:
-
Rumen Fluid Collection (from cannulated animals):
-
Collect rumen fluid samples at predetermined times relative to feeding (e.g., 0, 2, 4, 6 hours post-feeding).
-
To obtain a representative sample, collect fluid from different locations within the rumen (e.g., cranial, central, and caudal sacs).
-
Strain the collected fluid through multiple layers of cheesecloth to remove large feed particles.
-
-
Sample Preparation for VFA Analysis:
-
Immediately after collection, measure the pH of the strained rumen fluid.
-
For VFA analysis, take a subsample of the strained fluid and add a preservative, such as metaphosphoric acid, to stop microbial activity and precipitate proteins.
-
Centrifuge the preserved sample.
-
Filter the supernatant.
-
-
VFA Analysis:
-
Analyze the prepared samples for concentrations of acetate, propionate, and butyrate using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Statistical Analysis
Experimental data should be analyzed using appropriate statistical models, such as analysis of variance (ANOVA) or generalized linear mixed models, to compare the treatment and control groups. The experimental unit (e.g., individual animal or pen) should be clearly defined. The statistical model should account for blocking factors and any covariates (e.g., initial body weight or milk yield).
Visualizations
Caption: Mechanism of this compound (3-NOP) action in the rumen.
Caption: A typical experimental workflow for this compound research.
References
Application Notes and Protocols for Histone Deacetylase (HDAC) Inhibitors in Ruminant Nutrition: A Comparative Analysis of High-Forage and High-Concentrate Diets
Disclaimer: There is currently no publicly available research on the application of Abrucomstat in ruminant nutrition. These application notes are based on the established mechanism of histone deacetylase (HDAC) inhibitors and data from studies on other HDAC inhibitors, such as the short-chain fatty acid butyrate, which is naturally present in the rumen. The following content is intended for research and discussion purposes and should be adapted based on experimental findings.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that remove acetyl groups from histone proteins. This inhibition leads to a state of histone hyperacetylation, which is generally associated with a more relaxed chromatin structure and increased gene transcription[1]. In ruminant nutrition, manipulating the epigenome through HDAC inhibition presents a novel strategy to enhance productive efficiency, modulate metabolism, and improve animal health.
Short-chain fatty acids (SCFAs) like butyrate and propionate, which are natural products of rumen fermentation, are known to have HDAC-inhibiting properties.[2][3][4] The concentration and profile of these SCFAs are significantly influenced by the composition of the diet, particularly the ratio of forage to concentrate. High-concentrate diets typically lead to higher overall VFA production, including butyrate, compared to high-forage diets[5]. This suggests that the baseline epigenetic regulation in ruminants on these two diet types may differ, providing a rationale for investigating the exogenous application of potent HDAC inhibitors like this compound.
These notes will explore the potential applications and differential effects of a potent HDAC inhibitor when administered to ruminants on high-forage versus high-concentrate diets.
Potential Applications and Hypothesized Effects
The application of an HDAC inhibitor in ruminants could have several beneficial effects, with the magnitude of these effects likely differing based on the diet.
-
High-Forage Diets: These diets are rich in structural carbohydrates, leading to a rumen environment that favors the production of acetate. While beneficial for milk fat synthesis, these diets may limit the availability of propionate (a precursor for glucose synthesis) and butyrate.
-
Hypothesized Effects:
-
Enhanced Fiber Digestion: Upregulation of genes encoding cellulolytic enzymes in rumen microbes or genes related to fiber absorption and metabolism in the rumen epithelium.
-
Improved Energy Metabolism: Increased expression of genes involved in gluconeogenesis in the liver to compensate for lower propionate production.
-
Modulation of Milk Composition: Altered expression of genes in the mammary gland related to fatty acid synthesis.
-
-
-
High-Concentrate Diets: These diets are high in starch and non-structural carbohydrates, leading to a rapid production of all VFAs, particularly propionate and butyrate. This can lead to a drop in rumen pH and an increased risk of metabolic disorders like acidosis.
-
Hypothesized Effects:
-
Mitigation of Inflammatory Responses: High-concentrate diets can lead to systemic inflammation. HDAC inhibitors have anti-inflammatory properties and could downregulate pro-inflammatory genes.
-
Improved Metabolic Health: Enhanced expression of genes related to glucose utilization and insulin sensitivity in peripheral tissues.
-
Alteration of Adipose Tissue Metabolism: Changes in the expression of genes controlling fat deposition and mobilization.
-
-
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from comparative studies of an HDAC inhibitor in high-forage vs. high-concentrate diets. The values are hypothetical and for illustrative purposes.
Table 1: Hypothetical Rumen Fermentation Parameters
| Parameter | Diet Type | Control (No Inhibitor) | HDAC Inhibitor |
| Total VFA (mM) | High-Forage | 80 - 100 | 90 - 110 |
| High-Concentrate | 120 - 150 | 130 - 160 | |
| Acetate:Propionate Ratio | High-Forage | 3.5 - 4.5 | 3.0 - 4.0 |
| High-Concentrate | 2.0 - 2.8 | 1.8 - 2.5 | |
| Butyrate (mM) | High-Forage | 8 - 12 | 10 - 15 |
| High-Concentrate | 15 - 25 | 20 - 30 | |
| Rumen pH | High-Forage | 6.5 - 6.8 | 6.4 - 6.7 |
| High-Concentrate | 5.6 - 6.0 | 5.8 - 6.2 |
Table 2: Hypothetical Animal Performance Metrics (Dairy Cow Example)
| Parameter | Diet Type | Control (No Inhibitor) | HDAC Inhibitor |
| Dry Matter Intake ( kg/day ) | High-Forage | 22 - 24 | 23 - 25 |
| High-Concentrate | 25 - 27 | 26 - 28 | |
| Milk Yield ( kg/day ) | High-Forage | 30 - 34 | 32 - 36 |
| High-Concentrate | 40 - 45 | 42 - 47 | |
| Milk Fat (%) | High-Forage | 3.8 - 4.2 | 3.7 - 4.1 |
| High-Concentrate | 3.4 - 3.8 | 3.5 - 3.9 | |
| Milk Protein (%) | High-Forage | 3.1 - 3.3 | 3.2 - 3.4 |
| High-Concentrate | 3.0 - 3.2 | 3.1 - 3.3 |
Table 3: Hypothetical Gene Expression Changes (Fold Change vs. Control)
| Gene Target | Tissue | High-Forage Diet | High-Concentrate Diet |
| PEPCK (Gluconeogenesis) | Liver | +1.5 to +2.5 | +1.1 to +1.5 |
| ACC (Fatty Acid Synthesis) | Mammary Gland | +1.2 to +1.8 | +1.0 to +1.4 |
| TNF-α (Inflammation) | Liver | -1.1 to -1.5 | -1.5 to -2.5 |
| SCD (Fatty Acid Desaturation) | Adipose Tissue | +1.3 to +2.0 | +1.1 to +1.6 |
Experimental Protocols
This protocol is designed to assess the direct effects of an HDAC inhibitor on rumen microbial fermentation.
Objective: To determine the impact of the HDAC inhibitor on VFA production, gas production, and dry matter digestibility in high-forage and high-concentrate diet substrates.
Materials:
-
Rumen fluid collected from cannulated cattle adapted to either a high-forage or high-concentrate diet.
-
Buffer solution (e.g., McDougall's buffer).
-
Substrates: Dried and ground high-forage (e.g., 70% hay, 30% concentrate) and high-concentrate (e.g., 35% hay, 65% concentrate) diets.
-
HDAC inhibitor stock solution.
-
Incubation vessels (e.g., serum bottles or an in vitro fermentation system).
-
Gas chromatography system for VFA analysis.
Procedure:
-
Prepare the incubation medium by mixing rumen fluid and buffer (e.g., 1:2 or 1:4 ratio) under anaerobic conditions (CO2 flushing).
-
Dispense the substrate (e.g., 500 mg) into each incubation vessel.
-
Add the HDAC inhibitor at various concentrations to the treatment vessels. Include a vehicle control.
-
Add the rumen fluid/buffer inoculum to each vessel.
-
Seal the vessels and incubate at 39°C for 24-48 hours.
-
At the end of the incubation, collect fluid samples for VFA and ammonia analysis.
-
Filter the remaining contents to determine in vitro dry matter digestibility.
This protocol outlines an in vivo study to evaluate the systemic effects of the HDAC inhibitor.
Objective: To assess the effects of the HDAC inhibitor on animal performance, metabolic parameters, and gene expression in key metabolic tissues.
Materials:
-
Ruminants (e.g., dairy cows, beef cattle) adapted to either high-forage or high-concentrate diets.
-
HDAC inhibitor formulated for oral administration.
-
Equipment for blood sampling and tissue biopsies.
-
RNA extraction kits and reagents for quantitative real-time PCR (qRT-PCR).
Procedure:
-
Acclimatization: Adapt animals to their respective diets for at least 3 weeks.
-
Treatment Period: Administer the HDAC inhibitor or a placebo daily for a specified period (e.g., 4 weeks).
-
Data Collection:
-
Record daily feed intake and milk production (if applicable).
-
Collect weekly blood samples for analysis of metabolites (e.g., glucose, NEFA, BHBA) and inflammatory markers.
-
At the end of the trial, collect tissue biopsies from the liver, adipose tissue, and mammary gland (if applicable) for gene expression analysis.
-
-
Gene Expression Analysis:
-
Extract total RNA from tissue samples.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for target genes and suitable housekeeping genes.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Butyric acid - Wikipedia [en.wikipedia.org]
- 5. Effects of High Forage/Concentrate Diet on Volatile Fatty Acid Production and the Microorganisms Involved in VFA Production in Cow Rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Rumen Microbial Shifts with 3-Nitrooxypropanol (3-NOP) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrooxypropanol (3-NOP) is a potent methane inhibitor that has demonstrated significant efficacy in reducing enteric methane emissions from ruminants.[1][2][3] Its mode of action involves the specific inhibition of the methyl-coenzyme M reductase (MCR) enzyme, which is central to the methanogenesis pathway in archaea.[1][4] This targeted action leads to a decrease in methane production and subsequent shifts in the rumen microbial community and its metabolic outputs. Accurate monitoring of these microbial shifts is crucial for understanding the long-term efficacy and broader impacts of 3-NOP on rumen function and animal productivity.
These application notes provide detailed protocols for key techniques used to monitor rumen microbial dynamics and fermentation changes following 3-NOP treatment. The methodologies cover sample collection, nucleic acid extraction, microbial community analysis through sequencing and quantitative PCR, and analysis of key fermentation end-products.
Rumen Sample Collection
Representative rumen sampling is the critical first step for any downstream analysis. The two most common methods are via a rumen cannula or through oral stomach tubing.
Protocol 1.1: Rumen Fluid and Solids Collection via Rumen Cannula
This method is considered the gold standard for obtaining representative rumen samples.
Materials:
-
Gloves
-
Syringe (60 mL)
-
Wide-bore tubing
-
Cheesecloth (4 layers)
-
Collection container (pre-warmed to 39°C)
-
Sample storage tubes (e.g., 50 mL conical tubes)
-
Liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Ensure the animal is properly restrained.
-
Wearing gloves, carefully open the rumen cannula.
-
To obtain a representative sample, collect both liquid and solid fractions from different locations within the rumen (e.g., cranial, ventral, and caudal sacs).
-
For rumen fluid, use a syringe with wide-bore tubing to aspirate liquid from the ventral sac.
-
For solid digesta, manually collect a representative sample.
-
Combine the collected fluid and solids in the pre-warmed collection container.
-
Filter the rumen contents through four layers of cheesecloth to separate the fluid and solid fractions, if required for specific analyses.
-
For microbial analysis, immediately aliquot the desired amount of whole rumen contents, fluid, or solid material into storage tubes and snap-freeze in liquid nitrogen. Store at -80°C until further processing.
-
For VFA analysis, process the rumen fluid sample as described in Protocol 5.1.
Protocol 1.2: Rumen Fluid Collection via Oral Stomach Tubing
This is a less invasive method suitable for larger numbers of animals without cannulas.
Materials:
-
Oral stomach tube (e.g., Geishauser, Flora Rumen Scoop)
-
Gag or speculum
-
Lubricant
-
Vacuum pump or large syringe
-
Collection flask
-
Waste container
Procedure:
-
Properly restrain the animal and insert the gag.
-
Lubricate the end of the stomach tube and gently pass it through the gag and down the esophagus into the rumen.
-
To minimize saliva contamination, discard the initial 200-500 mL of collected fluid.
-
Collect the subsequent rumen fluid into the collection flask.
-
Process the collected fluid as described in Protocol 1.1, steps 7-9.
Nucleic Acid Extraction
High-quality DNA and RNA are prerequisites for accurate molecular analysis of the rumen microbiome.
Protocol 2.1: DNA Extraction from Rumen Samples
This protocol is suitable for downstream applications such as 16S rRNA gene sequencing and metagenomics. A common method involves bead-beating to lyse microbial cells.
Materials:
-
Frozen rumen sample (200-500 mg)
-
Lysis buffer (e.g., CTAB buffer)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
Ethanol (70%)
-
Nuclease-free water
-
Bead-beating tubes with sterile beads (e.g., zirconium, silica)
-
Microcentrifuge
-
Vortexer
Procedure:
-
Add the frozen rumen sample to a pre-filled bead-beating tube.
-
Add lysis buffer and homogenize using a bead beater (e.g., for 2-5 minutes at high speed).
-
Centrifuge the lysate to pellet debris.
-
Transfer the supernatant to a new tube and perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding isopropanol.
-
Wash the DNA pellet with 70% ethanol and air-dry.
-
Resuspend the DNA in nuclease-free water.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
Protocol 2.2: RNA Extraction from Rumen Samples
This protocol is for metatranscriptomic analysis to study the actively expressed genes in the rumen microbiome. It is critical to prevent RNA degradation.
Materials:
-
Frozen rumen sample (snap-frozen in liquid nitrogen)
-
TRIzol or similar RNA extraction reagent
-
Chloroform
-
Isopropanol
-
Ethanol (75%)
-
RNase-free water and consumables
-
DNase I treatment kit
Procedure:
-
Work in an RNase-free environment.
-
Homogenize the frozen rumen sample in TRIzol reagent using a bead beater.
-
Add chloroform, vortex, and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase containing RNA to a new tube.
-
Precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Perform a DNase I treatment to remove any contaminating DNA.
-
Assess RNA integrity (RIN value) using a bioanalyzer and quantify using a fluorometer (e.g., Qubit). A RIN value greater than 7 is generally recommended for sequencing.
Microbial Community Analysis
Protocol 3.1: 16S rRNA Gene Amplicon Sequencing
This technique is used to profile the taxonomic composition of the bacterial and archaeal communities.
Workflow:
-
PCR Amplification: Amplify a specific variable region of the 16S rRNA gene (e.g., V4 region using primers 515F/806R) from the extracted DNA.
-
Library Preparation: Attach sequencing adapters and barcodes to the amplicons.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis:
-
Quality Control: Trim and filter raw sequencing reads.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).
-
Protocol 3.2: Metagenomic Sequencing
Metagenomics provides insights into the functional potential of the microbial community by sequencing the entire DNA content.
Workflow:
-
Library Preparation: Shear the extracted DNA and prepare sequencing libraries.
-
Sequencing: Perform shotgun sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Trim and filter raw reads.
-
Assembly (optional): Assemble short reads into longer contigs.
-
Gene Prediction and Annotation: Predict genes and annotate their functions using databases like KEGG or CAZy.
-
Taxonomic and Functional Profiling: Determine the taxonomic composition and functional potential of the microbiome.
-
Protocol 3.3: Metatranscriptomic Sequencing
Metatranscriptomics reveals the actively transcribed genes, providing a snapshot of the functional activity of the microbial community.
Workflow:
-
rRNA Depletion: Remove ribosomal RNA (rRNA) from the extracted total RNA to enrich for messenger RNA (mRNA).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the mRNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the cDNA and sequence on a high-throughput platform.
-
Data Analysis:
-
Quality Control: Trim and filter raw reads.
-
Mapping: Map reads to a reference genome database or a metagenome assembly.
-
Gene Expression Quantification: Quantify the expression levels of different genes and pathways.
-
Quantitative PCR (qPCR) for Specific Microbial Groups
qPCR is used to quantify the abundance of specific microbial populations, such as key methanogens.
Protocol 4.1: qPCR for Methanobrevibacter and Methanosphaera
Materials:
-
Extracted rumen DNA
-
Primers specific for the 16S rRNA gene or functional genes (e.g., mcrA) of Methanobrevibacter and Methanosphaera.
-
SYBR Green or probe-based qPCR master mix
-
qPCR instrument
-
Standard DNA for creating a standard curve
Procedure:
-
Design or obtain validated qPCR primers for the target microbial groups.
-
Prepare a standard curve using a serial dilution of a known amount of target DNA.
-
Set up qPCR reactions containing the master mix, primers, and template DNA (samples and standards).
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension).
-
Analyze the results by comparing the Cq values of the samples to the standard curve to determine the gene copy number.
Analysis of Rumen Fermentation Parameters
Protocol 5.1: Volatile Fatty Acid (VFA) Analysis by Gas Chromatography (GC)
VFAs are the main energy source for ruminants and their profile can be altered by 3-NOP treatment.
Materials:
-
Rumen fluid sample
-
Metaphosphoric acid (25%) containing an internal standard (e.g., 2-ethylbutyric acid)
-
Microcentrifuge tubes
-
Syringe filters (0.45 µm)
-
GC vials
-
Gas chromatograph with a flame ionization detector (FID) and an appropriate column (e.g., fused silica capillary column).
Procedure:
-
Thaw frozen rumen fluid samples.
-
Centrifuge the rumen fluid to pellet solid particles.
-
Transfer the supernatant to a new tube and add 25% metaphosphoric acid with the internal standard (e.g., in a 5:1 ratio of supernatant to acid). This deproteinizes the sample and acidifies the VFAs.
-
Incubate on ice and then centrifuge to pellet precipitated proteins.
-
Filter the supernatant through a 0.45 µm filter into a GC vial.
-
Analyze the sample using a gas chromatograph.
-
Quantify the concentrations of acetate, propionate, butyrate, and other VFAs based on the peak areas relative to the internal standard and a standard curve.
Methane and Hydrogen Emission Measurement
Measuring gas emissions is essential to directly assess the efficacy of 3-NOP.
Methods:
-
Respiration Chambers: Considered the gold standard for accurate measurement of gas exchange from individual animals.
-
Sulphur Hexafluoride (SF6) Tracer Technique: A method to estimate methane emissions from individual animals in a more natural environment.
-
GreenFeed System: An automated head-chamber system for measuring gas emissions from individual animals during short feeding periods.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of 3-NOP on rumen microbial populations and fermentation.
Table 1: Effect of 3-NOP on the Relative Abundance of Rumen Archaea
| Methanogen Genus | Control (%) | 3-NOP Treatment (%) | Fold Change | Reference |
| Methanobrevibacter | 66-82 | Reduced | - | |
| Methanobrevibacter | - | Reduced at wk 4, 8, 12 | - | |
| Methanosphaera | 3-5 | Increased at wk 4, 8; Reduced at wk 12 | +/- | |
| Methanosphaera | - | Reduced at wk 8, 12 | - |
Table 2: Effect of 3-NOP on Rumen Volatile Fatty Acid (VFA) Molar Proportions
| VFA | Control (mol/100mol) | 3-NOP Treatment (mol/100mol) | Change | Reference |
| Acetate | - | Decreased | ↓ | |
| Propionate | - | Increased | ↑ | |
| Butyrate | - | Increased | ↑ | |
| Acetate:Propionate Ratio | - | Decreased | ↓ |
Table 3: Effect of 3-NOP on Methane and Hydrogen Production (in vitro)
| Gas | Control | Low-Dose 3-NOP | Medium-Dose 3-NOP | High-Dose 3-NOP | Reference |
| Methane Production | - | Decreased | Decreased | Lowest | |
| Hydrogen Production | - | Increased | Increased | Highest |
Visualizations
Caption: Experimental workflow for monitoring rumen microbial shifts.
Caption: 3-NOP's mechanism of action on the methanogenesis pathway.
Caption: Logical relationships between monitoring techniques and outputs.
References
- 1. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of High Quality RNA for Metatranscriptomic Analysis of Lignocellulose Digestion in the Rumen | Springer Nature Experiments [experiments.springernature.com]
- 3. The effect of 3-nitrooxypropanol, a potent methane inhibitor, on ruminal microbial gene expression profiles in dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.gov.uk [food.gov.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Methane Reduction with 3-NOP
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of 3-Nitrooxypropanol (3-NOP) for enteric methane mitigation in ruminants. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is 3-NOP and how does it reduce methane emissions in ruminants?
A: 3-Nitrooxypropanol (3-NOP) is a synthetic compound that inhibits enteric methane production in ruminants. It acts as a structural analog to methyl-coenzyme M, targeting and inhibiting the enzyme methyl-coenzyme M reductase (MCR). This enzyme is crucial for the final step of methanogenesis in the rumen. By blocking MCR, 3-NOP effectively reduces the formation of methane by methanogenic archaea.
Q2: What is the expected efficacy of 3-NOP for methane reduction?
A: On average, 3-NOP has been shown to consistently decrease enteric methane production by approximately 30% in both dairy and beef cattle. However, the reported reduction can range from 20% to over 80%, depending on factors such as dosage, diet composition, and the type of animal.
Q3: Are there any known side effects of 3-NOP on animal health or productivity?
A: Extensive research has shown that 3-NOP is safe for animal consumption when used at recommended doses.[1] Studies have generally reported no significant adverse effects on dry matter intake (DMI), milk yield, or body weight gain.[2] In some instances, an increase in milk fat concentration has been observed in dairy cows.[3]
Q4: Does 3-NOP accumulate in milk or meat?
A: 3-NOP is rapidly metabolized in the rumen and systemically.[4] The primary metabolites are naturally occurring or readily integrated into the animal's metabolic pathways.[4] As a result, residues of 3-NOP and its primary metabolite, 3-nitrooxypropionic acid (NOPA), in edible tissues and milk are typically very low to non-quantifiable.
Q5: What is the recommended dosage of 3-NOP?
A: The optimal dosage can vary, but general recommendations are:
-
Dairy Cattle: 60 to 80 mg of 3-NOP per kilogram of dry matter intake (DMI).
-
Beef Cattle: 100 to 200 mg of 3-NOP per kilogram of DMI. Higher doses are generally more effective in reducing methane emissions.
Troubleshooting Guide: Inconsistent Methane Reduction
Q: We are observing lower than the expected ~30% methane reduction in our experiment. What are the potential causes?
A: Several factors can contribute to variability in 3-NOP efficacy. Below are key areas to investigate:
-
Dosage and Administration:
-
Inconsistent Intake: Is the 3-NOP being delivered consistently? For optimal results, it should be thoroughly mixed into a Total Mixed Ration (TMR) to ensure a steady daily intake. Pulse-feeding or intermittent administration, which can occur in grazing systems, often leads to a transient and less effective reduction in methane.
-
Incorrect Dosage: Have you verified the actual concentration of 3-NOP in the feed? It is advisable to analyze the TMR to confirm the correct dosage is being administered.
-
-
Diet Composition:
-
High Fiber Content: Diets high in Neutral Detergent Fiber (NDF) are known to negatively impact the efficacy of 3-NOP. For every 10 g/kg increase in dietary NDF, the methane-reducing effect of 3-NOP can be lowered.
-
High Fat Content: Elevated levels of crude fat in the diet can also impair the effectiveness of 3-NOP.
-
Starch Content: Conversely, diets with a higher starch content may enhance the efficacy of 3-NOP.
-
-
Animal Factors:
-
Animal Type: Dairy cattle have shown a more significant response to 3-NOP compared to beef cattle at the same dosage.
-
Individual Variation: As with any biological system, there can be individual animal differences in response to 3-NOP.
-
Q: We are conducting a study with pasture-fed cattle and seeing high variability in methane reduction. How can we improve consistency?
A: Achieving consistent results in grazing systems is challenging due to the difficulty in controlling intake. Consider the following:
-
Supplementation Method: If using a lick block or a free-choice supplement, monitor consumption rates closely. Dominant animals may over-consume while others are under-dosed. Ensure enough feeding points are available to all animals.
-
Slow-Release Formulations: Research is ongoing into slow-release formulations of 3-NOP that can be more suitable for grazing systems by providing a more sustained release in the rumen.
-
Forage Quality: Variations in pasture quality can affect intake and rumen fermentation, which in turn can influence the efficacy of 3-NOP.
Data Presentation
Table 1: Summary of 3-NOP Efficacy on Methane Reduction in Dairy and Beef Cattle
| Animal Type | Dosage (mg/kg DMI) | Diet Type | Methane Reduction (%) | Key Findings on Performance | Reference(s) |
| Dairy Cows | 60 - 80 | Total Mixed Ration (TMR) | 22 - 35 | No significant effect on DMI or milk yield; some studies report increased milk fat. | |
| Dairy Cows | 40 - 200 | TMR | 22 - 40 | Dose-dependent reduction in methane; no adverse effects on lactation. | |
| Beef Cattle | 100 - 200 | High-Forage Diet | ~22 | Effective in high-fiber diets without negatively impacting digestibility. | |
| Beef Cattle | 125 - 200 | High-Grain Finishing Diet | up to 80+ | Highly effective in high-concentrate diets; some studies show improved feed efficiency. | |
| Beef Cattle | 150 - 200 | Backgrounding Diet | 17 - 26 | Methane reduction observed with a tendency for improved feed conversion. |
Experimental Protocols
Protocol for Administration of 3-NOP via Total Mixed Ration (TMR)
This protocol describes the steps for incorporating 3-NOP into a TMR for research purposes.
-
Determine the Target Dose: Based on your experimental design, calculate the required amount of 3-NOP per animal per day (e.g., in mg/kg of expected DMI).
-
Premixing: To ensure even distribution, first, create a premix.
-
Weigh the calculated amount of 3-NOP for the entire batch of feed.
-
Combine the 3-NOP with a small amount of a carrier, such as ground corn or a mineral-vitamin supplement (e.g., 1:10 ratio of 3-NOP to carrier).
-
Mix thoroughly until the 3-NOP is homogeneously distributed within the carrier.
-
-
Incorporation into TMR:
-
Add the forage components to the TMR mixer and mix.
-
While the mixer is running, add the grain and other concentrate ingredients.
-
Add the 3-NOP premix to the TMR mixer. To ensure even distribution, add the premix gradually as the other ingredients are being mixed.
-
Continue mixing for the manufacturer-recommended time to ensure a homogenous TMR.
-
-
Feed Delivery:
-
Deliver the TMR to the animals immediately after mixing.
-
Ensure that the amount of TMR offered allows for ad libitum intake or is precisely measured according to the experimental design.
-
-
Quality Control:
-
Collect representative samples of the final TMR for analysis to confirm the actual concentration of 3-NOP. This can be done using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Protocol for Methane Emission Measurement using the GreenFeed System
The GreenFeed system is an automated head-chamber system used to measure gas emissions from individual animals.
-
Acclimation Period: Allow a period for the animals to become accustomed to the GreenFeed system. This typically involves training the animals to voluntarily place their heads in the unit to receive a small feed reward (bait).
-
System Calibration: Calibrate the gas analyzers (for methane, carbon dioxide, and potentially hydrogen) according to the manufacturer's instructions using certified standard gases.
-
Data Collection:
-
Program the GreenFeed system to dispense bait at a set frequency to encourage multiple visits per day.
-
The system will automatically collect breath samples for short durations (e.g., 3-7 minutes) during each visit.
-
Data on gas concentrations and airflow are recorded and used to calculate emission rates.
-
-
Data Analysis:
-
The data from multiple short-term measurements throughout the day are averaged to estimate the total daily methane emission for each animal.
-
Protocol for Rumen Fluid Sampling and Analysis
This protocol outlines the collection and analysis of rumen fluid to assess the effects of 3-NOP on rumen fermentation.
-
Sample Collection:
-
Collect rumen fluid from ruminally cannulated animals at predetermined time points relative to feeding (e.g., before feeding and at several intervals post-feeding).
-
Aspirate approximately 250 mL of rumen fluid from different locations within the rumen to ensure a representative sample.
-
-
Sample Processing:
-
Immediately measure the pH of the rumen fluid using a calibrated pH meter.
-
Strain the rumen fluid through several layers of cheesecloth to separate the liquid and solid fractions.
-
For volatile fatty acid (VFA) analysis, preserve a subsample of the strained rumen fluid by adding a metaphosphoric acid solution.
-
Freeze the preserved samples at -20°C until analysis.
-
-
VFA Analysis:
-
Thaw the preserved rumen fluid samples.
-
Centrifuge the samples to pellet any remaining particulate matter.
-
Analyze the supernatant for VFA concentrations (e.g., acetate, propionate, butyrate) using gas chromatography.
-
Protocol for Analysis of 3-NOP and NOPA in Milk and Tissues
While residues are generally not a concern, this protocol outlines the principles of a method for their quantification. A fully validated, publicly available SOP is not available, but the methodology is based on standard analytical chemistry techniques.
-
Sample Preparation (Extraction):
-
Milk: A liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate 3-NOP and NOPA from the milk matrix.
-
Tissues (Liver, Muscle, Fat): Homogenize the tissue samples. Perform a solvent extraction (e.g., with acetonitrile) to isolate the analytes. A subsequent clean-up step using SPE may be necessary to remove interfering compounds.
-
-
Analytical Method (LC-MS/MS):
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 3-NOP and NOPA.
-
Develop a chromatographic method to separate 3-NOP and NOPA from other sample components.
-
Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the target analytes.
-
-
Method Validation:
-
Validate the analytical method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.
-
Mandatory Visualizations
References
Impact of diet composition on Abrucomstat efficacy and stability
Disclaimer: The information provided in this technical support center is for a hypothetical drug, "Abrucomstat." The data, protocols, and pathways described are illustrative and based on established principles of pharmacology and drug-nutrient interactions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-tumor efficacy of this compound in our preclinical animal studies. What could be the potential cause?
A1: Inter-animal variability in efficacy can often be attributed to differences in diet composition. The bioavailability and metabolism of this compound can be significantly influenced by the fat and protein content of the chow. We recommend standardizing the diet across all experimental and control groups. If variability persists, it may be necessary to conduct a pilot study to assess the impact of different certified diets on this compound's pharmacokinetic profile.
Q2: Our in vitro stability assays for this compound are showing inconsistent results when tested with different cell culture media. Why might this be happening?
A2: The stability of this compound can be affected by the components in the cell culture media, particularly lipids and proteins that may interact with the compound. It is also possible that certain media components may alter the pH, leading to degradation. We advise preparing this compound fresh for each experiment and validating its stability in the specific medium being used for your cell lines.
Q3: Can this compound be administered with food to improve patient tolerance?
A3: Co-administration of this compound with food is currently under investigation. Preliminary data suggests that a high-fat meal can significantly increase the systemic exposure of this compound, which may enhance efficacy but could also increase the risk of adverse events.[1][2] It is crucial to adhere to the dosing regimen specified in the clinical trial protocol until definitive food-effect studies have been completed.
Troubleshooting Guides
Issue: Higher than expected toxicity in a subset of animal subjects.
-
Possible Cause: Uncontrolled dietary variables, such as a high-fat diet, may be increasing the absorption and systemic exposure of this compound, leading to toxicity.
-
Troubleshooting Steps:
-
Review the composition of the animal chow to ensure it is consistent across all cohorts.
-
If possible, analyze plasma samples from the affected animals to determine if they have higher-than-expected concentrations of this compound.
-
Consider conducting a formal food-effect study to quantify the impact of diet on this compound's pharmacokinetics.
-
Issue: Reduced efficacy of this compound in a specific cancer cell line.
-
Possible Cause: The metabolic pathway targeted by this compound may be influenced by the availability of specific nutrients in the cell culture medium. For instance, if this compound targets a pathway involved in fatty acid metabolism, the lipid content of the medium could impact its apparent efficacy.
-
Troubleshooting Steps:
-
Review the metabolic characteristics of the cancer cell line.
-
Compare the composition of the cell culture medium with that used in previous successful experiments.
-
Consider performing a dose-response experiment in media with varying concentrations of key nutrients (e.g., glucose, lipids) to assess their impact on this compound's activity.
-
Quantitative Data Summary
Table 1: Effect of Diet on this compound Pharmacokinetics in a Preclinical Model
| Diet Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) |
| Fasted | 450 ± 55 | 2.0 ± 0.5 | 3,200 ± 450 |
| Low-Fat Meal | 650 ± 70 | 3.0 ± 0.5 | 5,800 ± 600 |
| High-Fat Meal | 1100 ± 120 | 4.0 ± 1.0 | 12,500 ± 1,500 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Stability of this compound in Different Food Homogenates
| Homogenate (pH 6.8, 37°C) | % this compound Remaining at 2 hours |
| Water (Control) | 98 ± 1.5 |
| Low-Fat Meal Homogenate | 92 ± 2.0 |
| High-Fat Meal Homogenate | 75 ± 3.5 |
| High-Protein Meal Homogenate | 88 ± 2.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Pharmacokinetic Study Protocol to Assess Food Effect
-
Animal Model: Use a relevant preclinical model (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week with free access to standard chow and water.
-
Grouping: Randomly assign animals to three groups (n=6 per group): Fasted, Low-Fat Meal, and High-Fat Meal.
-
Dosing:
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Fasted Group: Fast animals overnight (12 hours) before oral administration of this compound (e.g., 10 mg/kg in a suitable vehicle).
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Fed Groups: Provide the respective low-fat or high-fat meal for a set period (e.g., 30 minutes) before administering the same dose of this compound.
-
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Blood Sampling: Collect blood samples via a cannulated vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
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Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and perform statistical analysis to determine the significance of any differences.
In Vitro Stability Assay in Food Homogenates
-
Preparation of Food Homogenates:
-
Prepare standardized low-fat, high-fat, and high-protein meals.
-
Homogenize each meal with a simulated intestinal fluid (pH 6.8) to create a 20% (w/v) homogenate.
-
Centrifuge the homogenates and collect the supernatant.
-
-
Incubation:
-
Spike this compound into each food homogenate supernatant (and a water control) to a final concentration of 10 µM.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Sampling: Collect aliquots at specified time points (e.g., 0, 0.5, 1, and 2 hours).
-
Analysis: Immediately quench the reaction and analyze the concentration of remaining this compound using a validated HPLC-UV or LC-MS/MS method.
-
Data Calculation: Express the amount of this compound at each time point as a percentage of the initial (time 0) concentration.
Visualizations
Caption: Hypothetical signaling pathway influenced by dietary nutrients and targeted by this compound.
Caption: Experimental workflow for investigating the impact of diet on this compound.
Caption: Logical relationships between diet composition and this compound's pharmacological properties.
References
- 1. Food effects on abiraterone pharmacokinetics in healthy subjects and patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Effect of Food on the Pharmacokinetics of SHR6390, An Oral CDK4/6 Inhibitor, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential microbial adaptation to long-term Abrucomstat use
Welcome to the technical support center for Abrucomstat. This resource is designed for researchers, scientists, and drug development professionals investigating the long-term use of this compound and the potential for microbial adaptation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing a gradual increase in the minimum inhibitory concentration (MIC) of this compound against my microbial strain over successive passages. What could be happening?
A1: This observation suggests the development of microbial tolerance or resistance to this compound. Several factors could be at play:
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Target Modification: The microbial target of this compound, likely a histone deacetylase (HDAC)-like protein, may be undergoing mutations that reduce drug binding.
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Efflux Pump Upregulation: The microbes may be increasing the expression of efflux pumps that actively remove this compound from the cell.
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Drug Inactivation: The microbe could be evolving enzymes that modify or degrade this compound.
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Biofilm Formation: Increased biofilm formation can limit drug penetration to the microbial cells.
Troubleshooting Steps:
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Sequence the Target Gene: Isolate microbial DNA from both the susceptible parent strain and the adapted strain. Sequence the gene encoding the putative HDAC-like target to identify any mutations.
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Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the parent and adapted strains.
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Metabolite Analysis: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the culture supernatant for any modified or degraded forms of this compound.
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Biofilm Assay: Quantify and compare biofilm formation between the parent and adapted strains using a crystal violet staining assay.
Q2: My this compound-treated microbial culture shows unexpected morphological changes (e.g., filamentation, clumping) compared to the control.
A2: this compound, as an epigenetic modulator, can influence the expression of a wide range of genes, including those involved in cell division and morphology.[1][2]
Troubleshooting Steps:
-
Microscopy: Perform detailed microscopic analysis (e.g., scanning electron microscopy) to characterize the morphological changes.
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Transcriptomic Analysis: Conduct RNA sequencing (RNA-seq) to identify differentially expressed genes between treated and untreated cultures, focusing on genes related to cell cycle control, cell wall synthesis, and cytoskeletal formation.
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Control Experiments: Ensure the observed effects are not due to off-target effects of the solvent used to dissolve this compound. Include a vehicle-only control in your experiments.
Q3: I am not seeing any effect of this compound on my microbial strain, even at high concentrations.
A3: This could be due to several reasons:
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Intrinsic Resistance: The microbe may possess intrinsic mechanisms of resistance, such as a lack of the drug's target or the presence of highly efficient efflux pumps.
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Drug Instability: this compound may be unstable in your specific culture medium or experimental conditions.
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Incorrect Target Assumption: this compound may not be targeting a microbial protein but rather a host protein, thereby indirectly affecting the microbe in an in-vivo setting.
Troubleshooting Steps:
-
Target Validation: Confirm the presence of a putative HDAC-like target in your microbial strain through genomic or proteomic analysis.
-
Drug Stability Assay: Assess the stability of this compound in your culture medium over the time course of your experiment using methods like HPLC.
-
In-vitro vs. In-vivo Models: If your primary hypothesis involves modulation of host-pathogen interactions, consider transitioning to a co-culture or in-vivo infection model. Histone deacetylase inhibitors can impact the host's immune response to pathogens.[3][4]
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a novel histone deacetylase (HDAC) inhibitor. In eukaryotic systems, HDACs are crucial for regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. While bacteria do not have histones, they possess HDAC-like enzymes that acetylate and deacetylate non-histone proteins, thereby influencing various cellular processes, including gene expression and metabolism. This compound is designed to inhibit these microbial HDAC-like enzymes.
Q: Can microbes develop resistance to HDAC inhibitors like this compound?
A: Yes, it is plausible for microbes to develop resistance to HDAC inhibitors. Potential mechanisms include mutations in the drug's target enzyme, increased expression of efflux pumps to remove the drug, or enzymatic inactivation of the drug.[5] Continuous exposure to sublethal concentrations of a drug can drive the selection of resistant mutants.
Q: How can I monitor for the emergence of this compound resistance in my long-term experiments?
A: Regularly perform minimum inhibitory concentration (MIC) testing on your microbial cultures throughout the experiment. An increase in the MIC over time is a key indicator of developing resistance. Additionally, whole-genome sequencing of isolates from different time points can help identify genetic changes associated with resistance.
Q: Are there known synergistic or antagonistic interactions between this compound and other antimicrobials?
A: The interaction of this compound with other antimicrobials is an active area of research. It is possible that by altering the epigenetic landscape of a microbe, this compound could sensitize it to other drugs (synergy) or, conversely, induce a state of cross-protection (antagonism). Checkerboard assays are a standard method to assess these interactions.
Data Presentation
Table 1: Example MIC Progression Data for Staphylococcus aureus Exposed to this compound
| Passage Number | This compound MIC (µg/mL) | Fold Change from P0 |
| 0 | 2 | 1 |
| 10 | 2 | 1 |
| 20 | 4 | 2 |
| 30 | 8 | 4 |
| 40 | 16 | 8 |
| 50 | 32 | 16 |
Table 2: Example qRT-PCR Data for Efflux Pump Gene Expression
| Gene | Parent Strain (Relative Expression) | Adapted Strain (Relative Expression) | Fold Change |
| norA | 1.0 | 8.5 | 8.5 |
| mepA | 1.0 | 4.2 | 4.2 |
| sepA | 1.0 | 1.2 | 1.2 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Prepare Microbial Inoculum: Culture the microbial strain overnight in appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
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Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in broth medium.
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Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no drug) and a negative control (no microbes).
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Incubation: Incubate the plate at the optimal temperature and duration for the microbial strain (e.g., 37°C for 18-24 hours).
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Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.
Protocol 2: Experimental Evolution of this compound Resistance
This protocol allows for the in-vitro selection of microbes with reduced susceptibility to this compound.
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Initial MIC Determination: Determine the baseline MIC of this compound for the parent microbial strain.
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Sub-inhibitory Concentration Exposure: Inoculate the microbial strain into a series of cultures containing this compound at concentrations ranging from 0 (control) to just below the MIC.
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Serial Passage: Incubate the cultures until growth is observed. Each day, transfer a small volume of the culture from the highest concentration that shows growth to a fresh set of serial dilutions of this compound.
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Increase Drug Concentration: As the microbes adapt, they will be able to grow at higher concentrations of this compound. Gradually increase the concentration range of the drug in the serial dilutions.
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Periodic Sampling and Analysis: At regular intervals (e.g., every 10 passages), isolate and freeze down microbial samples. Periodically perform MIC testing and whole-genome sequencing on these isolates to track the development of resistance.
Visualizations
Caption: Workflow for experimental evolution of this compound resistance.
Caption: Hypothesized mechanism of action for this compound in microbes.
Caption: Troubleshooting logic for investigating increased this compound MIC.
References
- 1. Transcriptional modulation of bacterial gene expression by subinhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IgaA Protein, GumB, Has a Global Impact on the Transcriptome and Surface Proteome of Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetic regulation in bacterial infections: targeting histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statins: antimicrobial resistance breakers or makers? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Nitrooxypropanol (3-NOP) Feed Additive Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-Nitrooxypropanol (3-NOP) in feed formulations.
Frequently Asked Questions (FAQs)
Q1: What is 3-Nitrooxypropanol (3-NOP) and how is it typically formulated for feed applications?
A1: 3-Nitrooxypropanol (3-NOP) is an organic compound that effectively inhibits the production of enteric methane in ruminant animals.[1] It functions by specifically targeting and inhibiting the methyl-coenzyme M reductase (MCR) enzyme, which is essential for the final step of methane synthesis by methanogenic archaea in the rumen.[2][3] The most common commercial formulation, Bovaer®, contains a minimum of 10% 3-NOP. This formulation is typically a free-flowing powder created by adsorbing a 3-NOP solution onto a solid, inert carrier such as precipitated and dried silicic acid, with propylene glycol used as a diluent.[1][2]
Q2: What are the primary factors that can compromise the stability of 3-NOP in animal feed?
A2: The stability and, consequently, the efficacy of 3-NOP can be affected by several factors. Key among these are the dosage, the composition of the basal diet (particularly the neutral detergent fiber (NDF) content), and interactions with other feed components. Furthermore, the conditions during feed manufacturing, such as heat and moisture from pelleting, and the subsequent storage conditions (temperature and duration) are critical factors that can lead to the degradation of the active compound.
Q3: Is 3-NOP sensitive to heat during feed processing methods like pelleting?
A3: Yes, 3-NOP can be sensitive to heat. While one report anecdotally suggests that the heat from pelleting might enhance product stability, this is generally counterintuitive for chemical compounds. More specific data indicates that significant losses can occur. For instance, a loss of 17% of 3-NOP concentration was observed three months after the pelleting process, highlighting that both the initial heat application and subsequent storage contribute to degradation. To mitigate these losses, it is recommended that manufacturers consider adding an excess of 3-NOP (approximately 10%) to the premix before pelleting.
Q4: What are the recommended storage conditions for feed containing 3-NOP to ensure its stability?
A4: To preserve the effectiveness of 3-NOP in feed, proper storage is crucial. For pelleted feeds enriched with 3-NOP, it is recommended to store them at a refrigerated temperature of 4°C (39°F). If refrigerated storage is not possible, the feed should be used within two weeks when stored at room temperature to minimize degradation.
Q5: Are there advanced formulation strategies to enhance the stability of 3-NOP?
A5: Yes, beyond adsorption onto a carrier, microencapsulation is a viable and advanced strategy to improve 3-NOP stability. This technique involves coating the 3-NOP particles with a protective layer, often a lipid-based material. This coating shields the active ingredient from environmental factors like heat, moisture, and interactions with other feed components. It also allows for a more controlled and sustained release of 3-NOP within the rumen, which can be particularly beneficial for grazing animals where feed intake is not continuous.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 3-NOP.
Issue 1: Lower than expected methane reduction in animal trials.
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Possible Cause 1: Degradation of 3-NOP in the feed.
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Troubleshooting Step: Verify the concentration of 3-NOP in the feed being administered. Use the HPLC-UV analysis method detailed in the Experimental Protocols section.
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Solution: If the concentration is below the target, review the feed manufacturing process and storage conditions. Ensure that storage temperatures do not exceed recommendations and that the time between feed production and use is minimized. For future batches, consider using a stabilized formulation (e.g., encapsulated) or increasing the initial inclusion rate to compensate for expected losses, as suggested by stability trial data.
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Possible Cause 2: Diet composition affecting efficacy.
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Troubleshooting Step: Analyze the composition of the basal diet. A meta-analysis has shown that diets high in neutral detergent fiber (NDF) and crude fat can reduce the efficacy of 3-NOP.
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Solution: If the diet is high in fiber, a higher dose of 3-NOP may be required to achieve the desired level of methane mitigation. Consider reformulating the diet if feasible, or adjust the 3-NOP dosage based on the dietary fiber content.
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Issue 2: Inconsistent 3-NOP concentration in feed samples.
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Possible Cause 1: Uneven distribution during mixing.
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Troubleshooting Step: Review the mixing protocol for the Total Mixed Ration (TMR) or concentrate.
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Solution: Ensure that the 3-NOP premix is added and mixed in a manner that guarantees homogenous distribution throughout the feed batch. Taking multiple samples from different locations within the mixer and the feed bunk for analysis can verify mixing efficiency.
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Possible Cause 2: Feed sorting by animals.
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Troubleshooting Step: Observe the feeding behavior of the animals. Animals may selectively consume or reject certain parts of the TMR.
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Solution: Using pelleted feed can prevent animals from sorting and ensure they consume all components, including the 3-NOP. If TMR is the only option, ensure the ration is well-mixed and has a consistent texture to discourage sorting.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and use of 3-NOP.
Table 1: Stability of 3-NOP in Pelleted Feed
| Parameter | Value | Source |
| Concentration Loss after 3 Months | 17% | |
| Recommended Overage for Pelleting | 10% | |
| Recommended Storage Temperature | 4°C (39°F) | |
| Shelf-life at Room Temperature | < 2 weeks |
Table 2: Factors Influencing 3-NOP Efficacy (Meta-analysis)
| Dietary Component | Impact on Methane Reduction Efficacy | Quantitative Effect | Source |
| Neutral Detergent Fiber (NDF) | Negative | A 10 g/kg DM increase in NDF impairs efficacy by ~0.63% | |
| Crude Fat | Negative | A 10 g/kg DM decrease in crude fat enhances efficacy by ~3.08% | |
| 3-NOP Dose | Positive | Increased dose leads to increased efficacy |
Experimental Protocols
Protocol 1: Stability Testing of 3-NOP in Feed under Controlled Storage Conditions
This protocol outlines a method for evaluating the stability of a 3-NOP formulation in a feed matrix over time.
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Objective: To determine the degradation rate of 3-NOP in a specific feed formulation under defined long-term and accelerated storage conditions.
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Materials:
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Formulated feed containing a known initial concentration of 3-NOP.
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Environmental chambers with controlled temperature and humidity.
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Sealed, airtight containers appropriate for feed storage.
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HPLC-UV system for 3-NOP analysis.
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Procedure:
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Prepare a homogenous batch of the test feed.
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Take multiple initial samples (Time 0) to establish a baseline 3-NOP concentration.
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Package the remaining feed into the airtight containers, ensuring each container holds enough material for a single time-point analysis.
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Place the containers into environmental chambers set to the desired conditions (e.g., Long-term: 25°C/60% RH; Accelerated: 40°C/75% RH).
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Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
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At each time point, analyze the 3-NOP content using the HPLC-UV method (Protocol 3).
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Calculate the percentage of 3-NOP remaining compared to the Time 0 concentration.
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Visually inspect samples for any changes in physical appearance (e.g., color, caking).
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Protocol 2: Simulating the Effect of Feed Pelleting on 3-NOP Stability
This protocol provides a laboratory-scale method to assess the impact of heat and moisture, conditions typical of feed pelleting, on 3-NOP stability.
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Objective: To quantify the degradation of 3-NOP resulting from simulated pelleting conditions.
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Materials:
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Basal feed mash and 3-NOP premix.
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Pressure-resistant, sealable containers (e.g., stainless steel bombs).
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Oven or water bath with precise temperature control.
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HPLC-UV system.
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Procedure:
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Prepare a homogenous mixture of the feed mash and 3-NOP premix.
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Take an initial sample (T=0) for baseline analysis.
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Place a known quantity of the mixed feed into a pressure-resistant container.
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Add a specific amount of deionized water to achieve a target moisture level (e.g., 16%).
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Seal the container tightly.
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Place the container in a pre-heated oven at a temperature relevant to pelleting (e.g., 80°C) for a defined period (e.g., 5-10 minutes).
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After the heating period, immediately cool the container in an ice bath to stop further degradation.
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Open the container, dry the sample, and analyze the final 3-NOP concentration using HPLC-UV (Protocol 3).
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Calculate the percentage loss of 3-NOP relative to the initial concentration.
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Protocol 3: Quantification of 3-NOP in Feed by HPLC-UV
This protocol details the analytical method for determining the concentration of 3-NOP in feed samples.
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Objective: To accurately quantify 3-NOP in a complex feed matrix.
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Instrumentation & Conditions:
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System: High-Performance Liquid Chromatography with UV detection.
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Column: C18 reverse-phase column.
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Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm.
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Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at 30°C.
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Procedure:
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Sample Preparation:
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Weigh a representative sample of the ground feed.
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Perform a solvent extraction using a suitable solvent (e.g., acetonitrile). This may involve shaking, sonication, or other extraction techniques to ensure complete recovery of 3-NOP from the feed matrix.
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Centrifuge the extract to pellet solid particles.
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Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
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Quantification:
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Prepare a series of calibration standards of pure 3-NOP in the mobile phase.
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Inject the standards to construct a calibration curve by plotting the peak area against concentration.
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Inject the prepared sample extracts.
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Identify the 3-NOP peak by its retention time and quantify its peak area.
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Determine the concentration of 3-NOP in the sample by comparing its peak area to the calibration curve.
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-
Visualizations
References
Technical Support Center: Abrucomstat Delivery in Grazing Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful delivery of Abrucomstat to grazing animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational histone deacetylase (HDAC) inhibitor. Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of protein acetylation can alter gene expression and cellular function, which is being explored for various therapeutic applications in livestock.
Q2: What are the primary challenges anticipated with oral delivery of this compound to grazing animals like cattle and sheep?
A2: The primary challenges stem from the unique digestive physiology of ruminants.[1][2] These include:
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Rumenal Degradation: The microbial population in the rumen can metabolize and degrade this compound before it reaches the systemic circulation.[3]
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pH Variability: The pH of the rumen (around 6-7) versus the abomasum (pH 2-3) can affect the solubility and absorption of the drug.[2]
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Feed Interactions: The presence of large volumes of fibrous feed can delay or reduce drug absorption.[3]
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First-Pass Metabolism: After absorption, this compound may be subject to extensive metabolism in the liver, reducing its bioavailability.
Q3: Are there alternative routes of administration being explored for this compound?
A3: Yes, due to the challenges of oral delivery, alternative routes such as subcutaneous or intramuscular injections are being investigated. These routes bypass the gastrointestinal tract, potentially leading to more consistent bioavailability. However, they can be more labor-intensive and stressful for the animals.
Troubleshooting Guides
Issue 1: Low or Variable Plasma Concentrations of this compound Following Oral Administration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Rumenal Degradation | 1. Formulation: Consider the use of a rumen-protected formulation, such as lipid-based nanoparticles or pH-sensitive coatings. 2. Co-administration: Investigate co-administration with fermentation inhibitors (use with caution and under veterinary guidance). | Rumen-protected formulations are designed to bypass the rumen and release the active compound in the lower gastrointestinal tract. |
| Poor Absorption | 1. Fasting: Administer this compound after a period of fasting, if ethically and practically feasible. 2. Solubility Enhancement: Evaluate the use of solubility enhancers in the formulation. | The presence of feed can significantly delay the absorption of orally administered drugs. |
| Ion Trapping | 1. pH Modification: If this compound is a basic compound, its ionization in the acidic rumen can "trap" it, preventing absorption. A pH-responsive formulation can mitigate this. | Basic drugs can become ionized in the acidic environment of the rumen, reducing their ability to be absorbed. |
Issue 2: Formulation Instability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis | 1. Moisture Control: Ensure the formulation is protected from moisture during manufacturing and storage. 2. Excipient Selection: Use excipients that are not hygroscopic. | Hydrolysis is a major degradation pathway for many pharmaceutical compounds. |
| Oxidation | 1. Antioxidant Addition: Include antioxidants in the formulation. 2. Packaging: Use packaging that protects against light and oxygen exposure. | Oxidation can be initiated by light, temperature, and metal ions. |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using LC-MS/MS
This protocol is based on established methods for quantifying small molecules in biological matrices.
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Sample Preparation:
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Thaw plasma samples on ice.
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To 100 µL of plasma, add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing an appropriate internal standard.
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Vortex the mixture vigorously for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube for analysis.
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LC-MS/MS Analysis:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
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Ionization Mode: Positive electrospray ionization (ESI+).
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Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound and the internal standard.
-
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Data Analysis:
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Construct a calibration curve using standards of known this compound concentrations.
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Determine the concentration of this compound in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for pharmacokinetic studies.
Caption: Troubleshooting low plasma concentrations.
References
Technical Support Center: Investigating 3-NOP Resistance in Rumen Archaea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for 3-nitrooxypropanol (3-NOP) resistance in rumen archaea.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for 3-NOP in reducing methane emissions?
A1: 3-Nitrooxypropanol (3-NOP) is a structural analog of methyl-coenzyme M (CoM), a substrate for the enzyme methyl-coenzyme M reductase (MCR).[1][2] MCR, a nickel-containing enzyme, catalyzes the final step in methanogenesis in rumen archaea.[2][3] 3-NOP competitively inhibits MCR by binding to its active site.[2] This binding leads to the oxidation of the nickel ion (Ni(I) to Ni(II)) within the enzyme's cofactor F430, rendering the enzyme inactive. Concurrently, 3-NOP is reduced to nitrite, which can also inactivate MCR.
Q2: Is there evidence of rumen archaea developing resistance to 3-NOP?
A2: While 3-NOP has shown persistent efficacy in many studies, some long-term investigations suggest a potential for microbial adaptation or a decline in methane-inhibiting effectiveness over time. This is not yet fully understood as a classical resistance mechanism (e.g., via a single gene mutation). Instead, it may involve shifts in the methanogen community composition, favoring species that are inherently less sensitive to 3-NOP, or changes in the broader rumen microbiome that alter hydrogen metabolism. For instance, some studies have observed that while Methanobrevibacter species are inhibited, methanol-utilizing Methanosphaera may be less affected.
Q3: What are the expected effects of 3-NOP on rumen fermentation parameters besides methane reduction?
A3: Inhibition of methanogenesis by 3-NOP leads to an accumulation of hydrogen gas (H₂). This shift in hydrogen partial pressure affects the overall rumen fermentation pattern. Commonly observed changes include a decrease in the acetate to propionate ratio, with a decrease in acetate and an increase in propionate and butyrate concentrations. Total volatile fatty acid (VFA) concentrations may decrease in some instances.
Q4: How does diet composition influence the efficacy of 3-NOP?
A4: Diet composition, particularly the neutral detergent fiber (NDF) and crude fat content, can modulate the effectiveness of 3-NOP. Meta-analyses have shown that higher dietary NDF content can impair the methane-reducing effect of 3-NOP. Conversely, a decrease in dietary NDF and crude fat may enhance its efficacy. This is likely due to alterations in the rumen environment and the availability of substrates for different microbial populations.
Troubleshooting Guides
In Vitro Rumen Fermentation Experiments
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in methane production between replicate incubations. | - Inconsistent inoculation of rumen fluid. - Temperature fluctuations in the incubator. - Improper sealing of incubation vessels. - Heterogeneity of the substrate. | - Ensure thorough mixing of rumen fluid before dispensing. - Use a calibrated and stable incubator. - Check seals and septa for leaks. - Grind and homogenize the substrate to a uniform particle size. |
| Lower than expected methane inhibition with 3-NOP. | - Incorrect dosage of 3-NOP. - Degradation of 3-NOP prior to or during the experiment. - High fiber content in the substrate, which can reduce 3-NOP efficacy. | - Double-check calculations and stock solution concentrations. - Prepare 3-NOP solutions fresh and protect from light if necessary. - Consider the NDF content of your substrate and adjust expectations or experimental design accordingly. |
| No significant change in VFA profile despite methane reduction. | - Insufficient statistical power. - Short incubation time. - High buffering capacity of the medium masking changes. | - Increase the number of replicates. - Extend the incubation period to allow for more significant shifts in fermentation. - Review the composition of the buffer and ensure it is appropriate for the experimental goals. |
| Complete inhibition of gas production, including CO₂. | - Overdosing of 3-NOP, potentially leading to broader antimicrobial effects at very high concentrations. - Contamination of the rumen fluid or medium. | - Verify 3-NOP dosage. - Use sterile techniques and ensure the anaerobic integrity of your system. |
In Vivo Animal Trials
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent methane reduction over time. | - Fluctuations in feed intake. - Sorting of feed by the animals, leading to inconsistent 3-NOP consumption. - Adaptation of the rumen microbial community. | - Monitor and record daily feed intake. - Ensure 3-NOP is thoroughly mixed into the total mixed ration (TMR). - Collect rumen samples at multiple time points for microbial community analysis. |
| Difficulty in accurately measuring methane emissions. | - Equipment malfunction or improper calibration (e.g., GreenFeed system, respiration chambers). - High variability in animal behavior affecting measurements. - Incorrect use of tracer gases like sulfur hexafluoride (SF₆). | - Follow manufacturer's guidelines for calibration and maintenance. - Allow for an adequate adaptation period for animals to the measurement equipment. - Ensure a constant release rate of SF₆ from permeation tubes and accurate background measurements. |
| Unexpected negative effects on animal performance (e.g., reduced feed intake). | - Palatability issues with the 3-NOP formulation. - Off-target effects at high dosages. | - Gradually introduce 3-NOP into the diet. - Adhere to recommended dose ranges. - Monitor animal health and behavior closely. |
Quantitative Data Summary
Table 1: Dose-Response of 3-NOP on Methane Production in Beef and Dairy Cattle (Meta-Analysis Data)
| Animal Type | 3-NOP Dose (mg/kg DM) | Methane Production Reduction (%) | Methane Yield Reduction (g/kg DMI) (%) | Reference |
| Beef Cattle | 32 - 338 | 36.2 ± 24.42 | 33.2 ± 25.54 | |
| Dairy Cattle | ~70.5 | 32.7 | 30.9 |
Table 2: Effect of 3-NOP on Rumen Volatile Fatty Acid (VFA) Molar Proportions (In Vitro Lamb Study)
| Treatment | Acetate (%) | Propionate (%) | Butyrate (%) | Acetate:Propionate Ratio | Reference |
| Control | 65.4 | 20.1 | 10.2 | 3.25 | |
| Low-Dose 3-NOP | 63.2 | 21.5 | 10.8 | 2.94 | |
| Medium-Dose 3-NOP | 61.8 | 22.4 | 11.2 | 2.76 | |
| High-Dose 3-NOP | 59.7 | 23.6 | 11.9 | 2.53 |
Experimental Protocols
Protocol 1: In Vitro Assay for MCR Activity Inhibition
This protocol is adapted from methodologies used to study the direct effect of 3-NOP on purified Methyl-coenzyme M reductase (MCR).
-
Enzyme Preparation: Purify MCR from a methanogenic archaeon culture (e.g., Methanothermobacter marburgensis).
-
Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.6)
-
10 mM methyl-coenzyme M
-
1 mM coenzyme B
-
10 mM dithiothreitol (DTT)
-
Varying concentrations of 3-NOP.
-
-
Initiation: Start the reaction by adding the purified MCR enzyme.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 60°C for MCR from M. marburgensis).
-
Methane Measurement: At specific time points, take headspace gas samples using a gas-tight syringe and analyze for methane concentration using gas chromatography (GC).
-
Data Analysis: Calculate the rate of methane production for each 3-NOP concentration and determine the IC₅₀ value.
Protocol 2: Quantification of Methanogen Abundance using qPCR
This protocol provides a general workflow for quantifying total methanogens or specific methanogenic groups in rumen samples.
-
DNA Extraction: Extract total microbial DNA from rumen fluid or solid digesta samples using a commercially available kit or a validated in-house method.
-
Primer Selection: Use primers targeting a conserved gene in methanogens, such as the 16S rRNA gene or the methyl-coenzyme M reductase subunit A gene (mcrA).
-
qPCR Reaction: Prepare the qPCR reaction mixture containing:
-
SYBR Green master mix
-
Forward and reverse primers
-
Template DNA (from rumen samples)
-
Nuclease-free water.
-
-
Standard Curve: Prepare a standard curve using a plasmid containing the target gene of known copy number.
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Thermal Cycling: Run the qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis to verify product specificity.
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Data Analysis: Quantify the copy number of the target gene in the rumen samples by comparing their Cq values to the standard curve. Express the results as gene copies per milliliter of rumen fluid or per gram of rumen content.
Visualizations
Caption: Mechanism of 3-NOP inhibition of Methyl-coenzyme M reductase (MCR).
Caption: Workflow for in vitro evaluation of 3-NOP effects on rumen fermentation.
Caption: Logical workflow for troubleshooting reduced 3-NOP efficacy.
References
- 1. The effects of dietary supplementation with 3-nitrooxypropanol on enteric methane emissions, rumen fermentation, and production performance in ruminants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mode of action uncovered for the specific reduction of methane emissions from ruminants by the 3-nitrooxypropanol [mpi-marburg.mpg.de]
Mitigating Abrucomstat's effect on dry matter intake
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential effects of Abrucomstat on dry matter intake during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC6 is unique in that it is primarily located in the cytoplasm and deacetylates non-histone proteins, including α-tubulin and cortactin, thereby regulating cell motility, protein degradation, and cell signaling.[1][2][3] this compound's targeted inhibition of HDAC6 is being explored for its therapeutic potential in various diseases, including inflammatory conditions and cancer.[2][4]
Q2: What is the potential impact of this compound on dry matter intake?
While specific data on this compound is emerging, some HDAC inhibitors have been observed to influence appetite and food intake. For instance, treatment of diet-induced obese mice with blood-brain barrier-permeable HDAC6 inhibitors has been shown to profoundly reduce food intake and lead to potent weight loss. This effect is linked to the central inhibition of HDAC6, which can re-sensitize leptin signaling. Leptin is a key hormone in the regulation of appetite and energy balance. Therefore, a reduction in dry matter intake could be an anticipated pharmacological effect of this compound, particularly in studies involving central nervous system exposure.
Q3: What are the known signaling pathways affected by HDAC6 inhibition that could influence appetite?
HDAC6 inhibition can influence several signaling pathways that may indirectly or directly affect appetite and metabolism. One key pathway involves the leptin receptor (LepR). HDAC6 can interact with LepR, and its inhibition can augment leptin signaling, which typically leads to a sensation of satiety and reduced food intake. Additionally, HDAC inhibitors can modulate inflammatory responses by impairing NF-κB signaling. Systemic or central inflammation is known to be associated with anorexia, so the anti-inflammatory effects of this compound could potentially counteract this, although the direct effect on leptin signaling appears to be more prominent in the context of appetite suppression.
Troubleshooting Guide: Mitigating Decreased Dry Matter Intake
Researchers observing a significant decrease in dry matter intake in animal models treated with this compound can follow this troubleshooting guide.
Step 1: Verify and Quantify the Effect
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Action: Accurately measure and record daily feed and water consumption for both control and this compound-treated groups. Monitor body weights daily.
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Rationale: Objective data is crucial to confirm the extent of the effect and to determine if it is a transient or sustained response.
Step 2: Assess Animal Well-being
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Action: Perform regular health checks. Look for signs of malaise, dehydration, or other adverse effects that could be contributing to reduced intake.
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Rationale: It is important to distinguish between a direct pharmacological effect on appetite and a general decline in health that results in reduced food consumption.
Step 3: Consider Experimental Protocol Adjustments
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Action:
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Dose Titration: If not already performed, conduct a dose-response study to identify the minimum effective dose of this compound with the least impact on dry matter intake.
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Route of Administration: If feasible, explore alternative routes of administration that might minimize systemic or central nervous system exposure, depending on the therapeutic target.
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Acclimatization Period: Introduce the drug in a stepwise manner, allowing the animals to acclimate to the treatment.
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Rationale: Optimizing the experimental protocol can help to minimize off-target or exaggerated pharmacological effects.
Step 4: Dietary and Environmental Modifications
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Action:
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Increase Palatability: Enhance the palatability of the feed by adding small amounts of flavor enhancers (e.g., molasses, if appropriate for the study). Note that some feed additives can themselves influence intake.
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Provide Highly Nutritious, Easily Digestible Diet: Ensure the diet is calorically dense and easy to consume to compensate for reduced volume of intake.
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Enrich the Environment: Provide environmental enrichment to reduce stress, which can be a contributing factor to anorexia.
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Rationale: These modifications can help to encourage feeding behavior and ensure adequate nutritional status.
Step 5: Pharmacological Countermeasures (Advanced)
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Action: In specific research contexts, and with appropriate ethical approval, co-administration of appetite stimulants could be considered. However, this should be a last resort as it can introduce confounding variables. The use of dopamine antagonists has been shown to reverse the effects of some appetite suppressants.
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Rationale: This approach directly targets the anorectic effect but requires careful consideration of its impact on the primary study endpoints.
Data Presentation
The following table summarizes the effects of different appetite suppressants on body weight and food intake in a rat model, providing an example of how to present such data clearly.
| Treatment Group | Change in Body Weight (g) - Day 1 | Change in 24-h Food Intake (g) - Day 1 |
| Saline | +2.5 | +1.0 |
| PHEN20 | -7.5 | -10.0 |
| BUP30 | -5.0 | -2.5 |
| DEP20 | -12.5 | -15.0 |
| Data adapted from a study on the effects of appetite suppressants in rats. PHEN20: Phentermine 20 mg/kg; BUP30: Bupropion 30 mg/kg; DEP20: Diethylpropion 20 mg/kg. |
Experimental Protocols
Protocol: Assessment of Dry Matter Intake in a Rodent Model
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Animal Acclimatization: House animals individually for at least one week prior to the start of the experiment to acclimate them to the housing and feeding conditions.
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Baseline Measurements: For 3-5 days before the first dose, measure and record individual daily food intake, water consumption, and body weight.
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Dosing: Administer this compound or vehicle control according to the study design (e.g., oral gavage, intraperitoneal injection).
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Post-Dosing Monitoring:
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Continue to measure daily food and water intake at the same time each day. Pre-weighed food hoppers are recommended for accuracy.
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Record body weights daily.
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Perform daily health observations, noting any clinical signs of toxicity or distress.
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Data Analysis: Analyze the data by comparing the mean intake and body weight of the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).
Visualizations
References
- 1. HDAC6 inhibition disrupts maturational progression and meiotic apparatus assembly in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Abrucomstat (3-Nitroxypropanol) Supplementation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and animal science professionals working with large-scale Abrucomstat (3-Nitroxypropanol, 3-NOP) supplementation for the purpose of reducing enteric methane emissions in ruminants.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Methane Reduction
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify calculations for the target dose (mg/kg of Dry Matter Intake - DMI). Methane reduction is dose-dependent[1][2]. Ensure accurate measurement and mixing of this compound into the feed. |
| Diet Composition | High concentrations of neutral detergent fiber (NDF) and crude fat in the diet can negatively affect the efficacy of this compound[3]. A 1% increase in dietary NDF can impair the methane reduction effect by approximately 0.6-0.7%[3]. Consider diet reformulation to optimize efficacy if methane reduction targets are not met. |
| Inadequate Mixing/Homogenization | Ensure this compound is thoroughly and evenly mixed into the total mixed ration (TMR) to guarantee consistent intake by all animals. |
| Rumen Adaptation Period | Some studies utilize a gradual adaptation period, progressively increasing the this compound dose to the final target concentration over several days or weeks[4]. This may help stabilize the rumen environment and the response. |
| Measurement Variability | Methane emissions can fluctuate daily. Ensure that measurement periods are sufficiently long and that the equipment used (e.g., GreenFeed system, respiration chambers) is calibrated and functioning correctly. |
Issue 2: Unexpected Effects on Animal Performance
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Decreased Dry Matter Intake (DMI) | While many studies report no adverse effects on DMI, some have observed a slight decrease, particularly at higher doses. If a significant drop in DMI is observed, consider re-evaluating the dosage. Short-term preference studies suggest this compound is not unpalatable. |
| Changes in Milk Composition | Effects on milk composition can be variable. Some studies report an increase in milk fat content, while others show no significant changes. These effects may be linked to shifts in rumen fermentation patterns. Monitor milk components closely. |
| Altered Rumen Fermentation | This compound supplementation can lead to an accumulation of hydrogen gas and a shift in volatile fatty acid (VFA) profiles, often decreasing the acetate to propionate ratio. This is an expected consequence of inhibiting methanogenesis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (3-NOP)?
A1: this compound is a structural analogue of methyl-coenzyme M and specifically inhibits the enzyme methyl-coenzyme M reductase (MCR). MCR is crucial for the final step of methanogenesis in archaea within the rumen. By blocking this enzyme, this compound effectively reduces the formation of methane.
Q2: What is a typical effective dose of this compound in cattle?
A2: The effective dose of this compound can vary depending on the diet and the specific reduction target. Doses in research studies have ranged from approximately 40 to 200 mg/kg of feed dry matter. A meta-analysis reported an average dose of 70.5 mg/kg DM resulted in a significant reduction in methane production.
Q3: Are there any known safety concerns or negative side effects for the animals?
A3: Current research indicates that this compound is safe for ruminants when used at recommended doses, with no signs of animal toxicity reported. It is metabolized rapidly and does not appear to accumulate in animal tissues. However, as with any feed additive, it is crucial to adhere to experimentally determined dosages.
Q4: How should this compound be stored and handled?
A4: this compound is available in liquid and solid (powder) forms. For long-term storage in its pure form, -20°C is recommended. If prepared as a stock solution in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Always refer to the supplier's specific storage and handling instructions.
Q5: Can this compound be used in combination with other feed additives?
A5: Yes, studies have investigated the use of this compound in combination with other additives like monensin. Research has shown that the methane-reducing effects of this compound are independent of monensin, suggesting they can be used together.
Experimental Protocols & Data
Representative Experimental Protocol: Large-Scale Supplementation in Beef Cattle
This is a generalized protocol based on common methodologies described in the literature.
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Animal Selection and Acclimatization:
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Select a cohort of cattle with similar characteristics (e.g., age, weight, breed).
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House the animals in a facility that allows for individual feed intake monitoring (e.g., Calan Broadbent feeding system).
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Acclimatize the animals to the basal diet and facilities for a period of at least 3 weeks.
-
-
Dietary Treatments and Dosing:
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Formulate a total mixed ration (TMR) as the basal diet.
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Divide animals into a control group (receiving a placebo) and a treatment group (receiving this compound).
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The treatment group receives this compound mixed into the TMR at a target concentration (e.g., 150 mg/kg DM).
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Ensure thorough mixing of the placebo and this compound into the feed to ensure homogeneity.
-
-
Data Collection:
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Measure individual animal body weight weekly.
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Record daily feed intake for each animal.
-
Measure methane and hydrogen emissions periodically using a system like the GreenFeed or respiration chambers.
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Collect rumen fluid samples to analyze VFA profiles and pH.
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For dairy cattle, record milk yield and collect milk samples for composition analysis.
-
-
Duration:
-
The experimental period should be of sufficient length to observe stable effects, typically lasting for several weeks (e.g., 12 weeks).
-
Summary of Quantitative Data on this compound Efficacy
| Parameter | Effect of this compound Supplementation | Dosage Range (mg/kg DM) | References |
| Methane (CH4) Emissions ( g/day ) | Average reduction of ~30%, with some studies reporting up to 82%. | 40 - 200 | |
| Methane Yield (g/kg DMI) | Linear decrease with increasing dose. Average reduction of ~31% at 70.5 mg/kg DM. | 40 - 200 | |
| Dry Matter Intake (DMI) | Generally no significant effect, though some studies report slight decreases at higher doses. | 40 - 200 | |
| Feed Efficiency (Gain-to-Feed Ratio) | Some studies report improvements of up to 3% in finishing cattle. | 125 - 200 | |
| Rumen Acetate:Propionate Ratio | Decreased by ~19% in some studies. | 150 |
Visualizations
Caption: Inhibition of Methyl-Coenzyme M Reductase by this compound.
Caption: Workflow for a large-scale this compound supplementation trial.
References
- 1. 3-Nitrooxypropanol supplementation of a forage diet decreased enteric methane emissions from beef cattle without affecting feed intake and apparent total-tract digestibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A meta-analysis of effects of 3-nitrooxypropanol on methane production, yield, and intensity in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 3-nitrooxypropanol on enteric methane emissions of feedlot cattle fed with a tempered barley-based diet with canola oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Abrucomstat (3-Nitrooxypropanol) for Methane Mitigation in Commercial Dairy Operations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abrucomstat (more commonly known as 3-Nitrooxypropanol or 3-NOP) with other feed additives aimed at reducing enteric methane emissions in commercial dairy operations. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Data Presentation: Comparative Efficacy of Methane Mitigating Feed Additives
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in reducing methane emissions and their effects on key production parameters in dairy cows.
| Feed Additive | Methane (CH4) Emission Reduction | Milk Yield | Feed Efficiency | Key Findings & Citations |
| This compound (3-NOP) | 22% - 40% | No significant impact or slight increase in fat-corrected milk. | Generally improved. | A meta-analysis of 14 experiments showed an average methane reduction of 32.7% at a dose of 70.5 mg/kg DM. Efficacy is influenced by diet composition, with higher neutral detergent fiber (NDF) content potentially reducing its effect.[1] Studies have consistently shown a significant decrease in enteric methane production without negatively impacting milk yield.[2][3] |
| Essential Oil Blends (e.g., Agolin®) | 8.8% - 20% | Increase of approximately 4% in some studies. | Generally improved. | A meta-analysis indicated an 8.8% reduction in methane production, a 4% increase in milk yield, and a 4% improvement in feed efficiency.[4] Another study reported a 6% reduction in CH4 per cow per day and a 20% reduction per kg of milk.[5] |
| Tannins | 10% - 33% (variable) | Variable, potential for decrease in some cases. | Variable. | The efficacy of tannins is highly dependent on the source and concentration. Some studies have shown a reduction in methane of up to 33%, while others report more modest decreases of around 10%. There can be a risk of reduced feed digestibility at higher concentrations. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of methane-mitigating feed additives in dairy cattle.
Methane Emission Measurement using Respiration Chambers
Respiration chambers are considered the "gold standard" for precise measurement of enteric methane emissions.
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Principle: This method involves housing individual animals in airtight chambers for a set period (typically 24-48 hours) to continuously measure the exchange of gases.
-
Procedure:
-
Acclimatization: Cows are acclimatized to the chambers to minimize stress, which could affect their metabolic rate and emissions.
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Controlled Environment: The chamber is equipped with systems to control temperature, humidity, and airflow. The inflow and outflow of air are precisely measured.
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Gas Analysis: The concentrations of methane (CH4), carbon dioxide (CO2), and oxygen (O2) in the outflowing air are continuously monitored using gas analyzers (e.g., infrared sensors for CH4 and CO2, paramagnetic sensors for O2).
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Data Calculation: The emission rate of each gas is calculated by multiplying the difference in concentration between the outflowing and inflowing air by the air exchange rate.
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Feeding and Milking: Animals are fed their designated diets and milked according to a regular schedule, often via airtight ports to maintain the integrity of the chamber environment.
-
Methane Emission Measurement using the GreenFeed System
The GreenFeed system is a non-intrusive method for measuring methane and carbon dioxide emissions from individual animals in a group-housed setting.
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Principle: This system uses a head chamber to capture the breath of an animal for a short period while it consumes a small amount of bait feed.
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Procedure:
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Animal Training: Cows are trained to voluntarily visit the GreenFeed unit. The unit dispenses a palatable pelletized feed to attract the animals and encourage them to place their heads in the sampling hood.
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Automated Sampling: When an animal puts its head in the hood, its RFID ear tag is read, and the system begins to draw air from around the animal's head.
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Gas Analysis: The concentrations of methane and carbon dioxide in the sampled air are measured in real-time.
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Flux Calculation: The system calculates the flux of gases based on the measured concentrations and the airflow rate.
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Data Aggregation: Data from multiple short-duration visits throughout the day are aggregated to estimate the total daily emissions for each animal. The system allows for programming the number of visits per day and the interval between them to ensure representative sampling.
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Mandatory Visualizations
Signaling Pathway of Methane Inhibition by this compound (3-NOP)
Caption: Mechanism of this compound (3-NOP) inhibition of methanogenesis.
Experimental Workflow for Evaluating Feed Additives
Caption: A generalized experimental workflow for dairy cattle feed additive trials.
References
- 1. Detailed Design of Respiratory Chamber that Provides Highly Accurate Measurements of Enteric Methane Emissions [elibrary.asabe.org]
- 2. youtube.com [youtube.com]
- 3. icar.org [icar.org]
- 4. Construction and Operation of a Respiration Chamber of the Head-Box Type for Methane Measurement from Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 3-Nitrooxypropanol and Chloroform for Enteric Methane Inhibition in Cattle
For Researchers, Scientists, and Drug Development Professionals
Enteric methane emission from cattle is a significant contributor to greenhouse gases and represents a metabolic energy loss for the animal. This guide provides an objective comparison of two prominent methane inhibitors, 3-Nitrooxypropanol (3-NOP) and chloroform, supported by experimental data. We delve into their mechanisms of action, efficacy, effects on animal productivity, and the experimental protocols used to evaluate them.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from various studies on the performance of 3-Nitrooxypropanol (3-NOP) and chloroform as methane inhibitors in cattle.
Table 1: Methane Reduction Efficacy
| Inhibitor | Dosage | Methane Reduction (%) | Animal Type | Diet Type | Reference |
| 3-Nitrooxypropanol | 60-80 mg/kg DMI | ~30% (average) | Dairy Cattle | Total Mixed Ration | [1] |
| 100-200 mg/kg DMI | ~30% (average, up to 82%) | Beef Cattle | Total Mixed Ration | [1][2] | |
| 100-150 mg/kg DM | ~49.3% | Beef Cattle (Nellore) | High-concentrate | [3][4] | |
| 40-200 mg/kg feed DM | ~24% (daily emission) | Dairy Cows | Not specified | ||
| 121 mg/kg DM | 29.8% | Growing Calves | Complete Ration | ||
| Chloroform | Not specified | 30% | Steers | Forage (Rhodes grass hay) | |
| 1.5 ml/day in sunflower oil | Immediate, dramatic decrease | Cows | Not specified | ||
| Not specified | 38-89% | Ruminants | Forage or forage with concentrate |
Table 2: Effects on Animal Health and Productivity
| Inhibitor | Effect on Dry Matter Intake (DMI) | Effect on Live Weight Gain (LWG) | Other Notable Effects | Reference |
| 3-Nitrooxypropanol | No significant negative impact reported in most studies. Some studies with high doses in beef cattle report a decrease. | No adverse effects, some studies report increased daily weight gain. | Increased milk fat concentration and improved feed efficiency have been observed in some cases. | |
| Chloroform | No significant effect. | Not consistently reported, one study showed no significant difference compared to control. | Can lead to an increase in expelled hydrogen. Shifts in rumen fermentation towards more propionate production. |
Mechanisms of Methane Inhibition
The two compounds inhibit methanogenesis through distinct mechanisms targeting different steps in the metabolic pathway of methanogenic archaea in the rumen.
3-Nitrooxypropanol (3-NOP)
3-NOP acts as a structural analogue of methyl-coenzyme M (CoM), a key molecule in the final step of methane synthesis. It specifically targets and inhibits the enzyme methyl-coenzyme M reductase (MCR). By binding to the nickel-containing active site of MCR, 3-NOP oxidizes the nickel ion (Ni(I) to Ni(II)), thereby inactivating the enzyme and blocking the formation of methane. This targeted action has minimal impact on other rumen microbes like bacteria and fungi.
References
A Comparative Analysis of Leading Methane Inhibitors for Ruminant Livestock
A detailed guide for researchers and drug development professionals on the efficacy of prominent methane-reducing feed additives, with a focus on 3-Nitrooxypropanol (Bovaer) and Asparagopsis taxiformis.
Enteric methane emission from ruminant livestock is a significant contributor to greenhouse gas emissions and represents a loss of dietary energy for the animal.[1] The development of feed additives that inhibit methanogenesis in the rumen is a key strategy for mitigating this environmental impact and potentially improving livestock productivity.[1][2] This guide provides a comparative analysis of the efficacy of two leading methane inhibitors: the synthetic compound 3-Nitrooxypropanol (commercial name Bovaer) and the red seaweed Asparagopsis taxiformis. Data on other inhibitors, such as nitrates, are also included for a broader perspective.
Quantitative Efficacy of Methane Inhibitors
The following tables summarize the quantitative data on the methane reduction efficacy of various inhibitors based on published experimental studies.
Table 1: Efficacy of 3-Nitrooxypropanol (3-NOP) in Ruminants
| Animal Type | Diet Type | 3-NOP Dosage | Methane Reduction (%) | Reference |
| Lactating Dairy Cows | High-producing diet | 40-80 mg/kg feed DM | ~30% | [3][4] |
| Lactating Dairy Cows | - | 60 mg/kg total DM | ~30% | |
| Lactating Dairy Cows | Total Mixed Ration (TMR) | 60 mg/kg total DM | ~13-14% | |
| Lactating Dairy Cows | Low concentrate feed | 48.4 mg/kg DM | 23% | |
| Lactating Dairy Cows | High concentrate feed | 51.2 mg/kg DM | 33% | |
| Dairy Cows | Long-term (entire lactation) | - | 21% | |
| Beef Cattle (Feedlot) | High grain diet | 125-200 mg/kg DM | 40-80% | |
| Beef Cattle (Feedlot Bulls) | - | 100-150 mg/kg | ~49.3% | |
| Beef Cattle (Angus Steers) | Barley and canola oil diet | 125 mg/kg | 65.5-87.6% | |
| Beef Cattle | - | 75-100 mg/kg | 38.2% | |
| Grazing Beef Cattle | Pellets | 150 mg/kg DMI | 15.9% | |
| Sheep | - | - | 30% |
Table 2: Efficacy of Asparagopsis taxiformis in Ruminants
| Animal Type | Diet Type | A. taxiformis Inclusion Rate (% of OM) | Methane Reduction (%) | Reference |
| Beef Steers | Low forage TMR | 0.5% | 80% | |
| Beef Steers | Medium forage TMR | 0.5% | 86.8% | |
| Beef Steers | High forage TMR | 0.5% | - | |
| Dairy Cattle | In vitro | 5% | 95% | |
| General (In vitro) | - | - | up to 99% | |
| Wagyu Cows | - | - | 28% (in longest available trial) |
Table 3: Efficacy of Other Methane Inhibitors
| Inhibitor | Animal Type | Diet Type | Dosage | Methane Reduction (%) | Reference |
| Nitrates (Silvair) | - | - | - | ~10% | |
| Essential Oils (Garlic Oil) | In vitro | - | 250–300 mg/L of culture fluid | Almost complete inhibition | |
| Saponins (Yucca schidigera) | - | - | - | Varies |
Mechanism of Action
The primary mechanism for both 3-NOP and Asparagopsis taxiformis involves the inhibition of a key enzyme in the methanogenesis pathway.
3-Nitrooxypropanol (Bovaer)
3-NOP is a synthetic compound that specifically targets the methyl-coenzyme M reductase (MCR) enzyme. MCR catalyzes the final step in methane formation in the rumen. By inhibiting this enzyme, 3-NOP effectively reduces the amount of methane produced.
Mechanism of 3-NOP in inhibiting methane production.
Asparagopsis taxiformis
The primary active compound in Asparagopsis taxiformis responsible for its anti-methanogenic properties is bromoform (CHBr3). Bromoform and other halogenated compounds found in this red seaweed also inhibit the MCR enzyme, thereby blocking the terminal step of methanogenesis. Studies have shown that whole Asparagopsis is more effective at reducing methane than bromoform alone, suggesting a synergistic effect of the various bioactive compounds present in the seaweed.
Mechanism of Asparagopsis taxiformis in inhibiting methane production.
Experimental Protocols
The following provides an overview of the methodologies employed in key studies cited in this guide.
In Vivo Ruminant Feeding Trials
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Animals and Housing: Studies typically involve fistulated or non-fistulated cattle or sheep housed in individual pens or metabolic crates to allow for precise measurement of feed intake and emissions.
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Experimental Design: A common design is a randomized block or crossover design with a covariate period to establish baseline emissions, followed by a treatment period where the methane inhibitor is administered.
-
Diet and Additive Administration: The basal diet, often a total mixed ration (TMR), is formulated to be representative of typical industry practices. The methane inhibitor is mixed into the TMR or provided as a supplement. Dosages are carefully controlled and recorded.
-
Methane Measurement: Enteric methane emissions are measured using various techniques, including:
-
Respiration Chambers: The gold standard for precise measurement of gas exchange.
-
GreenFeed System: An automated head-chamber system that measures gas emissions when an animal visits a feeding station.
-
SF6 Tracer Technique: Involves a permeation tube containing sulfur hexafluoride (SF6) placed in the rumen, with subsequent analysis of expired air.
-
-
Data Collection: In addition to methane emissions, data on dry matter intake (DMI), milk yield and composition, body weight gain, and feed conversion efficiency are collected to assess the overall impact of the inhibitor on animal performance.
Generalized workflow for in vivo ruminant feeding trials.
In Vitro Rumen Fermentation Studies
-
Rumen Fluid Collection: Rumen fluid is collected from fistulated donor animals.
-
Incubation: The rumen fluid is incubated in vitro with a substrate (e.g., feed sample) and the methane inhibitor at various concentrations.
-
Gas Production Measurement: Gas production, including methane, is measured over time using techniques such as gas chromatography.
-
Analysis of Fermentation Products: Volatile fatty acid (VFA) profiles and other fermentation parameters are analyzed to assess the impact of the inhibitor on rumen microbial activity.
Concluding Remarks
Both 3-Nitrooxypropanol and Asparagopsis taxiformis have demonstrated significant potential as effective methane inhibitors in ruminants. 3-NOP has the advantage of being a well-characterized synthetic molecule with a substantial body of research supporting its efficacy and safety, leading to regulatory approval in numerous countries. Asparagopsis taxiformis has shown remarkably high efficacy, in some cases nearly eliminating methane production in vitro, although in vivo results can be more variable.
Challenges remain for the widespread adoption of these inhibitors, including cost, long-term efficacy, and practical application in grazing systems. Further research is needed to optimize dosages, delivery mechanisms, and to fully understand the long-term effects on animal health and productivity. The continued development and evaluation of these and other novel methane inhibitors are crucial for the development of a more sustainable livestock industry.
References
- 1. Inhibition of Rumen Methanogenesis and Ruminant Productivity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitigation strategies for methane emissions in ruminant livestock: a comprehensive review of current approaches and future perspectives [frontiersin.org]
- 3. feedstrategy.com [feedstrategy.com]
- 4. An inhibitor persistently decreased enteric methane emission from dairy cows with no negative effect on milk production - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of In Vitro Efficacy for HDAC6 Inhibitors: A Comparative Guide
Introduction: Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin and Hsp90.[1][2] This cytoplasmic localization and unique substrate profile suggest that selective HDAC6 inhibitors may offer a better safety profile compared to pan-HDAC inhibitors.[1] While in vitro assays provide valuable initial data on the potency and selectivity of HDAC6 inhibitors, in vivo validation is crucial to determine their therapeutic potential. This guide provides a comparative overview of the in vitro and in vivo validation of a representative selective HDAC6 inhibitor, ACY-1215 (Rocilinostat), and discusses its performance in preclinical models.
Comparison of In Vitro and In Vivo Performance of ACY-1215
The following table summarizes the key quantitative data from in vitro and in vivo studies of ACY-1215, a well-characterized selective HDAC6 inhibitor.
| Parameter | In Vitro Results | In Vivo Results (Mouse Models) | Reference(s) |
| Target Engagement | Increased acetylated α-tubulin in cell lines | Increased acetylated α-tubulin in tumor tissue | [1] |
| Enzyme Inhibition (IC50) | HDAC6: Low nanomolar range | Not directly measured in vivo | [3] |
| Cellular Potency (EC50) | Inhibition of cell proliferation (micromolar range) | Inhibition of tumor growth | |
| Therapeutic Efficacy | Induction of apoptosis in cancer cell lines | Significant reduction in tumor volume in xenograft models |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo experiments used to evaluate HDAC6 inhibitors.
In Vitro Acetylated α-Tubulin Western Blot
Objective: To determine the effect of an HDAC6 inhibitor on the acetylation of its primary substrate, α-tubulin, in a cellular context.
-
Cell Culture: Plate cancer cells (e.g., mantle cell lymphoma cell line REC-1) at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the HDAC6 inhibitor (e.g., ACY-1215) or vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an HDAC6 inhibitor in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., REC-1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the HDAC6 inhibitor (e.g., ACY-1215, 60 mg/kg) or vehicle control intraperitoneally according to a specified schedule (e.g., daily or twice daily).
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic Analysis: A subset of tumors can be collected at specific time points after the last dose for pharmacodynamic analysis, such as measuring the levels of acetylated α-tubulin by western blot (as described above) or immunohistochemistry.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the action and evaluation of HDAC6 inhibitors.
Caption: Mechanism of HDAC6 action and its inhibition.
Caption: Workflow for in vitro to in vivo validation.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of HDAC6 Activity Protects Against Endothelial Dysfunction and Atherogenesis in vivo: A Role for HDAC6 Neddylation [frontiersin.org]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methane Reduction Strategies in Ruminants
An Objective Assessment of Leading Interventions and Their Efficacy
For researchers, scientists, and professionals in drug development focused on mitigating enteric methane emissions, a clear understanding of the comparative efficacy and mechanisms of various interventions is paramount. This guide provides a comprehensive cross-study comparison of leading methane-reducing compounds, detailing their performance based on available experimental data. While the initial focus of this analysis was on Abrucomstat, a thorough review of scientific literature revealed no current studies directly linking this compound to methane reduction. Therefore, this guide pivots to an in-depth comparison of prominent, well-documented alternatives.
Quantitative Comparison of Methane Reduction Potential
The following table summarizes the quantitative data on the methane reduction potential of various compounds from several key studies. Efficacy can vary based on factors such as dosage, diet composition, and the specific animal model used.
| Compound/Intervention | Methane Reduction (%) | Animal Model/System | Key Findings & Citations |
| 3-Nitrooxypropanol (3-NOP) | ~30% (dairy cattle), up to 45% (beef cattle) | Dairy and Beef Cattle | Consistently reduces methane emissions; commercially advanced and approved in over 65 countries.[1][2] |
| 25% | Dairy Cows | Decreased daily methane emissions, yield, and intensity without negatively impacting lactation.[3] | |
| 22-40% | Lactating Dairy Cows | Quadratic dose-dependent reduction in daily enteric methane emissions.[4] | |
| 30-50% | Ruminants | A well-documented chemical inhibitor targeting rumen microbiota.[5] | |
| Red Seaweed (Asparagopsis taxiformis) | >90% | In vitro and some in vivo studies | Bromoform is the active compound; shows high potential but long-term in vivo results can be lower. |
| 50% to >80% | Dairy Cattle | Significant in vivo methane emission reduction. | |
| 28% | Wagyu Cows | Longest available trial showed a lower but still significant reduction. | |
| Propynoic Acid (PA) | 70-99% | In vitro Ruminal Cultures | Greatly reduced methane production but also affected VFA production. |
| 2-Nitroethanol (2NEOH) | 70-99% | In vitro Ruminal Cultures | Showed the highest reduction in methane and also impacted VFA and bacterial populations. |
| Sodium Nitrate (SN) | 70-99% | In vitro Ruminal Cultures | Significantly reduced methane, but also affected certain bacterial populations. |
| Ethyl-2-butynote (EB) | 23% | In vitro Ruminal Cultures | Reduced methane production without a significant effect on total VFAs. |
| Mootral Ruminant (Garlic & Citrus Extracts) | up to 38% | Ruminants | A proprietary blend of natural extracts. |
| Bromochloromethane (BCM) | 89-94% | In vitro Batch Fermentation | A halogenated methane analogue showing a high reduction in methane. |
| 85-90% | In vitro Continuous Fermentation | Demonstrated a persistent effect on methane reduction. |
Experimental Protocols
The accurate measurement of methane emissions is crucial for evaluating the efficacy of any intervention. Several methodologies are employed, each with its own advantages and limitations.
In Vivo Methodologies
-
Respiration Chambers: Considered the 'gold standard', these chambers allow for the precise measurement of total methane output from an individual animal by controlling and analyzing the air exchange. However, they are expensive and can create an artificial environment for the animal.
-
Sulphur Hexafluoride (SF6) Tracer Technique: This method allows for direct measurement of methane emissions from individual animals, including those in grazing conditions. A permeation tube with a known release rate of SF6 is placed in the rumen, and the ratio of methane to SF6 in collected breath samples is used to calculate emissions.
-
GreenFeed System: This is an automated head-stall system that measures methane and carbon dioxide from individual animals when they voluntarily visit a feeding station. It allows for measurements in a more natural setting.
In Vitro Methodologies
-
In Vitro Gas Production: This laboratory-based technique involves incubating rumen fluid with a substrate (feed) and the test compound in a controlled environment. The volume and concentration of gases, including methane, produced over time are measured. This method is useful for initial screening of potential inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental setups, the following diagrams are provided.
References
Absence of Abrucomstat Residues in Animal Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abrucomstat (also known as 3-Nitrooxypropanol or 3-NOP) with other methane-inhibiting feed additives, focusing on the lack of residues in animal-derived products. The information presented is supported by experimental data and regulatory assessments to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound is a potent inhibitor of enteric methane production in ruminants. Extensive studies have demonstrated that when administered to livestock at recommended doses, residues of this compound and its primary metabolite, 3-nitrooxypropionic acid (NOPA), in edible tissues and milk are well below levels that would pose a risk to consumers. Regulatory bodies such as the European Food Safety Authority (EFSA) have concluded that the use of this compound in animal feed is of no concern for consumer safety. This guide provides available quantitative data on residues of this compound and compares it with other methane-mitigating alternatives, including Asparagopsis taxiformis, nitrates, and essential oils.
This compound: Mechanism and Metabolism
This compound is a small molecule that specifically inhibits the methyl-coenzyme M reductase (MCR) enzyme, which is essential for the final step of methanogenesis in the rumen of cattle and other ruminants.[1] This targeted action significantly reduces the amount of methane produced by the animal.
The metabolic fate of this compound in ruminants has been thoroughly investigated. It is rapidly metabolized in the rumen and systemically. The primary metabolite of toxicological concern is 3-nitrooxypropionic acid (NOPA). However, comprehensive studies on absorption, distribution, metabolism, and excretion (ADME) have shown that neither this compound nor NOPA accumulate in edible tissues or milk.[2]
Caption: Mechanism of this compound in the rumen.
Quantitative Residue Analysis: this compound
Regulatory bodies have established an Acceptable Daily Intake (ADI) for this compound and its metabolite NOPA at 0.3 mg/kg of body weight per day.[3][4] Residue studies have consistently shown that the levels of these compounds in animal products are significantly below this threshold.
| Tissue/Product | Compound | Residue Level | Method of Analysis | Reference |
| Milk | 3-NOP | Not Detected | HPLC | [5] |
| Milk | NOPA | < 5 µg/kg (LLOQ) | Not Specified | |
| Edible Tissues | 3-NOP & NOPA | Not deemed a concern | Not Specified |
LLOQ: Lower Limit of Quantification
Comparative Analysis of Residues from Alternative Methane Inhibitors
Several alternatives to this compound are being investigated for their methane-mitigating properties. This section compares the available residue data for some of the most prominent alternatives.
Asparagopsis taxiformis (Red Seaweed)
The active methane-inhibiting compound in Asparagopsis taxiformis is bromoform. Studies have shown no or negligible residues of bromoform in milk, meat, fat, or offal of animals fed the seaweed. In some instances, transient, low levels of bromoform have been detected in milk, but these were not statistically different from control groups.
| Tissue/Product | Compound | Residue Level | Notes | Reference |
| Milk | Bromoform | 0.11 µg/L (control) vs. Not statistically different in treated | Levels in treated animals were comparable to background levels. | |
| Milk | Bromoform | 9.1 - 35 µg/L (transient) | Detected on day 1 and 9, but not on day 17 of the study. | |
| Meat, Kidney, Fat | Bromoform | Not Detected | - |
Nitrates
Nitrate supplementation can reduce methane emissions by acting as a competing electron acceptor in the rumen. The primary concern with nitrate supplementation is the risk of toxicity to the animal itself if not managed correctly. Studies on residue transfer have indicated that the levels of nitrate and nitrite in milk and meat from animals on supplemented diets are unlikely to pose a risk to consumers. One study found no detectable nitrate or nitrite residues in the milk of cows fed a diet containing linseed and nitrate.
| Tissue/Product | Compound | Residue Level | Notes | Reference |
| Milk | Nitrate & Nitrite | Not Detected | From cows fed a diet with 1.8% nitrate. | |
| Meat & Milk | Nitrate & Nitrite | Likely Negligible | Based on a limited data set, transfer from feed is considered low. |
Essential Oils
Essential oils are another class of natural compounds being explored for their potential to modulate rumen fermentation and reduce methane production. Research into the transfer of essential oil components into animal products is ongoing. One study that developed a method to detect four common essential oil components (carvacrol, thymol, cinnamaldehyde, and diallyl disulfide) in milk found no residues of these compounds in milk from cows fed with these additives at both recommended and twice the recommended doses.
| Tissue/Product | Compound | Residue Level | Notes | Reference |
| Milk | Carvacrol, Thymol, Cinnamaldehyde, Diallyl Disulfide | Not Detected | Fed at recommended and 2x recommended doses. |
Experimental Protocols
This compound Residue Analysis
Objective: To determine the concentration of this compound (3-NOP) and its metabolite NOPA in milk and edible tissues of dairy cows.
Methodology:
-
Animal Dosing: Lactating dairy cows are administered this compound through their feed at various concentrations, typically ranging from 60 to 200 mg/kg of dry matter, for a specified period.
-
Sample Collection: Milk samples are collected at regular intervals during the treatment period. At the end of the study, tissue samples (muscle, liver, kidney, subcutaneous fat) are collected post-mortem.
-
Sample Preparation:
-
Milk: An aliquot of milk is deproteinized, typically with acetonitrile, and centrifuged. The supernatant is then cleaned up using solid-phase extraction (SPE).
-
Tissues: Tissue samples are homogenized and extracted with an appropriate solvent. The extract is then purified using SPE.
-
-
Analytical Method: The prepared samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of 3-NOP and NOPA.
Caption: Generalized experimental workflow for residue analysis.
Conclusion
References
A Comparative Metabolomics Guide to Abrucomstat and Other Ruminant Methane-Reducing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Abrucomstat (also known as 3-nitrooxypropanol or 3-NOP), a potent methane inhibitor in ruminants, with other dietary additives aimed at modulating ruminant metabolism and reducing methane emissions. The comparison includes nitrates, essential oils, and fumaric acid. This document summarizes key quantitative data from independent studies, details relevant experimental protocols, and provides visualizations of metabolic pathways and experimental workflows.
Introduction
Enteric methane emission from ruminants is a significant contributor to greenhouse gases. Several nutritional strategies are being explored to mitigate these emissions while improving feed efficiency. This compound (3-NOP) is a promising compound that specifically targets the final step of methanogenesis. This guide compares its metabolic impact with other well-researched alternatives.
Comparative Metabolite Data
The following tables summarize the quantitative changes in key rumen metabolites observed in studies investigating this compound (3-NOP), nitrates, essential oils, and fumaric acid. It is important to note that the data are compiled from different studies with varying experimental conditions, including animal models, diets, and dosages. Therefore, direct comparisons should be made with caution.
Table 1: Effects on Rumen Volatile Fatty Acid (VFA) Proportions (mol/100 mol)
| Compound | Acetate | Propionate | Butyrate | Acetate:Propionate Ratio | Reference |
| This compound (3-NOP) | ↓ | ↑ | ↔ / ↑ | ↓ | [1][2] |
| Nitrate | ↑ | ↔ / ↓ | ↑ | ↑ | [3] |
| Essential Oils | ↔ / ↓ | ↑ | ↔ / ↓ | ↓ | [4][5] |
| Fumaric Acid | ↓ | ↑ | ↓ | ↓ |
Arrow notation: ↑ (increase), ↓ (decrease), ↔ (no significant change). The direction of change is relative to a control group without the additive.
Table 2: Effects on Other Key Rumen and Blood Metabolites
| Compound | Methane (CH4) Emission | Rumen Ammonia (NH3-N) | Blood Beta-hydroxybutyrate (BHB) | Reference |
| This compound (3-NOP) | ↓↓↓ | ↓ | ↔ | |
| Nitrate | ↓↓ | ↔ | ↔ | |
| Essential Oils | ↓ | ↓ | ↔ | |
| Fumaric Acid | ↓ | ↓ | ↓ |
Arrow notation: ↓ (decrease), ↓↓ (moderate decrease), ↓↓↓ (strong decrease), ↔ (no significant change). The direction of change is relative to a control group without the additive.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the analysis of metabolites in ruminant biological samples.
Rumen Fluid Sample Collection and Preparation
Rumen fluid is a primary sample for studying the metabolic effects of feed additives.
-
Collection: Rumen fluid can be collected from cannulated animals or via oral stomach tubing. For cannulated animals, samples are typically collected from various locations within the rumen (e.g., cranial, caudal, dorsal, and ventral sacs), pooled, and strained through multiple layers of cheesecloth to separate the liquid and solid fractions.
-
Processing: For VFA analysis, a subsample is often acidified (e.g., with metaphosphoric acid) and centrifuged. For broader metabolomics, the sample is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove feed particles and microbes. The supernatant is then stored at -80°C until analysis.
Metabolite Extraction and Analysis
a) Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites in Rumen Fluid
This method is commonly used for the analysis of volatile fatty acids and other small volatile compounds.
-
Derivatization: To increase volatility and thermal stability, metabolites in the prepared rumen fluid supernatant are derivatized. A common method is two-step derivatization involving methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The compounds are separated on a capillary column (e.g., DB-5ms) with a temperature gradient. The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.
-
Data Processing: The resulting chromatograms are processed to identify and quantify the metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).
b) Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Metabolites in Milk and Blood
LC-MS is a powerful technique for the analysis of a wide range of non-volatile metabolites.
-
Protein Precipitation: For milk and blood serum/plasma, proteins are first removed, typically by adding a cold organic solvent like methanol or acetonitrile, followed by vortexing and centrifugation.
-
Extraction: The supernatant containing the metabolites is collected. For milk, a further liquid-liquid extraction step with a solvent like methyl tert-butyl ether (MTBE) may be used to separate polar and non-polar metabolites.
-
LC-MS Analysis: The extracted metabolites are separated on a liquid chromatography column (e.g., C18 for non-polar compounds or HILIC for polar compounds). The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification of the metabolites based on their accurate mass and fragmentation patterns.
-
Data Analysis: The raw data is processed using specialized software to perform peak picking, alignment, and annotation against metabolite databases.
Visualizations
Metabolic Pathway
Caption: Inhibition of the final step of methanogenesis by this compound (3-NOP).
Experimental Workflow
Caption: A generalized workflow for a comparative metabolomics study in ruminants.
References
- 1. researchgate.net [researchgate.net]
- 2. A Meta-Analysis of 3-Nitrooxypropanol Dietary Supplementation on Growth Performance, Ruminal Fermentation, and Enteric Methane Emissions of Beef Cattle [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Essential Oils as a Dietary Additive for Small Ruminants: A Meta-Analysis on Performance, Rumen Parameters, Serum Metabolites, and Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
An Objective Comparison of Belinostat for the Treatment of Relapsed or Refractory Peripheral T-Cell Lymphoma
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the histone deacetylase (HDAC) inhibitor Belinostat, focusing on its economic viability and performance in comparison to other treatment alternatives for relapsed or refractory peripheral T-cell lymphoma (PTCL). The content is based on publicly available experimental data and clinical trial results to support an objective evaluation for research and drug development professionals.
I. Introduction to Belinostat and the Economic Landscape of PTCL Treatment
Peripheral T-cell lymphomas (PTCL) are a diverse group of aggressive non-Hodgkin lymphomas with historically poor prognoses and limited treatment options in the relapsed or refractory setting. The introduction of novel agents, including HDAC inhibitors, has expanded the therapeutic landscape. Belinostat (Beleodaq®) is a pan-HDAC inhibitor that has demonstrated clinical activity in this patient population.
The economic viability of new cancer therapies is a critical consideration for their adoption and for guiding future drug development. This involves a multifaceted assessment of not only the direct acquisition cost but also the treatment's efficacy, impact on quality of life, and its cost-effectiveness relative to other available therapies. While direct comparative economic studies for all PTCL treatments are not always available, an analysis of drug pricing alongside clinical outcomes provides valuable insights. The mean annual healthcare costs for patients with PTCL have been reported to be significantly high, reaching approximately $75,934, with hospitalizations and pharmacy services being major cost drivers[1].
II. Performance of Belinostat in Clinical Trials
The pivotal study for Belinostat in relapsed or refractory PTCL is the BELIEF trial, a Phase II, nonrandomized, open-label study.[2][3][4] The trial evaluated the efficacy and safety of single-agent Belinostat in patients who had progressed after at least one prior systemic therapy.[2]
Table 1: Efficacy of Belinostat in the BELIEF Trial
| Efficacy Endpoint | All Evaluable Patients (N=120) |
| Overall Response Rate (ORR) | 25.8% |
| Complete Response (CR) | 10.8% |
| Partial Response (PR) | 15.0% |
| Median Duration of Response (DoR) | 13.6 months |
| Median Time to Response | 5.6 weeks |
The BELIEF trial demonstrated that Belinostat monotherapy leads to durable responses in a significant portion of patients with relapsed or refractory PTCL. Notably, responses were observed across different PTCL subtypes, with a particularly high overall response rate of 45.5% in patients with angioimmunoblastic T-cell lymphoma (AITL).
III. Comparison with Alternative Therapies
Several other agents are used in the treatment of relapsed or refractory PTCL, including another HDAC inhibitor, Romidepsin, and the antifolate, Pralatrexate.
Table 2: Comparative Efficacy of Treatments for Relapsed/Refractory PTCL
| Treatment | Trial | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) |
| Belinostat | BELIEF | 25.8% | 10.8% | 13.6 months |
| Romidepsin | Pivotal Phase II | 25% | 15% | 17 months |
| Pralatrexate | PROPEL | 29% | 11% | 10.1 months |
A meta-analysis of prospective clinical trials on HDAC inhibitors in relapsed/refractory PTCL reported a pooled complete response rate of 10% for Belinostat monotherapy, compared to 17% for Romidepsin monotherapy.
IV. Economic Viability: A Cost Comparison
Table 3: Estimated Cost of a 21-day Treatment Cycle
| Drug | Dosing Schedule | Estimated Cost per Cycle |
| Belinostat (Beleodaq®) | 1,000 mg/m² IV on days 1-5 of a 21-day cycle | The retail cost of Beleodaq is approximately $2,475. |
| Romidepsin (Istodax®) | 14 mg/m² IV on days 1, 8, and 15 of a 28-day cycle | |
| Pralatrexate (Folotyn®) | 30 mg/m² IV weekly for 6 weeks in a 7-week cycle | A cost-utility analysis found Pralatrexate to be a cost-effective intervention. |
Note: Costs are approximate and can vary based on patient's body surface area, institutional pricing, and insurance coverage. The provided cost for Belinostat is a general retail price and may not reflect the actual cost to a healthcare system.
V. Experimental Protocols
BELIEF Trial Methodology
The BELIEF study was a phase II, nonrandomized, open-label, international trial that enrolled 129 patients with relapsed or refractory PTCL.
-
Patient Population: Eligible patients were adults with histologically confirmed PTCL who had relapsed or were refractory to at least one prior systemic therapy. Patients were required to have measurable disease and adequate organ function.
-
Treatment Regimen: Belinostat was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1 through 5 of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity.
-
Efficacy Evaluation: The primary endpoint was the overall response rate (ORR), which included complete and partial responses as assessed by an independent review committee based on the International Workshop Criteria. Secondary endpoints included duration of response (DoR), time to response, progression-free survival, and overall survival.
-
Safety Monitoring: Blood counts were monitored weekly, and serum chemistry, including renal and hepatic function, was assessed before each treatment cycle.
Workflow for Belinostat Administration
References
- 1. Beleodaq (Belinostat) Receives FDA Approval for the Treatment of Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 2. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 4. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Chemical Inhibitors of Methanogenesis for Researchers and Drug Development Professionals
A deep dive into the chemical landscape of methanogenesis inhibition reveals a variety of compounds with diverse mechanisms and efficacies. This guide provides a comparative analysis of key inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in their quest to mitigate methane production.
Methanogenesis, the biological production of methane, is a significant contributor to global greenhouse gas emissions, with ruminant livestock being a primary source. The development of chemical inhibitors to target methanogenic archaea in the rumen is a critical area of research. This review compares several classes of these inhibitors, focusing on their mechanisms of action, inhibitory efficacy, and impact on rumen fermentation.
Classes of Methanogenesis Inhibitors
Chemical inhibitors of methanogenesis can be broadly categorized into specific and non-specific inhibitors.[1] Specific inhibitors target enzymes and coenzymes unique to the methanogenic pathway, while non-specific inhibitors have a broader spectrum of activity that can also affect other microorganisms in the rumen.[1]
Key classes of inhibitors include:
-
Halogenated Methane Analogs: Compounds like chloroform, bromoform, and bromochloromethane are potent inhibitors of methanogenesis.[2][3] They act as analogs of methane and are thought to inhibit the cobamide-dependent methyl-transferase step in the methanogenic pathway.[2]
-
Coenzyme M Analogs: 2-Bromoethanesulfonate (BES) is a classic example of a structural analog of coenzyme M, a key cofactor in the final step of methanogenesis. It competitively inhibits the methyl-coenzyme M reductase (MCR) enzyme.
-
Nitrooxy Compounds: 3-Nitrooxypropanol (3-NOP) is a recently developed and highly effective inhibitor that specifically targets the MCR enzyme. It works by oxidizing the nickel-containing active site of the enzyme.
-
Plant-Derived Compounds: A variety of plant secondary metabolites, including tannins, essential oils, and saponins, have shown methanogenesis-inhibiting properties. Their mechanisms are often multifaceted, ranging from direct toxicity to methanogens to altering the rumen microbial ecosystem.
-
Organic Acids and Other Compounds: Certain organic acids and other small molecules have also been investigated for their potential to inhibit methane production.
Comparative Efficacy of Methanogenesis Inhibitors
The efficacy of methanogenesis inhibitors is typically evaluated through in vitro and in vivo studies. Key performance indicators include the half-maximal inhibitory concentration (IC50) and the percentage of methane reduction.
Quantitative Data on Inhibitor Performance
The following tables summarize the quantitative data on the efficacy of various chemical inhibitors of methanogenesis.
Table 1: IC50 Values of Selected Methanogenesis Inhibitors
| Inhibitor | Target | Organism/System | IC50 Value |
| 2-Bromoethanesulfonate (BES) | Methyl-CoM Reductase | Methanobrevibacter ruminantium | 0.4 ± 0.04 µM |
Table 2: In Vitro Methane Reduction by Various Inhibitors in Rumen Cultures
Data from a 48-hour incubation of in vitro ruminal cultures with a final inhibitor concentration of 12 mM.
| Inhibitor | Methane Reduction (%) | Total VFA Production (% of Control) | Reference |
| Propynoic acid (PA) | 75.7 | 54 | |
| 2-Nitroethanol (2NEOH) | 99.3 | 34 | |
| Sodium nitrate (SN) | 70.1 | 54 | |
| Ethyl-2-butynote (EB) | 23.3 | Not significantly affected | |
| 2-Bromoethanesulfonate (BES) | Not significantly reduced | Not significantly affected |
Signaling and Metabolic Pathways
The primary target for many potent methanogenesis inhibitors is the final step of the methanogenic pathway, catalyzed by the enzyme methyl-coenzyme M reductase (MCR).
The Methanogenesis Pathway and Inhibition Points
The following diagram illustrates the hydrogenotrophic methanogenesis pathway, the primary route for methane production in the rumen, and highlights the points of inhibition for key chemical inhibitors.
Caption: Simplified hydrogenotrophic methanogenesis pathway and points of inhibition.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative evaluation of methanogenesis inhibitors. The following is a detailed methodology for a key in vitro experiment.
In Vitro Rumen Fermentation Assay for Methane Production
This protocol describes a batch culture system to assess the impact of chemical inhibitors on methane production and rumen fermentation parameters.
1. Rumen Fluid Collection and Preparation:
-
Rumen fluid is collected from cannulated donor animals (e.g., cows or sheep) before their morning feeding.
-
The fluid is strained through multiple layers of cheesecloth into a pre-warmed, insulated container.
-
The collected fluid is then transported to the laboratory, maintaining anaerobic conditions by continuous purging with CO2 or N2 gas.
-
In the lab, the rumen fluid is further clarified by centrifugation to remove large feed particles.
2. Incubation Procedure:
-
A buffered medium (e.g., McDougall's buffer) is prepared and maintained under anaerobic conditions.
-
The incubation vessels (e.g., serum bottles) containing a known amount of a standard substrate (e.g., ground hay or a specific forage) are pre-warmed.
-
The test inhibitor is added to the incubation vessels at various concentrations. Control vessels receive no inhibitor.
-
The prepared rumen inoculum (a mixture of rumen fluid and buffer) is dispensed into each vessel under a stream of anaerobic gas.
-
The vessels are sealed with gas-tight stoppers and incubated in a shaking water bath at 39°C for a defined period (e.g., 24 or 48 hours).
3. Gas and Volatile Fatty Acid (VFA) Analysis:
-
At the end of the incubation, the total gas production is measured using a pressure transducer or by displacement.
-
A gas sample is collected from the headspace of each vessel using a gas-tight syringe.
-
The concentration of methane in the gas sample is determined by gas chromatography (GC).
-
A liquid sample of the incubation fluid is collected and acidified to stop microbial activity.
-
The concentrations of VFAs (e.g., acetate, propionate, butyrate) in the liquid sample are analyzed by GC or high-performance liquid chromatography (HPLC).
4. Data Analysis:
-
Methane production is typically expressed as volume or mass of methane produced per unit of substrate digested.
-
The percentage of methane reduction for each inhibitor concentration is calculated relative to the control.
-
The effects of the inhibitor on VFA profiles and total VFA production are also determined.
The following diagram outlines the workflow for this in vitro experimental protocol.
Caption: Workflow for in vitro evaluation of methanogenesis inhibitors.
Conclusion
The chemical inhibition of methanogenesis is a promising strategy for mitigating greenhouse gas emissions from livestock. This review has highlighted the diversity of available inhibitors, their mechanisms of action, and their comparative efficacies. Halogenated compounds and 3-NOP have demonstrated high potency in reducing methane production by targeting key steps in the methanogenic pathway. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field, facilitating the development and evaluation of novel and improved methanogenesis inhibitors. Future research should continue to focus on identifying inhibitors with high specificity, minimal off-target effects, and long-term efficacy in vivo.
References
- 1. Chemical inhibitors of methanogenesis and putative applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting methanogenesis by targeting thermodynamics and enzymatic reactions in mixed cultures of rumen microbes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibiting methanogenesis by targeting thermodynamics and enzymatic reactions in mixed cultures of rumen microbes in vitro [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Abrucomstat: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of investigational compounds like Abrucomstat are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its disposal based on established protocols for hazardous chemical waste and analogous compounds. This information is designed to empower researchers, scientists, and drug development professionals with the necessary operational and logistical plans for the safe management of this compound waste.
It is critical to note that all procedures must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, adherence to the following safety measures is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and preparation for disposal of this compound in a well-ventilated area. A chemical fume hood is strongly recommended to prevent the inhalation of any aerosols or fine particles.
Quantitative Data Summary
The following table summarizes key chemical and storage information for this compound, also known as 3-Nitroxypropanol (3-NOP).[1][2]
| Property | Value | Source |
| Chemical Formula | C3H7NO4 | [2] |
| Molecular Weight | 121.09 g/mol | [1][2] |
| CAS Number | 100502-66-7 | |
| Appearance | Colorless to light yellow liquid | |
| Storage (Pure Form) | -20°C for up to 3 years, 4°C for up to 2 years | |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |
Step-by-Step Disposal Protocol for this compound
This protocol is based on general guidelines for the disposal of hazardous chemical waste and should be adapted to meet the specific requirements of your institution.
1. Waste Identification and Classification:
-
Treat all this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
2. Waste Collection and Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, pipette tips, gloves, and other consumables, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and solvent rinsates, in a separate, compatible, and clearly labeled hazardous waste container.
-
Segregation: Store the this compound waste container away from incompatible materials. As a general precaution, avoid storage with strong acids, bases, or oxidizing agents.
3. Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" or "3-Nitroxypropanol". Do not use abbreviations.
-
A clear indication of the components and their concentrations if in a solution.
-
Associated hazards (e.g., "Toxic").
-
The date when waste was first added to the container.
-
4. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container remains closed at all times, except when adding waste.
-
The SAA should be inspected weekly for any signs of leakage.
5. Disposal of Empty Containers:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from this cleaning process must be collected and treated as hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
This procedural guide, based on best practices for handling hazardous chemical waste, provides a robust framework for the safe disposal of this compound. By adhering to these steps and maintaining open communication with your institution's EHS department, you contribute to a safer laboratory environment and ensure regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Abrucomstat
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Abrucomstat (also known as 3-Nitrooxypropanol or 3-NOP), a compound under investigation for its role as a methane reductase inhibitor. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.
Essential Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin, eye, and respiratory irritation.[1] A risk assessment should be completed before beginning any work with this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols, preventing eye irritation or serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation and absorption of the harmful substance. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required when working outside a certified chemical fume hood or in poorly ventilated areas to prevent respiratory irritation from inhalation.[1] |
Quantitative Exposure Limits
While specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PEL) have not been established, an Acceptable Daily Intake (ADI) has been set, primarily for consumer safety in the context of its use as a feed additive.
| Parameter | Value | Issuing Authority |
| Acceptable Daily Intake (ADI) | 0.3 mg/kg body weight/day | Advisory Committee on Animal Feedingstuffs (ACAF)[2][3] |
This ADI is not a direct measure of occupational exposure but underscores the compound's potency and the need for stringent handling practices to minimize any level of exposure.
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The pure form should be stored at -20°C.
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Experimental Workflow: Preparation of a Stock Solution
The following is a general protocol for the preparation of an this compound stock solution. Researchers should adapt this protocol based on their specific experimental needs and consult the manufacturer's documentation for solubility information in various solvents.
Pre-Operational Checks:
-
Ensure a calibrated and certified chemical fume hood is fully operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary PPE and confirm it is in good condition.
-
Have a chemical spill kit readily available.
Step-by-Step Protocol:
-
Work within a Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing the Compound: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Solubilization:
-
This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.
-
To prepare a stock solution, slowly add the desired solvent to the weighed this compound.
-
If necessary, sonication or gentle warming (to no more than 37°C) can be used to aid dissolution.
-
-
Sterilization (for cell culture): If the stock solution is intended for cell culture, it should be filter-sterilized using a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour this compound waste down the drain.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
